Asolectin
Description
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20-/t40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-ZTIMHPMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334203 | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline], Solid | |
| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lecithin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5816 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PC(16:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0305 at 24 °C/4 °C | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |
CAS No. |
17708-90-6, 8002-43-5 | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lecithin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15834 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lecithins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lecithins | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UCA7I41S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PC(16:0/18:2(9Z,12Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007973 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
236-237 °C | |
| Record name | LECITHINS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Asolectin from Soybean: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asolectin from soybean is a complex mixture of phospholipids, triglycerides, and other minor components extracted from soybeans.[1] It is widely utilized in research and pharmaceutical applications primarily due to its ability to form lipid bilayers, making it an excellent model for biological membranes.[2] This technical guide provides an in-depth overview of the composition, properties, and key applications of this compound, with a focus on its use in the preparation of liposomes and the reconstitution of membrane proteins. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a laboratory setting.
Composition and Physicochemical Properties
This compound is not a single chemical entity but rather a natural mixture. Its composition can vary depending on the source and the extraction and purification methods employed.
Phospholipid Composition
The primary functional components of this compound are its phospholipids. These amphipathic molecules are responsible for the formation of lipid bilayers in aqueous environments. The major phospholipid constituents are phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[3]
Table 1: Typical Phospholipid Composition of Deoiled Soybean Lecithin
| Phospholipid | Abbreviation | Percentage (%) |
| Phosphatidylcholine | PC | ~23% |
| Phosphatidylethanolamine | PE | ~20% |
| Phosphatidylinositol | PI | ~14% |
| Phosphatidic Acid | PA | ~8% |
| Other Phospholipids | - | ~8% |
| Glycolipids | - | ~15% |
| Complexed Sugars | - | ~8% |
| Neutral Lipids | - | ~3% |
Note: This composition can vary between suppliers and batches.
Fatty Acid Profile
The fatty acid composition of the phospholipids in this compound is predominantly unsaturated.[4] This high degree of unsaturation contributes to the fluidity of the lipid bilayers formed from this compound, which is often desirable for membrane protein reconstitution and other applications.
Table 2: Typical Fatty Acid Profile of Soybean Oil (a major component of this compound)
| Fatty Acid | Notation | Type | Percentage (%) |
| Linoleic Acid | C18:2 | Polyunsaturated (Omega-6) | 44.72 - 60.34 |
| Oleic Acid | C18:1 | Monounsaturated (Omega-9) | 16.52 - 33.80 |
| Palmitic Acid | C16:0 | Saturated | 9.18 - 13.02 |
| Linolenic Acid | C18:3 | Polyunsaturated (Omega-3) | 5.62 - 9.54 |
| Stearic Acid | C18:0 | Saturated | 2.80 - 4.74 |
Data compiled from multiple sources.[2][5][6] The exact percentages can vary based on the soybean cultivar and processing conditions.
Physicochemical Properties
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Light yellow to brown powder or granules |
| Solubility | Insoluble in acetone and water; Soluble in chloroform, ether, and ethanol |
| Molecular Weight (Major Component: PC with Palmitoyl-Linoleoyl chains) | ~758.1 g/mol [7] |
| Storage Temperature | 2-8°C[8] |
Key Applications and Experimental Protocols
This compound's ability to form stable lipid bilayers makes it a valuable tool in various research and development areas, particularly in membrane biology and drug delivery.
Liposome Preparation
Liposomes are spherical vesicles composed of one or more lipid bilayers, which can encapsulate hydrophilic or lipophilic substances. This compound is a common and cost-effective material for preparing liposomes for basic research and preliminary drug delivery studies.[9]
This is a widely used method for producing unilamellar vesicles of a defined size.[10][11]
Materials:
-
This compound from soybean
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Rotary evaporator
-
Round-bottom flask
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Water bath sonicator (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.
-
Agitate the flask by hand-shaking or vortexing above the lipid phase transition temperature to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (typically 11-21 passes) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution.[12]
-
Membrane Protein Reconstitution
This compound liposomes provide a suitable environment for studying the function of purified membrane proteins in a lipid bilayer that mimics a biological membrane.[2]
Bacteriorhodopsin is a light-driven proton pump and a model protein for membrane protein reconstitution studies.[13]
Materials:
-
Purified bacteriorhodopsin in a detergent solution (e.g., Triton X-100, octyl glucoside)
-
This compound liposomes (prepared as described in 3.1.1)
-
Bio-Beads or dialysis tubing for detergent removal
-
Reconstitution buffer
Procedure:
-
Solubilization of Liposomes:
-
Add a detergent (e.g., Triton X-100) to a suspension of pre-formed this compound liposomes to the point of saturation or complete solubilization, forming lipid-detergent mixed micelles.
-
-
Incorporation of Protein:
-
Add the purified, detergent-solubilized bacteriorhodopsin to the lipid-detergent mixed micelles. The lipid-to-protein ratio should be optimized for the specific protein and application.
-
-
Detergent Removal:
-
Remove the detergent slowly from the protein-lipid-detergent mixture. This can be achieved by:
-
Dialysis: Place the mixture in a dialysis bag against a large volume of detergent-free buffer.
-
Adsorption: Add Bio-Beads to the mixture to adsorb the detergent.
-
-
-
Proteoliposome Formation:
-
As the detergent is removed, the bacteriorhodopsin will spontaneously insert into the forming lipid bilayer, resulting in proteoliposomes.
-
-
Characterization:
-
The orientation and functionality of the reconstituted protein can be assessed by appropriate assays (e.g., light-induced proton pumping for bacteriorhodopsin).[14]
-
Logical Relationships in this compound Composition
The hierarchical nature of this compound's composition is a key aspect for researchers to understand.
Conclusion
This compound from soybean is a versatile and valuable tool for researchers in various fields, particularly those working with artificial membranes and membrane proteins. Its natural composition, rich in unsaturated phospholipids, provides a fluid and biologically relevant environment for a range of applications. By understanding its composition and utilizing standardized protocols, researchers can effectively employ this compound to construct reliable model systems for their studies. This guide provides the foundational technical information to facilitate the successful use of this compound in a research setting.
References
- 1. Reconstitution of bacteriorhodopsin into cyclic lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. bio.vu.nl [bio.vu.nl]
- 9. Mechanisms of membrane protein insertion into liposomes during reconstitution procedures involving the use of detergents. 2. Incorporation of the light-driven proton pump bacteriorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 11. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Bacteriorhodopsin as an electrogenic proton pump: reconstitution of bacteriorhodopsin proteoliposomes generating delta psi and delta pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reconstitution of purified halorhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Asolectin in Solution: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Asolectin, a natural mixture of phospholipids extracted from soybean, is a cornerstone material in membrane research and drug delivery system development. Its ability to self-assemble into liposomes and other vesicular structures in aqueous solutions makes it an invaluable tool for encapsulating and delivering a wide range of therapeutic agents. This technical guide provides an in-depth overview of the core physical properties of this compound in solution, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its behavior.
Quantitative Physicochemical Parameters of this compound Vesicles
The physical characteristics of this compound vesicles in solution are highly dependent on the preparation method and the surrounding environmental conditions. The following tables summarize key quantitative data reported in the literature.
| Parameter | Value | Conditions | Reference |
| Particle Size (Hydrodynamic Diameter) | 121 ± 10.7 nm | Erlotinib-loaded liposomes prepared by ether injection method. | [1] |
| 59 nm (mean diameter) | Reconstituted vesicles after freeze-thaw. | [2] | |
| 51-460 nm (intensity-averaged) | Liposomes characterized by Dynamic Light Scattering (DLS). | [2] | |
| Polydispersity Index (PDI) | 0.22 ± 0.01 | Erlotinib-loaded liposomes. | [1] |
| Zeta Potential | -33.7 ± 2.30 mV | Erlotinib-loaded liposomes. | [1] |
| -66 mV | This compound membrane in 0.1 M KCl at pH 6.4. | [3] | |
| -68 mV | This compound membrane in 0.1 M KCl at pH 7.4. | [3] | |
| -69 mV | This compound membrane in 0.1 M KCl at pH 8.4. | [3] | |
| Entrapment Efficiency | 82.60% | For Erlotinib in this compound liposomes. | [1] |
| Drug Loading | 15.89% (w/w) | For Erlotinib in this compound liposomes. | [1] |
Table 1: Summary of reported physicochemical parameters for this compound vesicles.
Aggregation and Self-Assembly in Solution
This compound is an amphiphilic substance, meaning its molecules possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This dual nature drives its self-assembly in aqueous environments.
Solubility and Critical Micelle Concentration (CMC): this compound exhibits poor solubility in water but is soluble in organic solvents such as chloroform, methanol, and ethanol[4][5]. Due to its complex composition, primarily consisting of phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, and its tendency to form larger structures, a distinct Critical Micelle Concentration (CMC) is generally not observed in aqueous solutions. Instead of forming simple micelles, this compound molecules readily assemble into more complex bilayer structures like liposomes and lamellar sheets[6].
Liposome Formation: The primary structures formed by this compound in aqueous solution are liposomes, which are spherical vesicles composed of one or more phospholipid bilayers. These structures can encapsulate both hydrophilic compounds in their aqueous core and lipophilic substances within their lipid bilayer[7]. The formation of multilamellar or unilamellar vesicles can be controlled by the preparation method[8].
Experimental Protocols for Characterization
Accurate characterization of this compound solutions is critical for their application. Below are detailed methodologies for key experimental techniques.
Preparation of this compound Liposomes by Thin-Film Hydration, Sonication, and Extrusion
This is a common and effective method for producing unilamellar vesicles of a controlled size.
-
Dissolution: Dissolve a known quantity of this compound (e.g., 10 g) in a suitable organic solvent, such as chloroform (e.g., 30 ml)[4].
-
Drying: The solvent is removed under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The flask is then placed under a high vacuum for several hours to remove any residual solvent[9].
-
Hydration: The dried lipid film is hydrated with an aqueous buffer (e.g., 25 mM HEPES, pH 7.5) to form large multilamellar vesicles (LMVs)[9]. This suspension often appears cloudy.
-
Sonication: The LMV suspension is sonicated on ice until the solution becomes nearly transparent. This process breaks down the large multilamellar structures into smaller vesicles[4].
-
Extrusion: To obtain vesicles with a uniform size distribution, the suspension is repeatedly passed through a mini-extruder fitted with a polycarbonate membrane of a specific pore size (e.g., 100-400 nm)[4][9]. The suspension is typically passed through the membrane an odd number of times (e.g., 11 or 21 times) to ensure the final product has passed through the membrane[4][9].
Particle Size and Polydispersity Index Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.
-
Sample Preparation: Dilute the this compound vesicle stock solution (at least 10-fold) with the same buffer used for hydration to avoid multiple scattering effects[10]. Centrifuge the diluted sample to remove any large aggregates[9].
-
Instrument Setup: Use a DLS instrument, such as a Zetasizer, and allow it to equilibrate at the desired temperature (e.g., 25°C)[10].
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. The instrument's laser illuminates the sample, and the fluctuations in the scattered light intensity due to the Brownian motion of the vesicles are measured by a detector[11].
-
Data Analysis: The rate of these fluctuations is related to the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. The polydispersity index (PDI) is also calculated to indicate the breadth of the size distribution[11].
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the vesicles, which is a key indicator of their colloidal stability[12][13].
-
Sample Preparation: Dilute the this compound vesicle suspension in an appropriate buffer, often one with a known and controlled ionic strength and pH[12][14][15].
-
Instrument Setup: Use an instrument capable of electrophoretic light scattering (ELS), which is often integrated into modern DLS systems.
-
Measurement: An electric field is applied across the sample, causing the charged vesicles to move towards the oppositely charged electrode. The velocity of this movement (electrophoretic mobility) is measured by detecting the Doppler shift of the scattered laser light.
-
Data Analysis: The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation. The pH and ionic strength of the buffer significantly influence the zeta potential[12][14][15].
Factors Influencing the Physical Properties of this compound in Solution
The behavior of this compound in solution is not static and can be significantly altered by various factors.
-
pH: The pH of the aqueous medium can alter the surface charge of this compound vesicles. The phosphate and other charged groups in the phospholipid headgroups can be protonated or deprotonated depending on the pH, which directly impacts the zeta potential and, consequently, the stability of the vesicle suspension[3]. For instance, at a pH of around 6, the fraction of charged lipids in an this compound membrane is approximately 23%[3]. As the pH increases from 6.4 to 8.4, the negative surface potential of this compound membranes becomes slightly more negative[3].
-
Temperature: Temperature can influence the fluidity of the lipid bilayer. Above the phase transition temperature, the lipid acyl chains are in a more disordered and fluid state, which can affect vesicle size, shape, and permeability.
-
Ionic Strength: The concentration of electrolytes in the solution can screen the surface charges of the vesicles, leading to a decrease in the absolute value of the zeta potential and potentially causing aggregation or flocculation[12][14][15].
-
Presence of Other Molecules: The incorporation of other molecules, such as cholesterol, proteins, or active pharmaceutical ingredients, into the this compound vesicles can alter their physical properties. For example, the inclusion of squalene has been shown to induce structural differences in the hydrodynamic radius distribution and bilayer thickness of this compound liposomes[7][16].
Conclusion
This compound remains a versatile and widely used material for creating model membranes and drug delivery vehicles. A thorough understanding of its physical properties in solution, including its self-assembly behavior, vesicle size, surface charge, and the factors that influence these characteristics, is essential for its effective application in research and development. The experimental protocols and quantitative data presented in this guide provide a foundational resource for professionals working with this important biomaterial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pim-sympo.jp [pim-sympo.jp]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Biophysical characterization of this compound-squalene liposomes [pubmed.ncbi.nlm.nih.gov]
- 8. cfsciences.com [cfsciences.com]
- 9. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 10. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 11. news-medical.net [news-medical.net]
- 12. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Zeta Potential of Extracellular Vesicles: Toward Understanding the Attributes that Determine Colloidal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Phospholipid and Fatty Acid Profile of Asolectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asolectin, a natural extract derived from soybean, is a complex mixture of phospholipids and other lipids. It is widely utilized in biomedical research and pharmaceutical development as a tool for reconstituting membrane proteins into liposomes, creating drug delivery systems, and serving as a model for biological membranes. A thorough understanding of its precise phospholipid and fatty acid composition is paramount for the reproducibility and interpretation of experimental results. This guide provides a detailed overview of the phospholipid and fatty acid profile of this compound, comprehensive experimental protocols for its analysis, and a visualization of relevant biochemical pathways.
Core Composition: Phospholipid and Fatty Acid Profiles
The functionality of this compound is intrinsically linked to its composition. The following tables summarize the quantitative data regarding its primary phospholipid constituents and the distribution of fatty acid chains.
Phospholipid Composition of Deoiled Soybean Lecithin
Deoiled soybean lecithin, the source of this compound, exhibits a consistent profile of major phospholipid classes.
| Phospholipid Class | Abbreviation | Percentage (%) |
| Phosphatidylcholine | PC | 21 |
| Phosphatidylethanolamine | PE | 22 |
| Phosphatidylinositol | PI | 19 |
| Phosphatidic Acid | PA | 10 |
| Phosphatidylserine | PS | 1 |
| Glycolipids | 12 |
Table 1: Approximate percentage composition of major phospholipid classes in deoiled soybean lecithin.[1]
Fatty Acid Profile of Deoiled Soybean Lecithin
The fatty acid composition of this compound is characterized by a high proportion of unsaturated fatty acids, which influences the fluidity and physical properties of membranes reconstituted from it.
| Fatty Acid | Notation | Percentage (%) |
| Palmitic Acid | C16:0 | 18.4 |
| Stearic Acid | C18:0 | 4.0 |
| Oleic Acid | C18:1 | 10.7 |
| Linoleic Acid | C18:2 | 58.0 |
| α-Linolenic Acid | C18:3 | 6.8 |
| Other | 2.1 |
Table 2: Typical fatty acid profile of deoiled soybean lecithin.[1]
Experimental Protocols
Accurate determination of the phospholipid and fatty acid profiles of this compound requires robust analytical methodologies. The following sections detail the standard experimental protocols for these analyses.
Protocol 1: Phospholipid Profile Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction of total lipids from this compound followed by the separation and quantification of phospholipid classes using HPLC.
1. Lipid Extraction (Folch Method) [2]
-
Objective: To extract total lipids from the this compound sample.
-
Materials:
-
This compound sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Rotary evaporator or nitrogen stream evaporator
-
-
Procedure:
-
Weigh a known amount of this compound and dissolve it in a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.
-
Vortex the mixture thoroughly to ensure complete dissolution.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture again and centrifuge at low speed to facilitate phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.
-
Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol, 2:1, v/v) for HPLC analysis.
-
2. HPLC Separation of Phospholipid Classes [3][4][5]
-
Objective: To separate and quantify the different phospholipid classes within the total lipid extract.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths, e.g., 205-214 nm)
-
Normal-phase silica column (e.g., LiChrosorb Si60)
-
-
Mobile Phase (Isocratic Elution Example): [4]
-
Acetonitrile:Methanol:Sulfuric Acid (100:3:0.05, v/v/v)
-
-
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the redissolved lipid extract onto the column.
-
Elute the phospholipids isocratically at a constant flow rate.
-
Detect the eluting phospholipids using an ELSD or UV detector.
-
Identify the phospholipid classes by comparing their retention times with those of known standards (e.g., PC, PE, PI standards).
-
Quantify the amount of each phospholipid class by integrating the peak areas and comparing them to a calibration curve generated with known concentrations of standards.
-
Protocol 2: Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of fatty acids within the phospholipids to their corresponding fatty acid methyl esters (FAMEs) for analysis by GC-MS.
1. Preparation of Fatty Acid Methyl Esters (FAMEs) by Transesterification [6][7][8]
-
Objective: To convert the fatty acyl chains of the phospholipids into volatile FAMEs.
-
Materials:
-
Total lipid extract from Protocol 1
-
Methanolic HCl (e.g., 3 M) or Boron trifluoride-methanol solution (BF₃-methanol, 12-14%)
-
Hexane or Isooctane
-
Saturated NaCl solution
-
Glass tubes with PTFE-lined screw caps
-
Heating block or water bath
-
-
Procedure:
-
Place the dried total lipid extract in a glass tube.
-
Add methanolic HCl or BF₃-methanol to the tube.
-
Seal the tube tightly and heat at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 1-2 hours) to allow for complete transesterification.
-
Cool the reaction mixture to room temperature.
-
Add a volume of hexane or isooctane and a volume of saturated NaCl solution to the tube.
-
Vortex the mixture to extract the FAMEs into the upper organic phase.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
-
2. GC-MS Analysis of FAMEs [9][10]
-
Objective: To separate, identify, and quantify the individual FAMEs.
-
Instrumentation and Columns:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., a wax-type column like DB-FATWAX or a cyanopropyl phase column)
-
-
Typical GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) at a controlled rate.
-
MS Detector: Electron Impact (EI) ionization mode.
-
-
Procedure:
-
Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC.
-
The FAMEs are separated based on their boiling points and polarity as they pass through the GC column.
-
The separated FAMEs enter the mass spectrometer, where they are ionized and fragmented.
-
Identify the individual FAMEs by comparing their retention times and mass spectra to those of a known FAME standard mixture.
-
Quantify the relative percentage of each fatty acid by integrating the peak areas in the chromatogram.
-
Signaling Pathways and Logical Relationships
The constituent phospholipids of this compound, particularly phosphatidylinositol and phosphatidylcholine, are key players in fundamental cellular signaling pathways.
Phosphatidylinositol Signaling Pathway
Phosphatidylinositol and its phosphorylated derivatives are central to signal transduction cascades that regulate a multitude of cellular processes. A key pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).
Caption: The Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathway.
Kennedy Pathway for Phospholipid Biosynthesis
Phosphatidylcholine (PC) and phosphatidylethanolamine (PE) are synthesized de novo via the Kennedy pathway. This pathway is crucial for maintaining membrane integrity and cellular function.
References
- 1. lecipro.com [lecipro.com]
- 2. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtc-usa.com [mtc-usa.com]
- 4. researchgate.net [researchgate.net]
- 5. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 8. gcms.cz [gcms.cz]
- 9. lipidmaps.org [lipidmaps.org]
- 10. researchgate.net [researchgate.net]
The Intricate Architecture of Asolectin: A Technical Guide to its Lipid Composition
For Researchers, Scientists, and Drug Development Professionals
Asolectin, a natural lipid mixture derived from soybean, stands as a cornerstone in various scientific disciplines, particularly in the reconstitution of membrane proteins and as a key component in drug delivery systems. Its utility stems from its close resemblance to biological membranes, providing a fluid and dynamic environment for a multitude of applications. This technical guide offers an in-depth exploration of the structural and compositional intricacies of the this compound lipid mixture, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its components and analytical workflows.
Core Composition of this compound: A Phospholipid Medley
This compound is not a single molecular entity but rather a complex amalgam of phospholipids, with smaller proportions of neutral lipids, glycolipids, and sterols.[1][2] The precise composition can exhibit variability depending on the source and purification methods employed. However, a general consensus on its principal components provides a foundational understanding of its properties.
Phospholipid Profile
The phospholipid contingent of this compound is its most functionally significant fraction, endowing it with the ability to form bilayer structures reminiscent of cellular membranes. The primary phospholipid classes include phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI).[3][4] Other phospholipids such as phosphatidic acid (PA) and phosphatidylserine (PS) are also present in smaller quantities.[4][5]
Below is a summary of the typical phospholipid composition of deoiled soybean lecithin, a product closely related to this compound.
| Phospholipid Component | Abbreviation | Percentage Composition (%) |
| Phosphatidylcholine | PC | ~21-23% |
| Phosphatylethanolamine | PE | ~20-22% |
| Phosphatidylinositol | PI | ~14-19% |
| Phosphatidic Acid | PA | ~8-10% |
| Phosphatidylserine | PS | ~1% |
| Minor Phospholipids | ~8% | |
| Glycolipids | ~12-15% | |
| Complexed Sugars | ~8% | |
| Neutral Lipids | ~3% |
Table 1: Typical Phospholipid and Lipid Composition of Deoiled Soybean Lecithin. Data compiled from multiple sources.[3][5]
Fatty Acid Profile
The fatty acid composition of the acyl chains within the phospholipids dictates the fluidity and phase behavior of this compound membranes. This compound is characterized by a high proportion of polyunsaturated fatty acids, which contributes to its fluid nature at physiological temperatures.[6][7][8]
The general distribution of fatty acid saturation in this compound is summarized below.
| Fatty Acid Type | Percentage Composition (%) |
| Polyunsaturated | ~62% |
| Saturated | ~24% |
| Monounsaturated | ~14% |
Table 2: General Fatty Acid Saturation Profile of this compound.[6][7][8]
A more detailed breakdown of the common fatty acids found in deoiled soy lecithin is provided in the following table.
| Fatty Acid | Abbreviation | Percentage Composition (%) |
| Linoleic Acid | C18:2 | ~58.0% |
| Oleic Acid | C18:1 | ~10.7% |
| Linolenic Acid | C18:3 | ~6.8% |
| Palmitic Acid | C16:0 | ~18.4% |
| Stearic Acid | C18:0 | ~4.0% |
| Others | ~2.1% |
Table 3: Common Fatty Acid Composition of Deoiled Soy Lecithin.[5]
Visualizing the Molecular Architecture and Analytical Workflow
To better understand the relationships between the components of this compound and the processes used to analyze them, the following diagrams are provided.
Experimental Protocols for Compositional Analysis
The characterization of this compound's lipid composition relies on a combination of chromatographic and spectrometric techniques. Below are detailed methodologies for key experiments.
Phospholipid Analysis by Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for the qualitative and preparative separation of phospholipid classes.
3.1.1. Materials and Reagents:
-
TLC plates (Silica Gel 60)
-
Developing tank
-
Spotting capillaries
-
This compound sample dissolved in chloroform:methanol (2:1, v/v)
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4, v/v/v) or Chloroform:Methanol:Ammonium Hydroxide (65:25:4, v/v/v)
-
Visualization Reagents:
-
Iodine vapor
-
Ninhydrin spray (for aminophospholipids like PE and PS)
-
Molybdenum blue spray (for phosphate groups)
-
3.1.2. Protocol:
-
Plate Activation: Activate the TLC plate by heating it at 110°C for 30-60 minutes. Allow to cool in a desiccator.
-
Sample Application: Using a capillary tube, carefully spot a small amount of the dissolved this compound sample onto the origin line of the TLC plate.
-
Development: Place the spotted plate in a developing tank pre-equilibrated with the mobile phase. Ensure the solvent level is below the sample spots. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the tank and mark the solvent front. Dry the plate in a fume hood.
-
Visualization:
-
Place the dried plate in a sealed tank containing iodine crystals. The lipids will appear as yellow-brown spots.
-
Alternatively, spray the plate with ninhydrin solution and heat to visualize PE and PS as pink-purple spots.
-
For specific detection of phospholipids, use a molybdenum blue spray, which will stain the phosphate-containing lipids blue.
-
-
Identification: Identify the separated phospholipid classes by comparing their retention factor (Rf) values to those of known standards run on the same plate.
Phospholipid Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more quantitative analysis of the phospholipid composition.
3.2.1. Materials and Reagents:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Normal-phase silica column (e.g., Lichrosorb Si60)
-
Mobile Phase: Acetonitrile:Methanol:Water (65:21:14, v/v/v) is a commonly used mobile phase.
-
This compound sample dissolved in the mobile phase
-
Phospholipid standards for calibration
3.2.2. Protocol:
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min). Set the detector wavelength to approximately 205-214 nm for UV detection.
-
Injection: Inject a known volume of the prepared sample onto the column.
-
Chromatographic Separation: The different phospholipid classes will separate based on their polarity, with less polar lipids eluting earlier.
-
Quantification: Create a calibration curve for each phospholipid class using known concentrations of standards. Determine the concentration of each phospholipid in the this compound sample by comparing its peak area to the calibration curve.
Fatty Acid Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for determining the fatty acid composition of lipids.
3.3.1. Materials and Reagents:
-
GC-MS system with a suitable capillary column (e.g., a wax or polar column)
-
This compound sample
-
Methanol containing 1% (v/v) sulfuric acid or boron trifluoride (BF3) in methanol for transesterification
-
Hexane for extraction
-
Anhydrous sodium sulfate
-
Fatty Acid Methyl Ester (FAME) standards
3.3.2. Protocol:
-
Transesterification:
-
Place a known amount of this compound in a screw-capped tube.
-
Add methanolic sulfuric acid or BF3-methanol.
-
Heat the mixture at 60-100°C for 1-2 hours to convert the fatty acids to their volatile methyl esters (FAMEs).
-
-
Extraction:
-
After cooling, add water and hexane to the tube.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases.
-
-
Purification:
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject a small volume of the FAME extract into the GC-MS.
-
The GC will separate the individual FAMEs based on their boiling points and polarity.
-
The mass spectrometer will fragment the eluting FAMEs, providing a characteristic mass spectrum for each, allowing for their identification.
-
-
Quantification: Identify and quantify the individual fatty acids by comparing their retention times and mass spectra to those of known FAME standards. The peak area of each FAME is proportional to its concentration.
Conclusion
This compound's intricate yet well-characterized lipid composition makes it an invaluable tool in membrane research and pharmaceutical development. Its blend of phospholipids and a high degree of unsaturated fatty acids provides a biomimetic environment that is essential for the functional reconstitution of membrane proteins and the formulation of effective drug delivery vehicles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive analysis of this compound, enabling researchers to precisely characterize this versatile lipid mixture for their specific applications. A thorough understanding of its structure is paramount to harnessing its full potential in advancing scientific discovery and therapeutic innovation.
References
- 1. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Lecithin in Phospholipids by HPLC [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Preparative HPLC Isolation and Identification of Phospholipids from Soy Lecithin | Semantic Scholar [semanticscholar.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
Asolectin as a Natural Phospholipid Source: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asolectin, a natural mixture of phospholipids extracted from soybeans, serves as a vital resource in various scientific and pharmaceutical applications. Its biocompatibility, rich composition of key phospholipids, and ability to form lipid bilayers make it an ideal model for studying cell membranes, a vehicle for drug delivery systems, and a tool for the reconstitution of membrane proteins. This technical guide provides a comprehensive overview of this compound, including its detailed composition, methods for its extraction and analysis, and its application in experimental protocols. Special emphasis is placed on its role in signaling pathways and as a component in the creation of proteoliposomes for functional studies of membrane proteins.
Introduction
Biological membranes are fundamental to cellular life, acting as selective barriers and platforms for a multitude of biochemical processes. Phospholipids are the primary building blocks of these membranes, and their composition dictates the physical and functional properties of the bilayer. This compound, a crude extract of soybean phospholipids, offers a complex and biologically relevant mixture that includes phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). This complexity makes this compound a more representative model of natural cell membranes compared to synthetic lipid mixtures. Its utility spans from basic research in membrane biophysics to the development of sophisticated drug delivery vehicles. This guide aims to provide researchers and drug development professionals with the in-depth technical knowledge required to effectively utilize this compound in their work.
Composition of this compound
The precise composition of this compound can vary depending on the soybean source and the extraction method employed. However, it is generally characterized by a high content of unsaturated fatty acids and a mixture of key phospholipids.
Phospholipid Composition
This compound is a complex mixture of various phospholipids. The relative abundance of these components is crucial for its physical properties and its utility in different applications.[1][2] Deoiled soy lecithin, a more purified form, has a well-characterized phospholipid profile.[2]
| Phospholipid Class | Abbreviation | Weight Percentage (%) in Deoiled Soy Lecithin[2] | Weight Percentage (%) in Soybean Polar Lipid Extract[3] |
| Phosphatidylcholine | PC | 21 | 45.7 |
| Phosphatidylethanolamine | PE | 22 | 22.1 |
| Phosphatidylinositol | PI | 19 | 18.4 |
| Phosphatidic Acid | PA | 10 | 6.9 |
| Phosphatidylserine | PS | 1 | - |
| Glycolipids | - | 12 | - |
| Other (Unknown) | - | - | 6.9 |
Fatty Acid Composition
The fatty acid composition of this compound is predominantly unsaturated, which contributes to the fluidity of the liposomes and membranes formed from it.[4]
| Fatty Acid | Abbreviation | Percentage (%) in Deoiled Soy Lecithin[2] |
| Palmitic Acid | C16:0 | 18.4 |
| Stearic Acid | C18:0 | 4.0 |
| Oleic Acid | C18:1 | 10.7 |
| Linoleic Acid | C18:2 | 58.0 |
| Linolenic Acid | C18:3 | 6.8 |
| Others | - | 2.1 |
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and application of this compound.
Extraction and Purification of this compound from Soybeans
This protocol describes a common solvent extraction method to isolate this compound from raw soybeans.[5][6][7][8]
Materials:
-
Soybeans, ground
-
Hexane
-
Acetone, chilled
-
Ethanol (96% v/v)
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Oil Extraction: Mix the ground soybeans with hexane in a 1:5 (w/v) ratio. Stir the mixture for 2 hours at room temperature to extract the crude soybean oil.
-
Filtration: Filter the mixture through filter paper to separate the soybean meal from the hexane-oil mixture (miscella).
-
Solvent Evaporation: Remove the hexane from the miscella using a rotary evaporator to obtain the crude soybean oil.
-
Degumming (this compound Precipitation): Add a small amount of water (2-3% of the oil volume) to the crude oil and heat to 70°C while stirring. This will hydrate the phospholipids, causing them to precipitate.
-
Separation of Gums: Centrifuge the mixture to separate the precipitated phospholipids (gums) from the oil.
-
De-oiling with Acetone: Wash the collected gums multiple times with chilled acetone. Phospholipids are insoluble in acetone, while triglycerides and other neutral lipids will be removed.
-
Ethanol Extraction: After acetone washing, extract the phospholipid-rich residue with 96% ethanol. Phosphatidylcholine and other polar lipids are soluble in ethanol.
-
Final Purification: Concentrate the ethanol extract to 50-60% and add a specific amount of acetone for further extraction to precipitate the purified this compound.
-
Drying: Dry the final product under vacuum to obtain a fine powder.
Quantitative Analysis of this compound Phospholipids
3.2.1. Thin-Layer Chromatography (TLC)
This method allows for the separation and semi-quantitative analysis of the different phospholipid classes in this compound.[9][10][11]
Materials:
-
Silica gel TLC plates (boric acid impregnated for better PI/PS separation)
-
Developing solvent: Chloroform/Ethanol/Water/Triethylamine (30:35:7:35 v/v/v/v)
-
Iodine vapor or other suitable visualization agent
-
This compound sample dissolved in chloroform
-
Phospholipid standards
Procedure:
-
Plate Preparation: Pre-wash silica gel TLC plates by running them in chloroform/methanol (1:1 v/v). For enhanced separation of acidic phospholipids, impregnate the plates by dipping them in a 1.8% boric acid solution in ethanol for 2 minutes. Activate the plates by heating at 110°C for 15 minutes.
-
Sample Application: Spot the this compound solution and phospholipid standards onto the baseline of the TLC plate.
-
Development: Place the plate in a developing tank containing the solvent system. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the tank, air dry, and visualize the separated spots using iodine vapor.
-
Quantification: Scrape the individual spots into separate tubes. The amount of phosphorus in each spot can be determined colorimetrically after acid digestion, or the fatty acids can be methylated and quantified by gas chromatography.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC provides a more precise and quantitative analysis of the phospholipid composition.[12][13]
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Silica column (e.g., Lichrosorb Si60)
-
Mobile phase: Acetonitrile/Methanol/Water (65:21:14 v/v/v)
-
This compound sample dissolved in the mobile phase
-
Phospholipid standards
Procedure:
-
Sample Preparation: Prepare a known concentration of the this compound sample and standards in the mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Elution: Run the separation using the specified mobile phase at a constant flow rate (e.g., 1.8 ml/min).
-
Detection: Detect the eluting phospholipids using a UV detector at 205 nm or an ELSD.
-
Quantification: Create a standard curve for each phospholipid standard and use it to quantify the amount of each phospholipid in the this compound sample based on the peak areas.
Preparation of this compound Liposomes
This protocol describes the thin-film hydration method followed by extrusion for preparing unilamellar this compound liposomes.
Materials:
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Film Formation: Dissolve this compound in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer to the flask and gently agitate to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm) multiple times (typically 11-21 passes).
Reconstitution of a Membrane Protein into this compound Liposomes
This protocol outlines a general procedure for reconstituting a purified membrane protein into pre-formed this compound liposomes.[14][15][16][17]
Materials:
-
Purified membrane protein solubilized in a detergent (e.g., octyl glucoside, DDM)
-
Pre-formed this compound liposomes
-
Bio-Beads or dialysis cassette for detergent removal
-
Ultracentrifuge
Procedure:
-
Mixing: Mix the detergent-solubilized membrane protein with the pre-formed this compound liposomes. The ratio of protein to lipid should be optimized for the specific protein.
-
Detergent Removal: Remove the detergent slowly to allow the protein to insert into the liposome bilayer. This can be achieved by adding Bio-Beads to the mixture and incubating with gentle agitation, or by dialysis against a detergent-free buffer.
-
Proteoliposome Recovery: After detergent removal, the proteoliposomes can be collected by ultracentrifugation. The pellet containing the proteoliposomes is then resuspended in the desired buffer.
-
Characterization: The success of the reconstitution can be assessed by functional assays of the protein, and the orientation of the protein in the liposomes can be determined using appropriate assays (e.g., accessibility to proteases or antibodies).
Signaling Pathways and Experimental Workflows
The phospholipid components of this compound are key players in various cellular signaling pathways. This section provides diagrams of representative pathways and a general experimental workflow utilizing this compound.
Signaling Pathways
Phosphatidylinositol Signaling Pathway
The phosphatidylinositol signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses.[18][19][20] Phosphatidylinositol (PI), a component of this compound, and its phosphorylated derivatives are central to this pathway.
Caption: The Phosphatidylinositol Signaling Pathway.
Kennedy Pathway for PE and PC Synthesis
Phosphatidylethanolamine (PE) and phosphatidylcholine (PC), major components of this compound, are synthesized de novo via the Kennedy pathway. This pathway is essential for membrane biogenesis.
Caption: De novo synthesis of PE and PC via the Kennedy Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the use of this compound in membrane protein studies.
Caption: Experimental workflow for membrane protein reconstitution using this compound.
Applications in Research and Drug Development
This compound's utility extends across numerous research and development areas:
-
Model Membranes: this compound liposomes serve as excellent models for studying the biophysical properties of cell membranes, including fluidity, permeability, and protein-lipid interactions.
-
Drug Delivery: The biocompatibility and ability to encapsulate both hydrophilic and hydrophobic molecules make this compound liposomes attractive vehicles for drug delivery.[21] They can improve the solubility, stability, and bioavailability of therapeutic agents.
-
Membrane Protein Reconstitution: this compound provides a native-like lipid environment for the functional reconstitution of purified membrane proteins.[14][21] This is critical for studying their activity in a controlled in vitro system, free from the complexity of the cellular environment.
-
Nanotechnology: this compound is used in the formation of various nanostructures, such as nanodiscs and bicelles, which are valuable tools for the structural and functional analysis of membrane proteins.
Conclusion
This compound is a versatile and cost-effective natural phospholipid source that holds significant value for researchers, scientists, and drug development professionals. Its complex, yet biologically relevant, composition provides a robust platform for a wide range of applications, from fundamental membrane research to the development of novel therapeutic delivery systems. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the effective utilization of this compound in the laboratory. As the demand for biocompatible and effective drug delivery systems and the need for a deeper understanding of membrane protein function continue to grow, the importance of natural phospholipid sources like this compound is set to increase.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. lecipro.com [lecipro.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 5. CN101671359B - Method for preparing high-purity soybean lecithin by utilizing solvent extraction - Google Patents [patents.google.com]
- 6. Soybean Oil Leaching Process to Produce Crude Oil [bestoilmillplant.com]
- 7. aocs.org [aocs.org]
- 8. CN102977136A - Technique for simultaneously extracting soybean lecithin and pigment from soybean oil - Google Patents [patents.google.com]
- 9. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 10. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation and Analysis of Phospholipids by Thin Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Lecithin in Phospholipids by HPLC [spkx.net.cn]
- 14. researchgate.net [researchgate.net]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. cusabio.com [cusabio.com]
- 19. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 21. New BD reaction format for expression of membrane proteins and direct preparation of this compound-based proteoliposomes | CellFree Sciences [cfsciences.com]
The Multifaceted Role of Asolectin in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Asolectin, a natural extract of soybean phospholipids, serves as a cornerstone in various biological and biomedical research fields. Its unique composition, closely mimicking that of eukaryotic cell membranes, makes it an invaluable tool for creating artificial membrane systems. This technical guide provides an in-depth exploration of this compound's functions, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in research and drug development.
Core Functions and Applications of this compound
This compound's primary function in biological research is its ability to self-assemble into liposomes, which are spherical vesicles composed of a lipid bilayer. These structures serve as versatile models for cell membranes, enabling the study of membrane protein function, membrane permeability, and drug-membrane interactions. Key applications include:
-
Reconstitution of Membrane Proteins: this compound liposomes provide a stable and physiologically relevant environment for reconstituting purified membrane proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[1] This allows for the detailed investigation of their structure, function, and modulation by various factors in a controlled setting.
-
Drug Delivery Systems: The biocompatible and biodegradable nature of this compound makes it an excellent candidate for developing liposomal drug delivery systems. These systems can encapsulate both hydrophilic and lipophilic drugs, offering advantages like improved solubility, controlled release, and targeted delivery.
-
Model Membranes for Biophysical Studies: this compound-based planar lipid bilayers and liposomes are widely used to study the fundamental biophysical properties of membranes, including fluidity, permeability, and electrical characteristics.
-
Mitochondrial Research: Due to its compositional similarity to mitochondrial membranes, this compound is employed in studies of mitochondrial processes, such as the mitochondrial permeability transition pore (MPTP) opening, a key event in apoptosis.[2]
Quantitative Composition of this compound
This compound is a complex mixture of phospholipids and fatty acids. While the exact composition can vary between batches and suppliers, the following tables provide a representative overview of its key components.
Table 1: Phospholipid Composition of Soybean Lecithin
| Phospholipid Class | Percentage (%) |
| Phosphatidylcholine (PC) | ~55.3 |
| Phosphatidylethanolamine (PE) | ~26.3 |
| Phosphatidylinositol (PI) | ~18.4 |
Source:[3]
Table 2: General Fatty Acid Composition of this compound
| Fatty Acid Type | Percentage (%) |
| Poly-unsaturated | ~62 |
| Saturated | ~24 |
| Mono-unsaturated | ~14 |
Source:[4]
Table 3: Detailed Fatty Acid Profile of Soybean Phospholipids (Representative Examples)
| Fatty Acid | Notation | Percentage Range (%) |
| Palmitic Acid | C16:0 | 9.18 - 13.02 |
| Stearic Acid | C18:0 | 2.80 - 4.74 |
| Oleic Acid | C18:1 (ω9) | 16.52 - 33.80 |
| Linoleic Acid | C18:2 (ω6) | 44.72 - 60.34 |
| α-Linolenic Acid | C18:3 (ω3) | 5.62 - 9.54 |
| Arachidic Acid | C20:0 | 0.26 - 0.48 |
| Gondoic Acid | C20:1 (ω9) | 0.22 - 0.41 |
| Behenic Acid | C22:0 | 0.27 - 0.59 |
| Lignoceric Acid | C24:0 | 0.00 - 0.39 |
Source:[5]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Preparation of this compound Liposomes by Sonication
This protocol describes the formation of small unilamellar vesicles (SUVs) using probe sonication.
Materials:
-
This compound from soybean
-
Chloroform
-
Acetone, ice-cold
-
Nitrogen gas
-
Milli-Q water or desired buffer
-
Probe sonicator
Procedure:
-
Phospholipid Purification:
-
Dissolve 10 g of this compound in 30 ml of chloroform.
-
Add 180 ml of ice-cooled acetone to the solution and stir the suspension on a magnetic stirrer for 2 hours at room temperature.
-
Allow the phospholipids to precipitate overnight at 4°C.
-
Discard the supernatant and dry the pellet completely under a stream of nitrogen gas.
-
Store the dried phospholipid mixture at -20°C until use.
-
-
Liposome Suspension:
-
Prepare a liposome suspension at a concentration of 10-100 mg/ml in Milli-Q water or the desired buffer.
-
-
Sonication:
-
Sonicate the liposome suspension on ice using a probe sonicator. A typical setting is 15% amplitude and a 30% duty cycle.
-
Continue sonication until the appearance of the suspension changes from milky to nearly transparent, indicating the formation of SUVs.
-
Reconstitution of a Membrane Protein (MscL) into this compound Liposomes
This protocol details the reconstitution of the mechanosensitive channel of large conductance (MscL) into this compound liposomes.[6]
Materials:
-
Purified MscL protein in a detergent solution (e.g., Triton X-100)
-
This compound
-
Buffer (e.g., 150 mM NaCl, 10 mM sodium phosphate, pH 8.0)
-
Extruder with a 400 nm polycarbonate membrane
-
Bio-Beads or dialysis cassette for detergent removal
Procedure:
-
Liposome Preparation:
-
Suspend this compound in the buffer to a final concentration of 20 mg/ml by vortexing and brief sonication.
-
Subject the suspension to 7 freeze-thaw cycles using liquid nitrogen and a 50°C water bath.
-
Extrude the liposome suspension 11 times through a 400 nm polycarbonate membrane to form large unilamellar vesicles (LUVs).[6]
-
-
Detergent Destabilization:
-
Destabilize the pre-formed LUVs by adding a controlled amount of Triton X-100. The exact amount should be determined empirically through a lipid titration method.
-
-
Protein Insertion:
-
Mix the purified MscL protein with the destabilized liposomes at a protein-to-lipid ratio of 1:50 (w/w).
-
Incubate the mixture for 30 minutes at 50°C to facilitate protein insertion.[6]
-
-
Detergent Removal:
-
Remove the detergent from the proteoliposome mixture using either Bio-Beads (hydrophobic adsorbent) or dialysis against a large volume of detergent-free buffer. This step is crucial for the formation of sealed proteoliposomes.
-
Calcein Leakage Assay for Mitochondrial Permeability Transition
This assay uses this compound liposomes as a model system to study the opening of the mitochondrial permeability transition pore (MPTP) by monitoring the release of a fluorescent dye.
Materials:
-
This compound liposomes
-
Calcein
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Inducer of MPTP opening (e.g., Ca2+, reactive oxygen species)
-
Triton X-100 (for 100% leakage control)
-
Fluorometer
Procedure:
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare this compound liposomes in a buffer containing a high concentration of calcein (e.g., 50 mM). At this concentration, the fluorescence of calcein is self-quenched.
-
Remove the non-encapsulated calcein by size-exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded liposomes in the assay buffer in a fluorometer cuvette.
-
Record the baseline fluorescence (excitation ~490 nm, emission ~520 nm).
-
Add the MPTP-inducing agent to the cuvette and monitor the increase in fluorescence over time. The increase in fluorescence corresponds to the leakage of calcein from the liposomes and its de-quenching upon dilution in the external medium.
-
-
Data Normalization:
-
At the end of the experiment, add Triton X-100 to a final concentration of 0.1% to lyse all liposomes and achieve 100% calcein release.
-
The percentage of calcein leakage at any given time point can be calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after adding Triton X-100.[7]
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: Workflow for the preparation of this compound liposomes by sonication.
Caption: Workflow for reconstituting a membrane protein into this compound liposomes.
Caption: Workflow for the calcein leakage assay to measure membrane permeability.
Conclusion
This compound's versatility and close resemblance to biological membranes have solidified its importance in a wide array of research and development applications. From fundamental biophysical studies to the development of novel drug delivery platforms, this compound provides a robust and reliable model system. This guide offers a comprehensive overview of its properties, applications, and associated experimental protocols, empowering researchers to effectively harness the potential of this natural phospholipid mixture in their scientific endeavors.
References
- 1. cfsciences.com [cfsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 5. Chemometric Approach to Fatty Acid Profiles in Soybean Cultivars by Principal Component Analysis (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The activation mode of the mechanosensitive ion channel, MscL, by lysophosphatidylcholine differs from tension-induced gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Asolectin: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Asolectin, a natural mixture of phospholipids extracted from soybean, is a versatile and widely utilized tool in biophysical and biomedical research. Its composition, closely mimicking that of eukaryotic cell membranes, makes it an ideal substrate for the reconstitution of membrane proteins and the formation of liposomes for drug delivery applications. This technical guide provides an in-depth overview of this compound, including its Chemical Abstracts Service (CAS) number, key suppliers, and detailed compositional analysis. Furthermore, this document outlines comprehensive experimental protocols for the preparation of this compound liposomes and the reconstitution of membrane proteins. Finally, the principal signaling pathways of this compound's major phospholipid components—phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol—are detailed and visualized to provide a thorough understanding of their biological relevance.
This compound: Properties and Suppliers
This compound is a complex mixture of phospholipids, with its exact composition varying depending on the source and purification method. It is crucial for researchers to be aware of the specific details of the this compound they are using, as this can impact experimental outcomes.
CAS Number
There is some discrepancy in the reported CAS numbers for this compound, which is common for complex natural mixtures. The most frequently cited CAS number is 69279-91-0 , as used by major suppliers like Sigma-Aldrich. However, other CAS numbers, such as 97281-47-5 , are also associated with this compound in chemical databases like PubChem[1]. It is recommended to refer to the supplier's documentation for the specific CAS number of the product in use.
Major Suppliers
Several reputable suppliers provide this compound for research purposes. The choice of supplier may depend on the required purity, formulation (e.g., powder, solution), and specific application.
-
MilliporeSigma (formerly Sigma-Aldrich): A major supplier of this compound from soybean, offering it in powder or granule form.
-
Avanti Polar Lipids: Specializing in high-purity lipids, Avanti Polar Lipids offers soybean-derived this compound and other polar lipid extracts.
-
Thermo Fisher Scientific (including the former Alfa Aesar brand): Provides lecithin and other phospholipid products, including those derived from soybean.
Compositional Data
The quantitative composition of this compound can vary. The data presented below is a compilation from various sources and should be considered as a general guide. Researchers should always refer to the certificate of analysis provided by their supplier for lot-specific information.
| Component | Typical Percentage (%) | Fatty Acid Profile |
| Phospholipids | ||
| Phosphatidylcholine (PC) | 18 - 55.3% | Saturated: ~24% |
| Phosphatidylethanolamine (PE) | 14 - 26.3% | Mono-unsaturated: ~14% |
| Phosphatidylinositol (PI) | 9 - 18.4% | Poly-unsaturated: ~62% |
| Phosphatidic Acid (PA) | ~5% | |
| Other Components | ||
| Glycolipids | ~11% | |
| Complexed Sugars | ~5% | |
| Neutral Oil | ~37% (in crude lecithin) |
Experimental Protocols
This compound is frequently used to create model membranes in the form of liposomes. These liposomes can be used for a variety of applications, including drug delivery and the reconstitution of membrane proteins.
Preparation of this compound Liposomes by Ether Injection Method
This protocol is adapted for the formulation of liposomes for drug delivery, as described in the development of an erlotinib-asolectin liposomal formulation[2].
Materials:
-
This compound
-
Cholesterol
-
Drug to be encapsulated (e.g., erlotinib)
-
Diethyl ether
-
Dimethyl sulfoxide (DMSO, if required for drug solubilization)
-
Water (Milli-Q or equivalent)
-
Tween 20 (or other suitable surfactant)
-
Magnetic stirrer
-
Syringe and needle
Procedure:
-
Weigh the desired amounts of this compound and cholesterol and dissolve them in diethyl ether to form a clear solution.
-
If the drug is not soluble in diethyl ether, dissolve it in a minimal amount of a suitable solvent like DMSO. For example, a stock solution of the drug can be prepared, and a specific volume can be used for the formulation[2].
-
Add the drug solution to the this compound and cholesterol-containing diethyl ether solution.
-
In a separate beaker, prepare an aqueous solution containing a surfactant, such as Tween 20.
-
While stirring the aqueous phase at a constant speed (e.g., 600 rpm), inject the lipid-drug-ether solution drop-wise into the aqueous phase[2].
-
Continue stirring to allow for the evaporation of the diethyl ether and the formation of liposomes.
-
The resulting liposome suspension can then be further processed, for example, by extrusion to obtain a more uniform size distribution.
Reconstitution of Membrane Proteins into this compound Liposomes
This protocol provides a general framework for the reconstitution of membrane proteins into pre-formed this compound liposomes, a technique widely used in functional studies of these proteins[3][4][5][6][7].
Materials:
-
This compound
-
Purified membrane protein solubilized in a suitable detergent
-
Buffer appropriate for the protein and liposomes
-
Bio-Beads or other detergent removal system
-
Sonication bath or extruder
Procedure:
-
Liposome Preparation:
-
Dissolve this compound in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film on the wall of a glass vial.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension in a bath sonicator or subject it to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm)[8].
-
-
Protein Reconstitution:
-
To the pre-formed liposomes, add the purified membrane protein solubilized in detergent. The lipid-to-protein ratio will need to be optimized for the specific protein and application.
-
Incubate the mixture for a short period to allow the protein to insert into the lipid bilayer.
-
Remove the detergent using a detergent removal system like Bio-Beads. The amount of Bio-Beads and the incubation time will depend on the detergent used.
-
After detergent removal, the proteoliposomes (liposomes containing the reconstituted protein) are formed.
-
The proteoliposomes can be separated from empty liposomes and unincorporated protein by techniques such as density gradient centrifugation.
-
Signaling Pathways of this compound Components
This compound is a mixture of phospholipids that are integral components of cellular membranes and are involved in a multitude of signaling pathways. Understanding these pathways is crucial for researchers using this compound in cell-based assays or for drug development targeting these pathways.
Phosphatidylcholine (PC) Signaling
Phosphatidylcholine is the most abundant phospholipid in eukaryotic membranes and serves as a precursor for several important signaling molecules[9][10][11].
References
- 1. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reconstitution of Membrane Proteins in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of Membrane Proteins in Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pim-sympo.jp [pim-sympo.jp]
- 9. The role of phosphatidylcholine and choline metabolites to cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Asolectin: A Technical Guide for Researchers
An in-depth guide for scientists and drug development professionals on the solubility of asolectin in various solvents, complete with experimental protocols and predictive models.
This compound, a natural mixture of phospholipids derived from soybean, is a cornerstone excipient in pharmaceutical research and development, particularly in the formulation of liposomal drug delivery systems. Its amphipathic nature governs its solubility, a critical parameter for its effective use. This technical guide provides a comprehensive overview of this compound's solubility in a range of common laboratory solvents, details experimental methodologies for its determination, and introduces predictive frameworks for solubility estimation.
Core Principles of this compound Solubility
This compound is a complex mixture primarily composed of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI). The solubility of this mixture is dictated by the collective physicochemical properties of these constituent phospholipids. Generally, this compound is readily soluble in various organic solvents, a characteristic leveraged in numerous laboratory applications, most notably the preparation of liposomes. In this common application, a lipid film is first formed by dissolving this compound in an organic solvent, which is subsequently evaporated prior to hydration.
Qualitatively, this compound exhibits good solubility in chlorinated solvents like chloroform and in short-chain alcohols such as ethanol. It is also soluble in mineral oil. Conversely, it is practically insoluble in polar solvents like water and non-polar aprotic solvents such as acetone. This insolubility in acetone is a key principle used in the purification of phospholipids from crude lecithin extracts.[1][2]
Quantitative Solubility Data
Precise quantitative solubility data for the complex mixture of this compound is not extensively documented in publicly available literature. However, data for its primary component, phosphatidylcholine (PC), provides a strong proxy for estimating this compound's solubility. The following table summarizes available quantitative data and qualitative observations for this compound and its principal components.
| Solvent | This compound / Soybean Lecithin | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Qualitative Observations & Notes |
| Chloroform | Soluble | 100 mg/mL (at room temperature)[3][4][5] | Soluble | A common solvent for creating a homogenous lipid solution for liposome preparation.[6] |
| Ethanol | Soluble | 100 mg/mL (at room temperature)[3][4][5] | Good solubility (0.5850 g/mL for chicken liver PC)[7] | Solubility can be influenced by the presence of water; aqueous ethanol mixtures are used for fractionation.[8] |
| Methanol | Soluble | Soluble | Soluble | Often used in combination with chloroform for lipid extraction.[9] |
| Mineral Oil | Soluble (e.g., 2% w/v)[10] | Data not available | Data not available | Used in specific protocols for preparing giant unilamellar vesicles (GUVs).[10] |
| Hexane | Soluble (when containing 3% ethanol)[5] | 100 mg/mL (in hexane with 3% ethanol at room temperature)[4][5] | Data not available | A non-polar solvent, solubility is enhanced by the presence of a co-solvent like ethanol. |
| Acetone | Insoluble | Insoluble | Insoluble | This property is utilized for the purification of phospholipids from triglycerides and other lipids.[2][11][12] |
| Water | Insoluble (forms emulsions) | Very low (forms bilayers) | Very low (forms bilayers) | This compound hydrates to form multilamellar vesicles (liposomes) in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | Partially Soluble[10] | Data not available | Poor solvent for the head group[13] | Not a preferred solvent for creating lipid films. |
Predicting Solubility with Hansen Solubility Parameters
A more theoretical approach to understanding and predicting the solubility of this compound involves the use of Hansen Solubility Parameters (HSP). HSP is based on the principle that "like dissolves like" and quantifies this by assigning three parameters to each substance:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A substance is predicted to be soluble in a solvent if their HSP values are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
The following table presents the HSP values for phospholipids and common solvents.
| Substance | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Phospholipids (general) | ~16-18 | ~6-10 | ~9-12 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Water | 15.5 | 16.0 | 42.3 |
Note: HSP values can vary slightly depending on the source.[14][15][16]
Based on these parameters, the closer proximity of the HSP values for chloroform, methanol, and ethanol to those of phospholipids explains their effectiveness as solvents. Conversely, the large distances in HSP between phospholipids and solvents like acetone, hexane, and water account for the observed insolubility.
Experimental Protocols
Determination of this compound Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a substance in a given solvent.[17][18][19]
Materials:
-
This compound powder
-
Selected solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-ELSD, UV-Vis spectrophotometer with a suitable chromophore, or a phosphorus assay)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Periodic sampling and analysis can be performed to confirm that equilibrium has been reached (i.e., the concentration of dissolved this compound no longer increases).
-
Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the sample at a high speed.
-
Filtration: Carefully collect the supernatant and filter it through a chemically compatible filter (e.g., PTFE for organic solvents) to remove any remaining particulate matter.
-
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate and quantify the concentration of this compound using a pre-validated analytical method. A phosphorus assay is often suitable for quantifying phospholipids.
-
Calculation: Express the solubility as mass per unit volume (e.g., g/100 mL) or in molar units if the average molecular weight of this compound is considered.
Preparation of this compound Liposomes (Thin-Film Hydration Method)
This widely used method leverages the solubility of this compound in organic solvents to create a thin lipid film, which is then hydrated to form liposomes.[11][20]
Materials:
-
This compound
-
Chloroform (or a chloroform:methanol mixture, e.g., 2:1 v/v)
-
Round-bottom flask
-
Rotary evaporator
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vortex mixer
-
(Optional) Sonication or extrusion equipment for size reduction
Procedure:
-
Lipid Dissolution: Dissolve a known amount of this compound in chloroform (or the chosen solvent mixture) in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the boiling point of the solvent. Apply a vacuum to evaporate the solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Continue to apply the vacuum for at least one hour after the film appears dry to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The volume will depend on the desired final lipid concentration.
-
Vesicle Formation: Agitate the flask, for example by vortexing, to disperse the lipid film into the aqueous phase. This process results in the formation of multilamellar vesicles (MLVs).
-
(Optional) Sizing: To produce smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs, or small unilamellar vesicles, SUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for this compound Solubility Determination.
Caption: Workflow for Liposome Preparation.
Conclusion
The solubility of this compound is a critical factor in its application in pharmaceutical sciences. While it is readily soluble in solvents such as chloroform and ethanol, it is insoluble in acetone and water. This guide provides a summary of available solubility information, a theoretical framework for predicting solubility, and detailed protocols for both determining solubility and for the practical application of this compound in liposome formation. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful formulation and application of this compound-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Soy lecithin [chembk.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. hansen-solubility.com [hansen-solubility.com]
- 7. Enzymatic extraction and functional properties of phosphatidylcholine from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. researchgate.net [researchgate.net]
- 10. A Detailed Protocol for Preparing Millimeter-sized Supergiant Liposomes that Permit Efficient Eukaryotic Cell-free Translation in the Interior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pim-sympo.jp [pim-sympo.jp]
- 12. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 16. specialchem.com [specialchem.com]
- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Asolectin vs. Soy Lecithin: A Technical Guide for Researchers
For scientists and professionals in drug development, the choice of lipids is a foundational decision that can significantly impact experimental outcomes. Among the most common choices for creating model membranes, liposomes, and drug delivery vehicles are asolectin and soy lecithin. While both originate from soybeans, they are not interchangeable. This technical guide provides an in-depth comparison of their composition, properties, and applications, offering researchers the data and protocols needed to make an informed choice.
Defining the Lipids: From Crude Mixture to Purified Fraction
Soy Lecithin is a broad term for a complex mixture of phospholipids, glycolipids, triglycerides, and other compounds obtained as a by-product of soybean oil processing.[1] Its composition can vary significantly depending on the extraction and refinement process, leading to different grades (e.g., crude, deoiled).[2] In research, it serves as an economical and natural emulsifier and is widely used in formulations where high compositional definition is not the primary concern.[3]
This compound is a partially purified, acetone-insoluble fraction of soybean lecithin.[4] This purification step removes the bulk of the neutral lipids (triglycerides) and enriches the phospholipid content.[2] this compound is often described as a mixture of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), making it a more defined and reproducible option for creating artificial membranes and reconstituting membrane proteins.[5][6][7]
Quantitative Compositional Analysis
The functional differences between this compound and soy lecithin are rooted in their distinct chemical compositions. This compound's enriched phospholipid content and different fatty acid profile lead to membranes with unique physical properties compared to those made from standard soy lecithin.
Table 1: Comparative Phospholipid Composition (% of total phospholipids)
| Phospholipid Class | Typical Soy Lecithin (Deoiled) | Typical this compound | Key Function in Membranes |
| Phosphatidylcholine (PC) | ~23%[2] | ~50%[8] | Major structural component, zwitterionic headgroup. |
| Phosphatidylethanolamine (PE) | ~20%[2] | ~20%[8] | Promotes membrane curvature, zwitterionic headgroup. |
| Phosphatidylinositol (PI) | ~14%[2] | ~20%[8] | Carries a net negative charge, involved in signaling. |
| Phosphatidic Acid (PA) | ~8%[2] | ~3%[8] | Carries a net negative charge, precursor for other lipids. |
| Other Phospholipids | ~8%[2] | <7% | Includes minor components like phosphatidylserine. |
Note: Composition can vary between suppliers and batches. The values presented are typical representations found in the literature.
Table 2: Comparative Fatty Acid Profile (% of total fatty acids)
| Fatty Acid Type | Typical Soy Lecithin | Typical this compound | Impact on Membrane Properties |
| Saturated | ~16%[9] | ~24%[6] | Increases membrane rigidity and phase transition temp. |
| Monounsaturated | ~10-20%[1][9] | ~14%[6] | Creates packing defects, increases fluidity. |
| Polyunsaturated | ~60-70%[1][9] | ~62%[6] | Significantly increases membrane fluidity and permeability. |
Key Differences and Research Implications
| Feature | Soy Lecithin | This compound | Recommendation for Researchers |
| Purity & Consistency | Lower purity, high batch-to-batch variability due to triglycerides, sterols, and carbohydrates. | Higher phospholipid content, more defined and consistent composition.[5] | For reproducible biophysical studies or protein reconstitution, This compound is superior. |
| Membrane Properties | Forms membranes with properties influenced by non-phospholipid components. Can be less stable.[10] | Forms more stable bilayers with properties (charge, fluidity) primarily defined by its PC/PE/PI ratio.[8] | This compound provides a better model for biological membranes. |
| Protein Reconstitution | Less common due to impurities that can interfere with protein folding and function. | Widely used for functional reconstitution of membrane proteins due to its lipid diversity mimicking a native environment.[7][11] | This compound is the standard choice for reconstituting membrane proteins. |
| Cost | Generally lower cost.[3] | Higher cost due to additional purification steps. | For large-scale production or preliminary drug delivery studies, Soy Lecithin may be a cost-effective starting point. |
| Liposome Formation | Can form stable liposomes, but heterogeneity in size and lamellarity is common.[12] | Reliably forms unilamellar vesicles, especially after extrusion, making it ideal for controlled experiments.[13] | For creating well-defined liposomes for targeted delivery or controlled release studies, This compound is preferred. |
Mandatory Visualizations
Logical and Experimental Workflows
Example Application: Drug Delivery Targeting a Signaling Pathway
Liposomes are frequently used to deliver targeted therapies, such as tyrosine kinase inhibitors (TKIs) that block cancer-related signaling pathways. The diagram below illustrates the Epidermal Growth Factor Receptor (EGFR) pathway, a common target in cancer therapy.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common research applications using soy lecithin and this compound.
Protocol 1: Liposome Preparation using Thin-Film Hydration (Soy Lecithin)
This method is widely used for encapsulating both hydrophilic and hydrophobic compounds and is suitable for soy lecithin.[3]
-
Lipid Preparation:
-
Weigh soy lecithin and cholesterol (e.g., in a 4:1 molar ratio) and dissolve in a suitable organic solvent (e.g., chloroform or a chloroform:methanol 2:1 v/v mixture) in a round-bottom flask.[14]
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under vacuum at a temperature above the lipid phase transition temperature to evaporate the solvent. This will form a thin, uniform lipid film on the inner wall of the flask.[15]
-
-
Hydration:
-
Add an aqueous buffer (e.g., PBS, Tris-HCl) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
Continue to rotate the flask (without vacuum) at a temperature above the lipid transition temperature for at least 1 hour. This hydrates the lipid film, causing it to swell and detach, forming multilamellar vesicles (MLVs).[16]
-
-
Downsizing (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (LUVs or SUVs), the MLV suspension can be downsized.
-
Extrusion: Load the suspension into a mini-extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) 10-20 times.[15]
-
Sonication: Alternatively, sonicate the suspension using a probe sonicator on ice until the solution clarifies.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sepharose 4B column) or by centrifugation.[13]
-
Protocol 2: Liposome Preparation using Ether Injection (this compound)
This method is rapid and avoids the formation of a dry film, which can be advantageous for sensitive proteins. It is well-suited for this compound.
-
Phase Preparation:
-
Injection:
-
Using a syringe with a fine-gauge needle, slowly inject the lipid-ether solution into the heated aqueous phase while stirring vigorously.[19]
-
The ether evaporates upon contact with the hot buffer, causing the lipids to self-assemble into liposomes.
-
-
Solvent Removal:
-
Continue stirring the suspension at the elevated temperature for a set period to ensure all residual ether has been removed.
-
-
Characterization:
-
The resulting liposome suspension can be characterized for size, zeta potential, and encapsulation efficiency as described in the workflow diagram.
-
Protocol 3: Membrane Protein Reconstitution into this compound Liposomes
This compound's lipid mixture provides a stable, native-like environment for studying membrane protein function. This is a general protocol; specific conditions must be optimized for each protein.
-
Protein Solubilization:
-
Purify the membrane protein of interest using a suitable detergent (e.g., DDM, LDAO) to create protein-detergent micelles.[20]
-
-
Liposome Preparation:
-
Prepare this compound liposomes using the ether injection or thin-film hydration method described above. The liposomes should be in a detergent-free buffer.
-
-
Reconstitution:
-
Mix the purified, detergent-solubilized protein with the pre-formed this compound liposomes at a desired lipid-to-protein ratio.
-
Incubate the mixture to allow the protein to insert into the lipid bilayers.
-
-
Detergent Removal:
-
Remove the detergent from the mixture to allow the proteoliposomes to seal. This is a critical step and can be achieved using several methods:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free buffer over 24-48 hours.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to selectively remove the detergent.[21]
-
Size Exclusion Chromatography: Pass the mixture through a size exclusion column. The larger proteoliposomes will elute before the smaller detergent micelles.
-
-
-
Analysis:
-
Verify successful reconstitution by co-sedimentation of the protein and lipids during ultracentrifugation and confirm protein functionality with an appropriate activity assay.
-
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Development and In Vitro Evaluation of Liposomes Using Soy Lecithin to Encapsulate Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 6. cenmed.com [cenmed.com]
- 7. New BD reaction format for expression of membrane proteins and direct preparation of this compound-based proteoliposomes | CellFree Sciences [cfsciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Soybean Lecithin High in Free Fatty Acids for Broiler Chicken Diets: Impact on Performance, Fatty Acid Digestibility and Saturation Degree of Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Liposomes for Topical Use: A Physico-Chemical Comparison of Vesicles Prepared from Egg or Soy Lecithin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soy Lecithin-Derived Liposomal Delivery Systems: Surface Modification and Current Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conventional Liposomal Formulation Methods | Encyclopedia MDPI [encyclopedia.pub]
- 19. Preparation of Liposomes from Soy Lecithin Using Liquefied Dimethyl Ether - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 21. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asolectin Liposome Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the preparation and characterization of asolectin liposomes. This compound, a natural mixture of phospholipids from soybean, is a cost-effective and biocompatible material widely used for the formulation of liposomes in drug delivery and membrane protein reconstitution studies. The following protocols detail the widely used thin-film hydration method followed by extrusion for the production of unilamellar liposomes with a controlled size distribution.
Experimental Protocols
Materials and Equipment
Materials:
-
This compound from soybean
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4 (or other desired aqueous buffer)
-
Purified water (e.g., Milli-Q or equivalent)
-
Nitrogen gas, high purity
Equipment:
-
Rotary evaporator
-
Round-bottom flask (e.g., 50 mL or 100 mL)
-
Sonicator (bath or probe type)
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Heating block or water bath
-
Vortex mixer
-
Analytical balance
-
Glass vials
Protocol 1: Thin-Film Hydration for Multilamellar Vesicle (MLV) Formation
This protocol describes the initial formation of multilamellar liposomes using the thin-film hydration technique.[1][2]
-
Lipid Dissolution: Weigh the desired amount of this compound and dissolve it in a chloroform:methanol (e.g., 2:1 v/v) solvent mixture in a round-bottom flask. A common concentration is 10-20 mg of lipid per mL of solvent.[3]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask at a moderate speed and reduce the pressure to evaporate the organic solvent. A water bath set to a temperature above the phase transition temperature of the lipid can be used to facilitate evaporation (e.g., 45°C).[3] Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask under a stream of high-purity nitrogen gas for at least 30 minutes, or place it in a vacuum desiccator overnight.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the lipid's phase transition temperature to the flask containing the dry lipid film.[4] The volume of the buffer will determine the final lipid concentration.
-
Vesicle Formation: Agitate the flask by hand or using a vortex mixer to detach the lipid film from the flask wall. This process results in the formation of a milky suspension of multilamellar vesicles (MLVs). Allow the suspension to hydrate for at least 30 minutes.[4]
Protocol 2: Liposome Sizing by Sonication and Extrusion
To obtain unilamellar vesicles with a more uniform size distribution, the MLV suspension must be processed further.
3.1 Sonication (Optional Size Reduction Step):
Sonication can be used to break down large MLVs into smaller vesicles.
-
Place the MLV suspension in an ice bath to prevent overheating.
-
If using a probe sonicator, immerse the tip of the sonicator into the suspension. Apply short bursts of sonication (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes.
-
If using a bath sonicator, place the vial containing the MLV suspension in the sonicator bath and sonicate for 10-20 minutes. The solution should become less turbid.[5][6]
3.2 Extrusion for Unilamellar Vesicle Formation:
Extrusion is a highly effective method for producing unilamellar liposomes with a defined size.[4][7]
-
Extruder Assembly: Assemble the mini-extruder with two polycarbonate membranes of the desired pore size (e.g., 100 nm) and filter supports according to the manufacturer's instructions.[6]
-
Heating: Place the assembled extruder in a heating block or water bath set to a temperature above the phase transition temperature of the lipid. Allow the extruder to equilibrate for at least 10 minutes.[4]
-
Loading: Draw the liposome suspension into one of the gas-tight syringes and carefully insert it into one side of the extruder. Place an empty syringe on the opposite side.
-
Extrusion: Gently push the plunger of the filled syringe to pass the liposome suspension through the membranes into the empty syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure that the final collection is from the opposite syringe to the initial one.[4][6]
-
Collection: After the final pass, carefully remove the syringe containing the now translucent liposome suspension.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound liposome preparation. The exact values may need to be optimized depending on the specific application.
| Parameter | Value | Reference(s) |
| Lipid Concentration | ||
| This compound in Organic Solvent | 10 - 100 mg/mL | [6] |
| Final Lipid Suspension | 10 - 50 mg/mL | [5] |
| Solvents | ||
| Lipid Dissolution | Chloroform, Chloroform:Methanol (2:1 v/v), Diethyl ether | [3][6][8] |
| Hydration Buffer | ||
| Composition | Phosphate-Buffered Saline (PBS), Tris Buffer, Purified Water | [3][6] |
| pH | Typically 7.4 | [8] |
| Processing Parameters | ||
| Sonication (Probe) | 15% amplitude, 30% duty cycle | [6] |
| Extrusion Membrane Pore Size | 100 nm - 400 nm | [6] |
| Number of Extrusion Passes | 11 - 21 passes | [4][6] |
| Characterization | ||
| Particle Size (after extrusion) | 100 - 200 nm | [8] |
| Polydispersity Index (PDI) | < 0.3 | [8] |
| Zeta Potential | Varies with buffer composition | [8] |
Visualizations
Caption: Experimental workflow for this compound liposome preparation.
Caption: Logical workflow for the characterization of this compound liposomes.
References
- 1. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. cfsciences.com [cfsciences.com]
- 6. pim-sympo.jp [pim-sympo.jp]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Asolectin Vesicle Preparation and Protein Reconstitution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of asolectin vesicles and their use in the reconstitution of membrane proteins. This compound, a natural mixture of phospholipids from soybean, offers a cost-effective and biocompatible lipid environment suitable for a wide range of membrane proteins.
Introduction
The functional and structural analysis of membrane proteins often necessitates their removal from the complex native membrane and insertion into a simplified, controlled lipid bilayer system. This compound vesicles, or liposomes, serve as an excellent model membrane system for this purpose. This compound is a mixture of phospholipids, primarily phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, which mimics the general composition of many biological membranes.
Reconstitution of membrane proteins into this compound vesicles allows for:
-
Functional assays in a controlled environment.
-
Structural studies using techniques such as cryo-electron microscopy and solid-state NMR.
-
Investigation of protein-lipid interactions.
-
Development of drug delivery systems.
This guide details the common methods for preparing this compound vesicles and subsequently reconstituting membrane proteins into them, with a focus on the widely used thin-film hydration and detergent-mediated reconstitution techniques.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative parameters for the preparation of this compound vesicles and protein reconstitution. These values are intended as a starting point and may require optimization for specific proteins and applications.
Table 1: this compound Vesicle Preparation Parameters
| Parameter | Value | Notes |
| This compound Concentration (in organic solvent) | 10 - 20 mg/mL | For forming the initial lipid film. |
| Hydration Buffer | Application-specific (e.g., HEPES, MOPS, Tris) | Should be compatible with the protein of interest. |
| Hydration Temperature | Above the gel-liquid crystal transition temperature (Tc) of the lipids | For this compound, room temperature to 50°C is common[1]. |
| Final Lipid Concentration (post-hydration) | 5 - 20 mg/mL | Can be adjusted based on experimental needs. |
| Vesicle Sizing (Extrusion) | 100 - 400 nm pore size filters | Produces large unilamellar vesicles (LUVs) of defined size[2]. |
| Vesicle Sizing (Sonication) | 30 - 60 minutes (bath sonicator) | Produces small unilamellar vesicles (SUVs)[3]. |
Table 2: Detergent-Mediated Protein Reconstitution Parameters
| Parameter | Value | Notes |
| Protein-to-Lipid Ratio (w/w) | 1:5 to 1:40 | Highly protein-dependent; lower ratios are common for functional studies[4]. |
| Detergent Type | Octylglucoside (OG), Triton X-100, C12E8 | Choice depends on the protein's stability and the detergent's critical micelle concentration (CMC). |
| Detergent Concentration | Sufficient to saturate liposomes and solubilize the protein | The amount needed to saturate preformed liposomes can be determined using techniques like dynamic light scattering (DLS)[5]. |
| Detergent Removal Methods | Dialysis, Bio-Beads (polystyrene beads) | Dialysis is slower but gentle; Bio-Beads are faster[5]. |
Experimental Protocols
Preparation of this compound Vesicles by Thin-Film Hydration
This method is a fundamental technique for preparing liposomes[6][7][8]. It involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer.
Materials:
-
This compound from soybean
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Hydration buffer (application-specific)
-
Water bath or heating block
-
Extruder with polycarbonate membranes (optional, for vesicle sizing)
-
Bath sonicator (optional, for vesicle sizing)
Protocol:
-
Lipid Dissolution: Dissolve the desired amount of this compound in an organic solvent in a round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature that facilitates solvent evaporation without degrading the lipids (e.g., 30-40°C). Gradually reduce the pressure to evaporate the solvent, which will deposit a thin, uniform lipid film on the inner surface of the flask[6].
-
Film Drying: After the film is formed, place the flask under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent[7].
-
Hydration: Add the desired volume of aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the transition temperature of the lipid mixture[1][7]. For this compound, hydration at room temperature or slightly above is generally sufficient.
-
Vesicle Formation: Agitate the flask to disperse the lipid film into the buffer. This can be done by gentle shaking, vortexing, or swirling. This process results in the formation of multilamellar vesicles (MLVs)[2].
-
Vesicle Sizing (Optional but Recommended):
-
Extrusion: To obtain unilamellar vesicles of a defined size, the MLV suspension can be extruded through polycarbonate filters with a specific pore size (e.g., 100 nm or 400 nm). This process is typically repeated 10-20 times[2].
-
Sonication: For smaller vesicles, the MLV suspension can be sonicated in a bath sonicator until the solution becomes clear, indicating the formation of small unilamellar vesicles (SUVs)[3].
-
Detergent-Mediated Protein Reconstitution
This is a common method for incorporating purified membrane proteins into pre-formed this compound vesicles[9]. The protein is first solubilized in a detergent, then mixed with the vesicles, and finally, the detergent is removed to facilitate protein insertion into the lipid bilayer.
Materials:
-
Purified membrane protein solubilized in a suitable detergent
-
Pre-formed this compound vesicles (from Protocol 3.1)
-
Detergent (e.g., octylglucoside, Triton X-100)
-
Detergent removal system (dialysis tubing or Bio-Beads)
-
Reconstitution buffer
Protocol:
-
Vesicle Destabilization (Optional but Recommended): To facilitate protein insertion, pre-formed this compound vesicles can be partially destabilized by adding a small amount of detergent. The optimal amount of detergent to add can be determined by monitoring changes in light scattering or vesicle size[5].
-
Mixing Protein and Vesicles: Mix the detergent-solubilized protein with the this compound vesicles (either destabilized or not) at the desired protein-to-lipid ratio. The incubation time and temperature will depend on the specific protein.
-
Detergent Removal: This is a critical step to allow the formation of proteoliposomes.
-
Dialysis: Place the protein-lipid-detergent mixture in a dialysis cassette or tubing with a molecular weight cut-off that retains the protein and vesicles but allows the detergent monomers to diffuse out. Dialyze against a large volume of detergent-free buffer for 24-72 hours, with several buffer changes[10][11].
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to absorb the detergent. The amount of beads and the incubation time should be optimized to ensure complete detergent removal without removing lipids[5]. This method is generally faster than dialysis[5].
-
-
Proteoliposome Recovery: After detergent removal, the resulting proteoliposomes can be collected. If Bio-Beads were used, carefully pipette the proteoliposome suspension away from the beads. The proteoliposomes can be pelleted by ultracentrifugation and resuspended in fresh buffer if needed.
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this document.
References
- 1. Preparation of asymmetric phospholipid vesicles: The next generation of cell membrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 3. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Protocol for Rehydrating Lyophilized Asolectin Liposomes: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyophilization, or freeze-drying, is a common technique to enhance the long-term stability of liposomal formulations by removing water, which can otherwise lead to hydrolysis and oxidation of lipids.[1] Proper rehydration of lyophilized liposomes is a critical step to ensure that their original physicochemical properties, such as size, lamellarity, and encapsulation efficiency, are restored.[1] This document provides a detailed protocol for the rehydration of lyophilized asolectin liposomes, along with application notes and quantitative data to guide researchers in achieving consistent and optimal results.
Application Notes
The process of lyophilization and subsequent rehydration can introduce several stresses on the liposome structure, including the formation of ice crystals, changes in osmotic pressure, and phase transitions of the lipid bilayer.[1] The choice of a suitable rehydration method is therefore crucial for the successful reconstitution of the vesicles.
Key Considerations for Rehydration:
-
Cryoprotectants: The presence of cryoprotectants, such as disaccharides (e.g., sucrose, trehalose), in the original liposome formulation is highly recommended. These molecules protect the liposomes during freeze-drying by forming a glassy matrix, which helps to maintain their structural integrity.[2]
-
Rehydration Medium: The choice of the rehydration medium is important. Typically, an aqueous buffer of the same composition as the original internal buffer of the liposomes is used. The slow and gentle addition of the rehydration medium is crucial to prevent osmotic shock and ensure uniform swelling of the lipid bilayers.
-
Temperature: The rehydration should generally be performed at a temperature above the phase transition temperature (Tc) of the lipid mixture. For this compound, which is a mixture of phospholipids, rehydration at room temperature is usually sufficient.
-
Agitation: Gentle agitation, such as vortexing, is necessary to ensure the complete dispersion of the lyophilized powder and the formation of a homogenous liposome suspension.[3]
-
Sonication (Optional): After initial rehydration, the resulting liposome suspension may be heterogeneous in size and lamellarity, often containing multilamellar vesicles (MLVs).[3] Sonication can be employed to reduce the size of the liposomes and produce unilamellar vesicles (SUVs or LUVs). However, it's important to control the sonication parameters (power, time, temperature) to avoid lipid degradation or contamination.[3]
Quantitative Data Summary
The following table summarizes typical changes in the physicochemical properties of liposomes after lyophilization and rehydration, based on published data. The exact values will depend on the specific lipid composition, the presence and type of cryoprotectant, and the lyophilization and rehydration protocols used.
| Parameter | Before Lyophilization | After Rehydration (Without Cryoprotectant) | After Rehydration (With Cryoprotectant) |
| Mean Particle Size (nm) | 100 - 200 | Significant increase (e.g., >800 nm) due to aggregation and fusion | Minimal change (e.g., 100 - 250 nm) |
| Polydispersity Index (PDI) | < 0.2 | Significant increase (e.g., > 0.5) indicating a broad size distribution | Minimal change (e.g., < 0.3) indicating a more uniform size distribution |
| Encapsulation Efficiency (%) | High (e.g., > 80%) | Significant decrease due to leakage during vesicle fusion and rupture | High retention of encapsulated material (e.g., > 70%) |
Note: Data are representative and compiled from various sources studying different liposomal formulations.[4][5][6] An acceptable PDI value for a liposomal formulation for drug delivery should generally be below 0.3.[]
Experimental Protocols
This section provides two detailed protocols for the rehydration of lyophilized this compound liposomes: a standard protocol for general applications and a protocol incorporating a sonication step for applications requiring smaller, unilamellar vesicles.
Protocol 1: Standard Rehydration
This protocol is suitable for most applications where a multi-dispersed population of liposomes is acceptable.
Materials:
-
Vial containing lyophilized this compound liposomes
-
Rehydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, or a specific buffer as required for the application)
-
Micropipette
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Allow the vial of lyophilized liposomes and the rehydration buffer to reach room temperature.
-
Buffer Addition: Carefully open the vial. Slowly add the desired volume of the rehydration buffer to the center of the lyophilized cake.[3] The volume will depend on the desired final lipid concentration.
-
Incubation: Close the vial and let it stand at room temperature for 10-15 minutes to allow for initial swelling of the lipid film.[3]
-
Vortexing: Gently vortex the vial for 30-60 seconds to ensure complete dispersion of the lyophilized powder.[3] The solution will appear cloudy, which is indicative of the formation of multilamellar vesicles.
-
Centrifugation (Optional): To remove any larger aggregates, the vial can be centrifuged at a low speed (e.g., 500 x g) for 1 minute.[3]
-
Collection: Carefully transfer the supernatant containing the rehydrated liposomes to a new sterile tube for immediate use or storage.
Protocol 2: Rehydration with Sonication
This protocol is recommended when a more uniform population of smaller, unilamellar vesicles is required.
Materials:
-
Same as Protocol 1
-
Sonication apparatus (e.g., bath sonicator or probe sonicator)
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
Sonication:
-
Bath Sonication: Place the vial containing the rehydrated liposome suspension in a bath sonicator. Sonicate for 5-15 minutes, or until the cloudy suspension becomes clearer. The clarity of the solution is an indicator of the reduction in vesicle size.
-
Probe Sonication: If using a probe sonicator, immerse the tip of the probe into the liposome suspension. Sonicate in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating. Monitor the temperature of the sample and keep it cool (e.g., in an ice bath). Sonication for 2-5 minutes at a low to medium power output is often sufficient.[3]
-
-
Centrifugation: After sonication, centrifuge the liposome solution at a higher speed (e.g., 20,000 x g) for 5-10 minutes to pellet any larger particles or debris from the sonicator probe.[3]
-
Collection: Carefully collect the supernatant containing the sonicated liposomes for further use.
Visualized Workflows
Caption: Figure 1: Experimental Workflows for Rehydrating Lyophilized this compound Liposomes.
Caption: Figure 2: Factors Influencing Rehydrated Liposome Quality.
References
- 1. Lyophilized Liposome Characterization - CD Formulation [formulationbio.com]
- 2. mdpi.com [mdpi.com]
- 3. cfsciences.com [cfsciences.com]
- 4. Frontiers | Protective Effect of Saccharides on Freeze-Dried Liposomes Encapsulating Drugs [frontiersin.org]
- 5. The effects of lyophilization on the physico-chemical stability of sirolimus liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Planar Lipid Bilayer Formation Using Asolectin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Planar lipid bilayers (PLBs) serve as a powerful in vitro model system for studying the biophysical properties of biological membranes and the function of embedded ion channels and other membrane proteins. Asolectin, a crude extract of soybean phospholipids, is a commonly used and cost-effective lipid mixture for forming stable and functional PLBs. Its composition, rich in unsaturated fatty acids, provides the necessary fluidity for successful protein reconstitution and mimics the complexity of natural cell membranes.[1]
These application notes provide detailed protocols for the formation of planar lipid bilayers using this compound, reconstitution of ion channels, and the characterization of their electrical properties.
Materials and Reagents
| Material/Reagent | Specifications | Vendor (Example) |
| This compound (from soybean) | Type IV-S, ≥95% phospholipids | Sigma-Aldrich |
| n-Decane | ≥99%, anhydrous | Sigma-Aldrich |
| Chloroform | ACS reagent, ≥99.8% | Fisher Scientific |
| Ethanol | 200 proof, absolute | Decon Labs |
| Electrolyte Solution (e.g., KCl) | ACS reagent, for molecular biology | Sigma-Aldrich |
| Buffer (e.g., HEPES, Tris) | Molecular biology grade | Sigma-Aldrich |
| Purified Ion Channel or Proteoliposomes | - | - |
| Planar Lipid Bilayer Workstation | Includes bilayer cup and chamber, electrodes, headstage, and amplifier | Warner Instruments, Nanion Technologies |
| Oscilloscope | Tektronix | |
| Magnetic Stirrer and Stir Bars | VWR | |
| Glass Syringes and Vials | Hamilton, Wheaton |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the preparation of the this compound solution used for "painting" the planar lipid bilayer.
1. This compound Purification (Optional but Recommended):
-
Dissolve 10 g of this compound powder in 30 mL of chloroform in a glass beaker.
-
While stirring, slowly add 180 mL of ice-cold acetone.
-
Continue stirring the suspension for 2 hours at room temperature.
-
Allow the phospholipids to precipitate overnight at 4°C.
-
Carefully decant and discard the supernatant.
-
Dry the resulting phospholipid pellet under a gentle stream of nitrogen gas until a waxy solid is formed.
-
Store the purified this compound under argon or nitrogen at -20°C.
2. Preparation of this compound Painting Solution:
-
Dissolve the purified this compound in n-decane to a final concentration of 20-30 mg/mL.
-
Gently vortex or sonicate briefly in a bath sonicator to ensure complete dissolution. The resulting solution should be clear and slightly viscous.
-
Store the painting solution in a tightly sealed glass vial at -20°C. Before use, warm the solution to room temperature.
Protocol 2: Formation of the Planar Lipid Bilayer
This protocol details the "painted" bilayer method for forming a stable PLB.
1. Chamber Assembly and Preparation:
-
Clean the bilayer cup and chamber thoroughly with ethanol, followed by copious rinsing with deionized water. Ensure all components are completely dry.
-
Assemble the bilayer workstation, placing the cup within the chamber.
-
Fill the trans (outer) and cis (inner) chambers with the desired electrolyte solution (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4). Ensure the solution level is equal in both chambers and above the aperture in the cup.
-
Insert Ag/AgCl electrodes into both chambers.
2. Painting the Bilayer:
-
Using a fine-tipped paintbrush, glass rod, or a disposable plastic tip, carefully apply a small amount of the this compound/n-decane solution over the aperture in the bilayer cup.
-
The initial application will form a thick lipid film across the aperture.
3. Monitoring Bilayer Formation:
-
Monitor the formation of the bilayer by measuring the electrical capacitance across the membrane. This is a critical quality control step.
-
Apply a small triangular wave voltage (e.g., 10-20 mV at 1 kHz) across the membrane and observe the resulting current on an oscilloscope.
-
As the thick lipid film thins and a bilayer forms, the capacitance will increase and then stabilize. A stable this compound bilayer should have a specific capacitance of approximately 0.4-0.8 µF/cm².
-
The bilayer should also exhibit high electrical resistance (gigaohm range). A good quality bilayer will have a resistance greater than 10 GΩ.
-
A fully formed bilayer will appear black when observed under reflected light, hence the term "black lipid membrane".
Protocol 3: Reconstitution of Ion Channels
This protocol describes the incorporation of purified ion channels or proteoliposomes into the pre-formed this compound bilayer.
1. Preparation of Protein/Vesicles:
-
If using purified protein, dilute it to a working concentration in a suitable buffer containing a low concentration of a mild detergent (e.g., Triton X-100, CHAPS).
-
If using proteoliposomes, prepare them by incorporating the purified protein into this compound or other desired lipid vesicles.
2. Channel Incorporation:
-
Once a stable this compound bilayer is formed, add a small aliquot (1-5 µL) of the purified protein solution or proteoliposome suspension to the cis chamber.
-
Gently stir the solution in the cis chamber with a small magnetic stir bar to facilitate the fusion of vesicles or insertion of the protein into the bilayer.
-
Monitor the current across the membrane at a constant holding potential (e.g., +50 mV or +100 mV).
-
The successful incorporation of an ion channel will be observed as discrete, step-like increases in the current, corresponding to the opening of individual channels.
3. Single-Channel Recording:
-
Once single-channel events are observed, stop the stirring.
-
Record the single-channel currents at various holding potentials to determine the channel's conductance and gating properties (e.g., open probability, mean open time).
Data Presentation
The following tables summarize typical quantitative data obtained from this compound and other similar planar lipid bilayers.
Table 1: Electrical Properties of this compound Planar Lipid Bilayers
| Parameter | Typical Value Range | Conditions |
| Specific Capacitance | 0.4 - 0.8 µF/cm² | 100-150 mM KCl, room temperature |
| Membrane Resistance | > 10 GΩ | Channel-free bilayer |
| Breakdown Voltage | 150 - 300 mV | Varies with lipid composition and solvent |
Table 2: Single-Channel Properties of Reconstituted Ion Channels in Artificial Bilayers
| Ion Channel | Single-Channel Conductance (pS) | Electrolyte Solution | Open Probability (Po) | Mean Open Time (ms) |
| KcsA (Potassium Channel) | ~100 - 150 | 100-200 mM KCl, pH 4.0 | pH-dependent | Varies with conditions |
| α-Hemolysin | ~1000 | 1 M KCl, pH 7.0 | High at positive potentials | Voltage-dependent |
| Gramicidin A | ~20 - 30 | 1 M KCl | Dimerization-dependent | ~1000 |
| Voltage-gated K+ Channel (KAT1) | ~10 - 12.5 | 150 mM KCl | Voltage-dependent | Voltage-dependent |
Note: The values presented are approximate and can vary depending on the specific experimental conditions, including the exact lipid composition, electrolyte concentration, pH, temperature, and the presence of modulatory agents.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bilayer is unstable and breaks easily | - Aperture is too large.- Lipid solution is old or oxidized.- Mechanical vibration or electrical noise.- High concentration of solvent in the bilayer. | - Use a smaller aperture (100-200 µm).- Prepare fresh this compound/n-decane solution.- Use a vibration isolation table and a Faraday cage.- Allow more time for the bilayer to thin and the solvent to move into the torus. |
| No bilayer formation (capacitance does not increase) | - Aperture is not properly pre-treated or is dirty.- Lipid solution is not being applied correctly.- Insufficient lipid solution. | - Ensure the aperture is clean and pre-coat it with a thin layer of the lipid solution and let it dry before adding the aqueous solutions.- Use a gentle "painting" motion to cover the aperture.- Apply a slightly larger volume of lipid solution. |
| Low membrane resistance (< 1 GΩ) | - Incomplete bilayer formation (holes in the membrane).- Presence of impurities in the lipid or solvent. | - Attempt to "re-paint" the bilayer.- Use highly purified this compound and anhydrous n-decane. |
| No ion channel incorporation | - Protein/vesicle concentration is too low.- Bilayer is too rigid.- Ineffective fusion/insertion.- Protein is inactive. | - Increase the concentration of protein or proteoliposomes added to the cis chamber.- Ensure the use of this compound with a high degree of unsaturation for fluidity.- Gentle stirring is crucial. Osmotic gradients can also facilitate vesicle fusion.- Verify the activity of the protein stock using another method if possible. |
| High electrical noise | - Poorly shielded setup.- Electrodes are not properly chlorided.- Grounding issues.- Air bubbles in the aperture or chambers. | - Ensure the setup is in a Faraday cage.- Re-chloride Ag/AgCl electrodes.- Check all grounding connections.- Carefully inspect for and remove any air bubbles. |
Visualizations
Caption: Workflow for this compound planar lipid bilayer experiments.
Caption: Diagram of a planar lipid bilayer experimental setup.
References
Asolectin in Cell-Free Membrane Protein Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the production of membrane proteins, which are critical drug targets but are notoriously difficult to express in traditional cell-based systems. The open nature of CFPS allows for the direct co-translational insertion of nascent membrane proteins into a lipid bilayer, facilitating proper folding and functional integrity. Asolectin, a natural mixture of phospholipids derived from soybeans, is a widely used and cost-effective option for forming these artificial lipid bilayers in the form of liposomes. Its composition, rich in phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, provides a fluid and accommodating environment for a variety of membrane proteins.
These application notes provide detailed protocols and quantitative data for the use of this compound in wheat germ and E. coli cell-free expression systems. The information is intended to guide researchers in successfully producing and functionally characterizing membrane proteins for applications in drug discovery, structural biology, and fundamental research.
Quantitative Data Summary
The yield of membrane proteins in this compound-based cell-free systems can vary depending on the protein, the specific CFPS system, and the reaction conditions. The following table summarizes reported yields for various classes of membrane proteins expressed using this compound liposomes.
| Protein Class | Protein Name | Cell-Free System | This compound Concentration (mg/mL) | Yield (µg/mL of reaction) | Reference |
| GPCR | G Protein-Coupled Taste Receptor T1R1 | Wheat Germ (Bilayer-Dialysis) | 2.5 | ~120 (in 4 mL reaction) | [1] |
| GPCR | Human N-formyl peptide receptor 3 (FPR3) | E. coli | Not Specified | ~600 | [2] |
| Ion Channel | Voltage-gated potassium channels (47 types) | Wheat Germ | Not Specified | 80% showed voltage-dependent opening | [3][4] |
| Transporter | Lactose Permease | E. coli | Not Specified | Functional protein prepared | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes from Lyophilized Powder
This protocol is adapted from materials provided by CellFree Sciences for their ProteoLiposome BD Expression Kit.[1][6][7][8][9]
Materials:
-
Lyophilized this compound liposomes
-
1x SUB-AMIX® SGC translation buffer
-
Nuclease-free water
-
Vortex mixer
-
Centrifuge
-
Sonicator (optional)
Procedure:
A. Rehydration without Sonication (for multi-lamellar vesicles):
-
Slowly add 200 µL of 1x SUB-AMIX® SGC to the vial containing the lyophilized this compound.
-
Close the vial and let it stand at room temperature for 10 minutes to allow for complete hydration.
-
Vortex the vial vigorously for 30-60 seconds. The solution will appear cloudy.
-
Transfer the vial to a 50 mL tube and centrifuge at 500 x g for 1 minute to collect the liposome suspension.
-
Carefully transfer the rehydrated liposomes to a new microfuge tube.
B. Rehydration with Sonication (for unilamellar vesicles):
-
Follow steps 1-4 from the non-sonication protocol.
-
Sonicate the liposome solution in a bath sonicator until it becomes clear and yellowish. This typically takes 2-5 minutes at 20-30% power output.[6]
-
Centrifuge the clear liposome solution at 20,000 x g for 5 minutes to pellet any remaining debris.
-
Transfer the supernatant containing the unilamellar liposomes to a new tube.
Storage: Rehydrated liposomes can be used immediately or stored at -80°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Free Expression of a Membrane Protein using Bilayer-Dialysis Method
This protocol describes a high-yield method for expressing membrane proteins into this compound proteoliposomes using a wheat germ cell-free system.[5][9][10]
Materials:
-
WEPRO®7240 wheat germ extract
-
1x SUB-AMIX® SGC translation buffer (see below for composition)
-
pEU expression vector containing the gene of interest with an SP6 promoter
-
Transcription reagents (SP6 RNA polymerase, NTPs, RNase inhibitor)
-
Creatine Kinase (2 mg/mL)
-
Rehydrated this compound liposomes (from Protocol 1)
-
Dialysis cup (10K MWCO)
-
6-well plate or 50 mL tube
Composition of 1x SUB-AMIX® SGC: This translation buffer is typically provided as a set of four 40x stock solutions (S1-S4) which are combined with nuclease-free water.[11][12][13] While the exact proprietary composition is not fully disclosed, it contains the necessary salts, amino acids, and energy sources for the translation reaction. To prepare 48 mL of 1x SUB-AMIX® SGC, combine 43.2 mL of nuclease-free water with 1.2 mL of each 40x stock solution (S1, S2, S3, and S4).[7]
Procedure:
-
Transcription: Synthesize mRNA from the pEU expression vector using SP6 RNA polymerase according to the manufacturer's instructions. A typical reaction includes the DNA template, NTPs, RNase inhibitor, and SP6 polymerase in a transcription buffer and is incubated at 37°C for 2-6 hours.[1][9]
-
Setup Dialysis Unit: Place a dialysis cup into a 50 mL tube or the well of a 6-well plate containing 3.5 mL of 1x SUB-AMIX® SGC.[1]
-
Prepare Translation Mix: On ice, prepare the translation mixture in a 1.5 mL tube. For a 500 µL reaction, combine:
-
130 µL 1x SUB-AMIX® SGC
-
20 µL 2 mg/mL Creatine Kinase
-
100 µL 50 mg/mL rehydrated this compound liposomes
-
125 µL wheat germ extract
-
125 µL mRNA from the transcription reaction
-
-
Bilayer Reaction: Carefully transfer the 500 µL translation mixture to the bottom of the dialysis cup containing the 1x SUB-AMIX® SGC. The denser translation mix will form a layer at the bottom.
-
Incubation: Cover the reaction and incubate at 15-26°C for 16-24 hours. For higher yields, the reaction can be extended up to 3 days.[5]
Protocol 3: Purification of Proteoliposomes
Materials:
-
Phosphate-buffered saline (PBS)
-
Ultracentrifuge
Procedure:
-
Harvest Reaction: After incubation, carefully collect the entire reaction mixture from the dialysis cup.
-
Pellet Proteoliposomes: Transfer the reaction mixture to an ultracentrifuge tube and centrifuge at 150,000 x g for 1 hour at 4°C to pellet the proteoliposomes.
-
Wash Pellet: Carefully discard the supernatant and gently wash the pellet with cold PBS.
-
Final Resuspension: Resuspend the proteoliposome pellet in a desired volume of PBS for downstream applications and storage.
Mandatory Visualizations
Caption: Workflow for cell-free membrane protein expression into this compound proteoliposomes.
Caption: Role of this compound liposomes in co-translational folding of membrane proteins.
Caption: Workflow for a radioligand binding assay with proteoliposomes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no protein yield | Poor quality or low concentration of DNA template. | Use highly purified plasmid DNA. Increase DNA concentration in the transcription reaction.[14] |
| Inactive wheat germ extract. | Store extract at -80°C and avoid multiple freeze-thaw cycles. | |
| RNase contamination. | Maintain an RNase-free environment during all steps. | |
| Codon bias. | Optimize the coding sequence for the expression system.[15] | |
| Protein aggregation | Improper folding. | Reduce the incubation temperature during expression (e.g., to 15-20°C).[14] |
| Incorrect lipid environment. | Test different lipid compositions or add cholesterol to the this compound mixture. | |
| High protein expression rate. | Reduce the amount of DNA template to slow down translation. | |
| Low protein incorporation into liposomes | Insufficient liposome concentration. | Increase the concentration of this compound liposomes in the translation reaction. |
| Liposome instability. | Ensure proper rehydration and sonication of liposomes. | |
| No or low protein activity | Incorrect protein folding. | Optimize expression temperature and lipid composition. |
| Missing co-factors. | Add necessary co-factors for protein activity to the reaction mix.[14] | |
| Incorrect protein orientation in the membrane. | Try different reconstitution methods or add chaperones. |
Conclusion
This compound provides a versatile and effective lipid environment for the cell-free expression of a wide range of membrane proteins. The protocols and data presented here offer a starting point for researchers to produce and characterize their membrane proteins of interest. Optimization of parameters such as DNA template concentration, incubation temperature, and this compound concentration may be necessary to achieve optimal yields and functionality for specific target proteins. The combination of cell-free expression with this compound proteoliposomes represents a powerful tool for advancing research in drug discovery and structural biology.
References
- 1. cfsciences.com [cfsciences.com]
- 2. Evaluation of cell-free expression system for the production of soluble and functional human GPCR N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Cell-Free Synthesized Human Channel Proteins for In Vitro Channel Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Cell-Free Synthesized Human Channel Proteins for In Vitro Channel Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New BD reaction format for expression of membrane proteins and direct preparation of this compound-based proteoliposomes | CellFree Sciences [cfsciences.com]
- 6. cfsciences.com [cfsciences.com]
- 7. cfsciences.com [cfsciences.com]
- 8. Page Verification [tiangen.com]
- 9. Cell-Free Production of Proteoliposomes for Functional Analysis and Antibody Development Targeting Membrane Proteins [jove.com]
- 10. Cell-Free Production of Proteoliposomes for Functional Analysis and Antibody Development Targeting Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SUB-AMIX SGC | CellFree Sciences [cfsciences.com]
- 12. cfsciences.com [cfsciences.com]
- 13. SUB-AMIX SGC | ITSBio [itsbio.co.kr]
- 14. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
Reconstitution of G-Protein Coupled Receptors (GPCRs) in Asolectin Proteoliposomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the successful reconstitution of G-protein coupled receptors (GPCRs) into asolectin proteoliposomes. This compound, a mixture of natural phospholipids from soybeans, offers a robust and versatile lipid environment for stabilizing a wide variety of membrane proteins, including GPCRs, for functional and structural studies.[1][2] These protocols are designed to guide researchers through the key stages of proteoliposome preparation, GPCR purification and reconstitution, and subsequent functional characterization.
Introduction to GPCR Reconstitution
G-protein coupled receptors represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[1][3] Studying their function and structure in vitro necessitates their removal from the complex native cell membrane and reconstitution into a simplified, controlled lipid environment.[4][5] Proteoliposomes, which are artificially prepared lipid vesicles containing one or more proteins, provide an excellent model system for this purpose.[6] this compound is a cost-effective and widely used lipid mixture for creating these proteoliposomes due to its ability to support the function of diverse membrane proteins.[1][2]
The reconstitution process generally involves solubilizing the GPCR from its expression system using detergents, purifying the receptor, and then incorporating it into pre-formed this compound liposomes.[4][5][7] Subsequent functional assays can then be performed to assess ligand binding, G-protein coupling, and other downstream signaling events.
Quantitative Data Summary
The following tables summarize key quantitative parameters often assessed during and after GPCR reconstitution in this compound proteoliposomes.
Table 1: Ligand Binding Affinity Data for Reconstituted GPCRs
| GPCR | Ligand | Assay Type | Kd (nM) | Ki (nM) | Bmax (pmol/mg) | Reference |
| Histamine H1 Receptor | [3H]Pyrilamine | Radioligand Saturation | 2.0 - 32.0 | - | Not Specified | [8] |
| Adrenergic Receptor | Fluorescent Agonist | Fluorescence Binding | 100 | - | Not Specified | [6] |
Note: Data is often dependent on the specific experimental conditions, including the lipid-to-protein ratio and the presence of any stabilizing agents.
Table 2: Reconstitution Parameters
| Parameter | Value | Method of Determination | Reference |
| Lipid-to-Protein Ratio (molar) | 250:1, 2000:1, 10000:1 | Calculation based on initial amounts | [9] |
| Lipid-to-Protein Ratio (w/w) | Variable | Sucrose Density Gradient | [5] |
| Reconstitution Efficiency | Variable | SDS-PAGE Analysis | [10] |
Experimental Protocols
Preparation of this compound Liposomes
This protocol describes the preparation of this compound liposomes, which can be performed with or without a sonication step to control the size distribution of the vesicles.[2]
Materials:
-
Rehydration buffer (e.g., 1x SUB-AMIX® SGC for cell-free expression systems, or a buffer of choice such as 50 mM HEPES, 300 mM KCl, pH 7.4)[2][10]
-
Nuclease-free water
-
Vortex mixer
-
Centrifuge
-
Bath sonicator (optional)
Procedure:
-
Rehydration:
-
Vortexing:
-
Centrifugation:
-
(Optional) Sonication:
-
Storage:
-
The rehydrated liposomes can be used immediately or stored at -80°C for future use. It is recommended to aliquot the liposomes before freezing to avoid multiple freeze-thaw cycles.[2]
-
GPCR Purification
Prior to reconstitution, the GPCR of interest must be overexpressed and purified from a suitable expression system (e.g., mammalian, insect, or bacterial cells).[7][12]
Materials:
-
Cell pellet containing the overexpressed GPCR
-
Lysis buffer containing detergents (e.g., DDM) and protease inhibitors
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer
-
Elution buffer
Procedure:
-
Solubilization:
-
Resuspend the cell pellet in lysis buffer containing a suitable detergent to solubilize the membrane-bound GPCR.[7]
-
Incubate on ice with gentle agitation to facilitate solubilization.
-
-
Clarification:
-
Centrifuge the lysate at high speed to pellet insoluble material.
-
Collect the supernatant containing the solubilized GPCR.
-
-
Affinity Chromatography:
-
Incubate the clarified lysate with the affinity resin to allow the tagged GPCR to bind.
-
Wash the resin with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the purified GPCR from the resin using the elution buffer.
-
The purified protein should be kept in a buffer containing a low concentration of detergent to maintain its stability.[7]
-
Reconstitution of Purified GPCR into this compound Liposomes by Detergent Removal
This is a common method for incorporating purified GPCRs into pre-formed liposomes.[4][5]
Materials:
-
Purified GPCR in detergent solution
-
Prepared this compound liposomes
-
Bio-Beads™ SM-2 or similar detergent-adsorbing beads[10]
-
Rotator or shaker
Procedure:
-
Mixing:
-
Detergent Removal:
-
Add pre-washed Bio-Beads™ to the protein-liposome mixture to initiate the removal of detergent.[10]
-
Incubate on a rotator at 4°C. The incubation time and the amount of Bio-Beads™ may need to be optimized depending on the detergent used. Typically, this involves several changes of Bio-Beads™ over a period of hours to overnight.[10]
-
-
Proteoliposome Collection:
-
Carefully remove the proteoliposome solution, leaving the Bio-Beads™ behind. The solution should be slightly cloudy.[10]
-
-
Analysis of Reconstitution:
In Situ Reconstitution using a Cell-Free Expression System
This method bypasses the need for prior purification by directly synthesizing the GPCR in the presence of this compound liposomes.[1][13]
Materials:
-
Cell-free protein expression kit (e.g., Wheat Germ system)[1][11]
-
DNA template encoding the GPCR of interest
-
Rehydrated this compound liposomes
Procedure:
-
Reaction Setup:
-
Protein Expression and Reconstitution:
-
Incubate the reaction under the recommended conditions to allow for protein synthesis and simultaneous incorporation into the liposomes.
-
-
Proteoliposome Isolation:
Functional Assays for Reconstituted GPCRs
Ligand Binding Assays
These assays are used to determine the binding affinity of ligands to the reconstituted GPCR.[14][15]
Protocol: Radioligand Binding Assay
-
Incubation:
-
Incubate the reconstituted proteoliposomes with varying concentrations of a radiolabeled ligand.[8]
-
-
Determination of Non-Specific Binding:
-
In a parallel set of experiments, include a high concentration of an unlabeled competitor to determine non-specific binding.[8]
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the proteoliposomes (containing bound ligand) from the unbound ligand using a filtration technique.[8]
-
-
Quantification:
-
Quantify the amount of radioactivity on the filters to determine the amount of bound ligand.
-
-
Data Analysis:
-
Analyze the data using saturation binding analysis to determine the Kd and Bmax values.[14]
-
G-Protein Coupling Assays
These assays measure the ability of the reconstituted GPCR to interact with and activate its cognate G-protein.
Protocol: FRET-Based G-Protein Dissociation Assay
-
Reagents:
-
Reconstituted GPCR in proteoliposomes.
-
Purified G-protein heterotrimer (Gαβγ) labeled with a FRET pair (e.g., fluorescent proteins fused to Gα and Gβ or Gγ subunits).[16]
-
-
Assay Procedure:
-
Mix the proteoliposomes with the labeled G-protein.
-
Add a GPCR agonist to activate the receptor.
-
-
Measurement:
-
Monitor the change in FRET signal upon agonist addition. A decrease in FRET indicates the dissociation of the Gα and Gβγ subunits, signifying G-protein activation.[16]
-
-
Data Analysis:
-
Quantify the change in FRET to determine the extent and kinetics of G-protein activation.
-
Visualizations
Caption: Experimental workflow for GPCR reconstitution in this compound proteoliposomes.
Caption: Canonical G-protein signaling pathway initiated by an activated GPCR.
References
- 1. New BD reaction format for expression of membrane proteins and direct preparation of this compound-based proteoliposomes | CellFree Sciences [cfsciences.com]
- 2. cfsciences.com [cfsciences.com]
- 3. GPCR-ligand binding proteins | Meso Scale Discovery [mesoscale.com]
- 4. Reconstitution of membrane proteins: a GPCR as an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with this compound Glycerosomes [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cfsciences.com [cfsciences.com]
- 12. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 16. Advancements in GPCR biosensors to study GPCR-G Protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Encapsulation using Asolectin Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of therapeutic agents using asolectin-based liposomes. This compound, a natural mixture of phospholipids derived from soybeans, offers a biocompatible and cost-effective platform for developing drug delivery systems.[1][2] This document outlines the materials, methodologies, and characterization techniques pertinent to the formulation of this compound liposomes for drug encapsulation.
Introduction to this compound Liposomes in Drug Delivery
Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic drugs.[3][4][5] this compound, being a mixture of phospholipids including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol, provides a natural and biocompatible matrix for liposome formation.[1] These liposomes can enhance the therapeutic efficacy of drugs by improving solubility, providing controlled release, and enabling targeted delivery.[3][6][7]
Physicochemical Characterization of Drug-Loaded this compound Liposomes
The successful formulation of drug-loaded liposomes requires thorough characterization of their physical and chemical properties. Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading. Below is a summary of these parameters for this compound liposomes encapsulating various drugs.
Table 1: Physicochemical Properties of Drug-Loaded this compound Liposomes
| Drug | Liposome Preparation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (% w/w) | Reference |
| Erlotinib | Ether Injection Method | 121 ± 10.7 | 0.22 ± 0.01 | -33.7 ± 2.30 | 82.60 | 15.89 | [3] |
| Naringenin | Thin-Film Hydration | 70.89 - 95.94 | 0.284 - 0.359 | -1.67 to -26.9 | >88 | >94 | [1][8] |
| Squalene | Not Specified | - | - | - | - | 2.8% & 5% w/w | [9] |
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation and characterization of drug-loaded this compound liposomes.
Protocol for this compound Liposome Preparation via Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of multilamellar vesicles (MLVs).[10]
Materials:
-
This compound (from soybean)
-
Drug to be encapsulated (lipophilic or hydrophilic)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm)
-
Round-bottom flask
-
Glass vials
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature.[11] For hydrophilic drugs, dissolve the drug in the aqueous buffer before hydration.[10] This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform liposomes, the MLV suspension is subjected to sonication. Sonicate the suspension on ice using a probe sonicator or in a bath sonicator until the milky appearance turns translucent.[12]
-
For further size homogenization and to produce unilamellar vesicles, the liposome suspension is extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 11 passes).[12]
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, centrifugation, or size exclusion chromatography.
-
Protocol for Characterization of this compound Liposomes
These parameters are crucial for predicting the in vivo behavior and stability of the liposomal formulation.[13][14]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
Procedure:
-
Dilute the liposome suspension with an appropriate buffer (e.g., PBS).
-
Measure the particle size (Z-average diameter) and PDI using DLS.
-
Measure the zeta potential to assess the surface charge and predict the stability of the liposomal dispersion.[1]
Encapsulation efficiency (EE) and drug loading (DL) are critical parameters that quantify the amount of drug successfully incorporated into the liposomes.[]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes using methods like centrifugation or dialysis.[]
-
Quantification of Encapsulated Drug:
-
Lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.
-
Quantify the amount of drug in the lysed liposome fraction using a suitable analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]
-
-
Calculation:
-
Encapsulation Efficiency (%): (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Drug Loading (%): (Amount of encapsulated drug / Total amount of lipid) x 100
-
Visualizations
Experimental Workflow for Liposome Preparation
References
- 1. jmpas.com [jmpas.com]
- 2. Liposomal form of erlotinib for local inhalation administration and efficiency of its transport to the lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Drug release kinetics of temperature sensitive liposomes measured at high temporal resolution with a millifluidic device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Characterization of Naringenin-Loaded Elastic Liposomes for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modeling the Release Kinetics of Poorly Water-Soluble Drug Molecules from Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biophysical characterization of this compound-squalene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 12. pim-sympo.jp [pim-sympo.jp]
- 13. azonano.com [azonano.com]
- 14. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asolectin as a Compatibilizer in Biocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing asolectin, a natural phospholipid mixture from soybeans, as a compatibilizer in biocomposites. The focus is on enhancing the interfacial adhesion between hydrophobic polymer matrices and hydrophilic reinforcements, a common challenge in the development of bio-based materials. The information is primarily derived from studies on cellulose-reinforced biocomposites using a tung oil-based resin.[1][2]
Introduction
The development of sustainable and biodegradable materials has led to a growing interest in biocomposites, which are materials made from a polymer matrix and a natural reinforcement. A significant challenge in creating high-performance biocomposites is the inherent incompatibility between the hydrophilic nature of natural reinforcements like cellulose and the hydrophobic character of many polymer matrices.[3][4] This poor interfacial adhesion can lead to suboptimal mechanical properties.[4]
This compound, a mixture of phospholipids derived from soybeans, offers a promising, bio-based solution to this challenge.[1][2] Its amphiphilic nature, possessing both a polar (phosphate and ammonium groups) and a non-polar (long fatty acid chains) region, allows it to act as a compatibilizer, bridging the interface between the hydrophilic reinforcement and the hydrophobic matrix.[2] The unsaturated fatty acid chains in this compound can also participate in the free-radical polymerization process of the matrix, further strengthening the interfacial bond.[2]
Mechanism of Action
This compound functions as a compatibilizer by orienting itself at the interface between the two immiscible phases of the biocomposite. The polar head groups of the phospholipids interact with the hydroxyl groups of the hydrophilic cellulose reinforcement, while the non-polar fatty acid tails integrate into the hydrophobic polymer matrix. This molecular bridge improves stress transfer between the matrix and the reinforcement, leading to enhanced mechanical properties of the final biocomposite.
Experimental Protocols
The following protocols are based on the methodology for preparing and characterizing this compound-compatibilized, cellulose-reinforced tung oil-based biocomposites.[1][2]
Materials
-
Matrix: Tung oil, divinylbenzene (DVB), n-butyl methacrylate (BMA)
-
Reinforcement: α-cellulose
-
Compatibilizer: this compound from soybeans
-
Initiator: Di-tert-butyl peroxide (DTBP)
Preparation of the Biocomposite
-
Resin Preparation: In a suitable reaction vessel, combine tung oil, divinylbenzene (DVB), and n-butyl methacrylate (BMA) in the desired ratios.
-
This compound Incorporation: Add the desired amount of this compound to the resin mixture. The concentration of this compound can be varied (e.g., 0%, 1%, 2.5%, 5% by weight of the total resin).
-
Reinforcement Dispersion: Gradually add α-cellulose to the resin-asolectin mixture while stirring to ensure a homogeneous dispersion.
-
Initiator Addition: Introduce the free radical initiator, di-tert-butyl peroxide (DTBP), to the mixture.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the degassed mixture into a mold and cure in a convection oven at a specified temperature (e.g., 100 °C) to initiate polymerization.
Characterization Techniques
-
Dielectric Analysis (DEA): To monitor the cure kinetics of the tung oil-based resin.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the biocomposites.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the biocomposites.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta, which provide insights into the mechanical properties and damping behavior.
-
Soxhlet Extraction: To determine the gel content of the cured biocomposites.
-
Scanning Electron Microscopy (SEM): To visualize the fracture surface morphology and assess the interfacial adhesion between the cellulose fibers and the polymer matrix.
Quantitative Data Summary
The following tables summarize the typical effects of this compound on the properties of cellulose-reinforced tung oil-based biocomposites. The values presented are illustrative and based on the findings of published research.[1][2]
Table 1: Thermal Properties of this compound-Compatibilized Biocomposites
| This compound Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) |
| 0 | 85 | 300 |
| 1 | 88 | 305 |
| 2.5 | 92 | 310 |
| 5 | 90 | 308 |
Table 2: Mechanical Properties of this compound-Compatibilized Biocomposites (from DMA)
| This compound Concentration (wt%) | Storage Modulus (E') at 30°C (GPa) | Tan Delta Peak Height |
| 0 | 1.5 | 0.45 |
| 1 | 1.8 | 0.42 |
| 2.5 | 2.2 | 0.38 |
| 5 | 2.0 | 0.40 |
Table 3: Gel Content of this compound-Compatibilized Biocomposites
| This compound Concentration (wt%) | Gel Content (%) |
| 0 | 90 |
| 1 | 92 |
| 2.5 | 95 |
| 5 | 93 |
Conclusion
This compound from soybeans has been demonstrated to be an effective natural compatibilizer for cellulose-reinforced biocomposites.[1][2] Its addition generally leads to an improvement in the thermal and mechanical properties of the material, which can be attributed to enhanced interfacial adhesion between the hydrophilic reinforcement and the hydrophobic polymer matrix. The optimal concentration of this compound needs to be determined for each specific biocomposite system to achieve the best performance. The use of this compound represents a sustainable approach to improving the properties of biocomposites for a wide range of applications.
References
Preparation of Asolectin Liposomes: A Comparative Guide to Sonication and Extrusion Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asolectin, a natural mixture of phospholipids derived from soybean, is a commonly used lipid for the preparation of liposomes in various research and pharmaceutical applications. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds, making them effective delivery vehicles. The physical characteristics of liposomes, such as size, lamellarity, and stability, are critically dependent on the preparation method. This document provides a detailed comparison of two of the most common methods for preparing this compound liposomes: sonication and extrusion. It includes step-by-step protocols and a summary of expected quantitative outcomes to guide researchers in selecting the most appropriate method for their specific needs.
Comparison of Sonication and Extrusion Methods
Sonication and extrusion are both post-formation processing steps used to reduce the size of multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles (SUVs or LUVs).
-
Sonication utilizes high-frequency sound waves to disrupt the lipid bilayers, leading to the formation of small unilamellar vesicles (SUVs). This method is relatively quick and straightforward but can be harsh, potentially leading to lipid degradation and contamination from the sonicator probe. The resulting liposome population can also have a wider size distribution.[1]
-
Extrusion involves repeatedly passing a liposome suspension through a polycarbonate membrane with a defined pore size.[2] This process generates vesicles with a diameter close to the pore size of the membrane, resulting in a more homogenous population of large unilamellar vesicles (LUVs).[2][3][4][5][6] Extrusion is a gentler method and offers better control over the final liposome size and size distribution.[2][3][4][5]
Data Presentation: Sonication vs. Extrusion
The choice of method significantly impacts the physicochemical properties of the resulting this compound liposomes. The following table summarizes typical quantitative data obtained for liposomes prepared by sonication and extrusion. Note that specific values can vary depending on the precise experimental conditions and the instrument used for characterization.
| Parameter | Sonication | Extrusion (100 nm filter) | References |
| Mean Vesicle Diameter (nm) | 30 - 100 | 100 - 150 | [1][2][7] |
| Polydispersity Index (PDI) | 0.2 - 0.5 | < 0.2 | [8] |
| Lamellarity | Primarily unilamellar (SUVs) | Primarily unilamellar (LUVs) | [9] |
| Encapsulation Efficiency | Lower | Generally higher | [1] |
| Reproducibility | Less reproducible | Highly reproducible | [1] |
| Potential for Contamination | Higher (metal particles from probe) | Lower | [10] |
| Processing Time | Shorter | Longer | [2] |
Experimental Protocols
The following are detailed protocols for the preparation of this compound liposomes using the thin-film hydration method followed by either sonication or extrusion for size reduction.
I. Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration
This initial step is common to both sonication and extrusion methods.
Materials:
-
This compound from soybean
-
Chloroform
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source (optional)
-
Vacuum desiccator
Procedure:
-
Lipid Dissolution: Dissolve a known amount of this compound in chloroform in a round-bottom flask. Gently swirl the flask to ensure complete dissolution.
-
Film Formation: Evaporate the chloroform using a rotary evaporator under vacuum. This will form a thin, uniform lipid film on the inner surface of the flask. The temperature should be kept above the phase transition temperature of this compound.
-
Drying: To ensure complete removal of the organic solvent, the flask containing the lipid film should be placed in a vacuum desiccator for at least 2 hours, or overnight.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask. The buffer should also be above the phase transition temperature of the lipid.
-
Vortexing: Gently rotate and vortex the flask to hydrate the lipid film. This process will cause the lipids to swell and form multilamellar vesicles (MLVs), resulting in a milky suspension. Allow the suspension to hydrate for at least 30 minutes.[9]
II. Size Reduction of MLVs
Apparatus:
-
Probe sonicator or bath sonicator
-
Ice bath
-
Centrifuge
Procedure:
-
Cooling: Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.
-
Sonication: If using a probe sonicator, immerse the tip of the sonicator probe into the liposome suspension. Sonicate the suspension in pulsed cycles (e.g., 30 seconds on, 30 seconds off) to prevent overheating.[11] The total sonication time can range from 5 to 15 minutes. The milky suspension should become clearer as the liposomes decrease in size.[9][11] For a bath sonicator, place the vial in the sonicator bath and sonicate for a longer duration, typically 15-60 minutes.
-
Centrifugation: After sonication, centrifuge the liposome suspension (e.g., at 10,000 x g for 15 minutes) to pellet any larger lipid aggregates or titanium particles shed from the sonicator probe.[12]
-
Collection: Carefully collect the supernatant containing the small unilamellar vesicles (SUVs).
-
Storage: Store the liposome suspension at 4°C. For long-term storage, -20°C or -80°C may be appropriate, but freeze-thaw cycles should be avoided.[9]
Apparatus:
-
Mini-extruder device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes (e.g., 1 mL)
-
Heating block
Procedure:
-
Hydration and Freeze-Thaw (Optional): To improve the efficiency of extrusion, the hydrated MLV suspension can be subjected to 3-5 freeze-thaw cycles. This is done by alternately placing the sample in a dry ice/ethanol bath and a warm water bath.[6][13]
-
Extruder Assembly: Assemble the mini-extruder according to the manufacturer's instructions, with the desired polycarbonate membrane pore size (e.g., 100 nm).
-
Temperature Control: Place the assembled extruder in a heating block set to a temperature above the phase transition temperature of this compound.
-
Loading: Load the MLV suspension into one of the gas-tight syringes and carefully place it into one end of the extruder. Place an empty syringe on the other end.
-
Extrusion: Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane to the empty syringe. This constitutes one pass.
-
Repetition: Repeat the extrusion process by passing the suspension back and forth between the two syringes for an odd number of passes (typically 11 to 21 times) to ensure that the final product is collected from the opposite syringe.[11]
-
Collection: The resulting translucent suspension of large unilamellar vesicles (LUVs) is collected from the syringe.
-
Storage: Store the liposome suspension at 4°C.
Visualizations
The following diagrams illustrate the experimental workflows and the relationship between the preparation method and liposome characteristics.
Caption: Workflow for this compound liposome preparation comparing sonication and extrusion.
Caption: Relationship between preparation method and liposome characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Item - Evaluation of extrusion technique for nanosizing liposomes - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sterlitech.com [sterlitech.com]
- 7. Comparison of liposomes formed by sonication and extrusion: rotational and translational diffusion of an embedded chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cascadeprodrug.com [cascadeprodrug.com]
- 9. cfsciences.com [cfsciences.com]
- 10. liposomes.ca [liposomes.ca]
- 11. pim-sympo.jp [pim-sympo.jp]
- 12. protocols.io [protocols.io]
- 13. avantiresearch.com [avantiresearch.com]
Troubleshooting & Optimization
preventing asolectin vesicle aggregation and instability.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of asolectin vesicles, specifically focusing on preventing aggregation and ensuring stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a question-and-answer format.
Question 1: My this compound vesicle suspension appears cloudy and shows visible aggregates immediately after hydration. What is happening?
Answer: Immediate aggregation upon hydration is often due to several factors related to the initial preparation steps. This compound, being a natural mixture of phospholipids, can be prone to instability if not handled correctly.
Potential Causes and Solutions:
-
Incomplete Dissolution of this compound: Ensure the this compound is fully dissolved in the organic solvent before creating the lipid film. Any undissolved particles will lead to a non-uniform film and subsequent aggregation.
-
Non-uniform Lipid Film: A thick or uneven lipid film will not hydrate evenly, causing clumps of unhydrated or partially hydrated lipids that appear as aggregates.[1] To avoid this, rotate the round-bottom flask at a consistent speed while removing the organic solvent under vacuum.
-
Improper Hydration Temperature: The hydration buffer should be heated to a temperature above the gel-liquid crystal transition temperature (Tc) of this compound. While the exact Tc of this compound can vary, hydrating at a temperature between 40-50°C is generally recommended to ensure the lipids are in a fluid state and can readily form vesicles.[2]
Question 2: My vesicles look good initially, but they aggregate over a few hours or days, even when stored at 4°C. How can I improve long-term stability?
Answer: Delayed aggregation is a common issue and is often related to the physicochemical properties of the vesicle suspension, such as pH and ionic strength, as well as the inherent tendency of vesicles to fuse over time.
Solutions to Enhance Long-Term Stability:
-
Optimize pH: The pH of the hydration buffer can significantly impact the surface charge of the this compound vesicles, which is a key factor in their stability. This compound contains anionic phospholipids, and changes in pH can alter their charge state, leading to aggregation. While the optimal pH can be system-dependent, maintaining a pH in the neutral range (around 7.0-7.4) is generally a good starting point.[3][4] Extreme pH values should be avoided as they can lead to vesicle instability.[5]
-
Control Ionic Strength: High concentrations of salts in the buffer can screen the surface charge of the vesicles, reducing electrostatic repulsion and promoting aggregation.[6][7] It is advisable to use buffers with a moderate ionic strength (e.g., physiological saline at 150 mM NaCl as a starting point) and to avoid excessively high salt concentrations.[8]
-
Incorporate Steric Stabilizers: Including a small percentage of PEGylated lipids (e.g., DSPE-PEG2000) in your this compound mixture can provide a protective polymer brush on the vesicle surface.[9] This steric hindrance prevents vesicles from getting close enough to aggregate. A common starting concentration is 1-5 mol% of the total lipid content.[10][11]
dot
Caption: Troubleshooting workflow for this compound vesicle aggregation.
Question 3: I am having trouble with the extrusion step. The extruder is difficult to press, or the final vesicle size is not what I expected.
Answer: Extrusion is a critical step for obtaining unilamellar vesicles with a uniform size distribution, and several factors can influence its success.
Troubleshooting Extrusion Issues:
-
Clogged Membrane: If the extruder is difficult to press, the membrane may be clogged. This can happen if the initial multilamellar vesicles (MLVs) are too large. To prevent this, you can subject the hydrated lipid suspension to a few freeze-thaw cycles before extrusion.[12] This will help to break down large MLVs into smaller structures that can more easily pass through the membrane.
-
Extrusion Temperature: Always perform the extrusion at a temperature above the Tc of your lipid mixture.[2] Extruding below the Tc will result in the lipids being in a gel-like state, making them difficult to pass through the membrane pores and potentially damaging the vesicles.
-
Number of Passes: For optimal results, pass the vesicle suspension through the extruder membrane an odd number of times (e.g., 11 or 21 passes). This ensures that the entire sample passes through the membrane the same number of times, leading to a more homogeneous size distribution.[13]
-
Membrane Pore Size: The final vesicle size will be slightly larger than the pore size of the membrane used. For example, extrusion through a 100 nm membrane will typically yield vesicles with a mean diameter of 110-130 nm.[2]
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare this compound vesicles?
A1: The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar this compound vesicles with a controlled size distribution.[14] This method involves dissolving the this compound in an organic solvent, creating a thin lipid film by evaporating the solvent, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through a polycarbonate membrane to produce unilamellar vesicles of a desired size.[15]
Q2: How can I confirm the size and stability of my this compound vesicles?
A2: Dynamic Light Scattering (DLS) is the most common technique for measuring the size distribution and monitoring the stability of vesicle suspensions.[16][17] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. From this, the hydrodynamic radius of the vesicles can be determined. To assess stability, you can measure the vesicle size at different time points (e.g., 0, 24, 48 hours) and under different storage conditions. An increase in the average vesicle size or the appearance of a second, larger population of particles over time is indicative of aggregation.[18]
Q3: What are the optimal storage conditions for this compound vesicles?
A3: this compound vesicles are typically stored at 4°C to minimize lipid degradation and vesicle fusion.[19] However, it is important to note that some formulations may be sensitive to cold and could aggregate at lower temperatures. It is always recommended to perform a stability study to determine the optimal storage temperature for your specific formulation. For long-term storage, freezing at -80°C after adding a cryoprotectant (e.g., sucrose or trehalose) can be an option, but repeated freeze-thaw cycles should be avoided as they can disrupt the vesicle structure.[20]
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
Materials:
-
This compound from soybean
-
Chloroform
-
Hydration buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the Tc of this compound, e.g., 40-50°C) to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended in the buffer. This will result in a milky suspension of multilamellar vesicles (MLVs).
-
-
Sonication (Optional but Recommended):
-
To reduce the size of the MLVs before extrusion, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of this compound.
-
Load the MLV suspension into one of the syringes of the extruder.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 times).
-
The resulting suspension should be a translucent solution of unilamellar vesicles.
-
dot
Caption: Workflow for this compound vesicle preparation.
Protocol 2: Vesicle Size and Stability Analysis by Dynamic Light Scattering (DLS)
Instrumentation:
-
A Dynamic Light Scattering instrument (e.g., Malvern Zetasizer, Wyatt Technology DynaPro).
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle suspension with the same buffer used for hydration to an appropriate concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to obtain a stable and reproducible signal.
-
Filter the buffer used for dilution through a 0.22 µm syringe filter to remove any dust particles.
-
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the viscosity and refractive index of the dispersant (buffer) at the measurement temperature into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
Analyze the intensity-weighted size distribution to determine the mean hydrodynamic diameter and the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.
-
To assess stability, repeat the measurements at different time points (e.g., 0, 24, 48 hours) on samples stored under the desired conditions. An increase in the mean diameter or PDI over time suggests aggregation.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Impact on Stability |
| pH of Hydration Buffer | 7.0 - 7.4[3][4] | Affects surface charge; extreme pH can cause instability.[5] |
| Ionic Strength (NaCl) | ~150 mM[8] | High concentrations can screen surface charge, leading to aggregation.[6][7] |
| PEGylated Lipid (e.g., DSPE-PEG2000) | 1 - 5 mol%[10][11] | Provides steric stabilization, preventing aggregation.[9] |
| Extrusion Temperature | > Tc of this compound (~40-50°C)[2] | Ensures lipids are in a fluid state for proper vesicle formation. |
| Storage Temperature | 4°C (short-term)[19] | Minimizes lipid degradation and fusion. |
| Polydispersity Index (PDI) from DLS | < 0.2 | Indicates a homogenous population of vesicles. |
References
- 1. liposomes-synthesis-and-DLS-size-characterization- Inside Therapeutics [insidetx.com]
- 2. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 3. Effect of Cytochrome C on the Conductance of this compound Membranes and the Occurrence of Through Pores at Different pHs [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Sodium Chloride on the Physical and Oxidative Stability of Filled Hydrogel Particles Fabricated with Phase Separation Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion concentration effect (Na+ and Cl-) on lipid vesicle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling the NaCl Concentration Effect on the First Stages of α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a PEGylated lipid on the dispersion stability and dynamic surface tension of aqueous DPPC and on the interactions with albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of cholesterol domains on PEGylated liposomal gene delivery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sterlitech.com [sterlitech.com]
- 13. pim-sympo.jp [pim-sympo.jp]
- 14. Hybrid Vesicle Stability under Sterilisation and Preservation Processes Used in the Manufacture of Medicinal Formulations | MDPI [mdpi.com]
- 15. mse.iastate.edu [mse.iastate.edu]
- 16. news-medical.net [news-medical.net]
- 17. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. scispace.com [scispace.com]
- 19. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 20. cfsciences.com [cfsciences.com]
Asolectin Liposome Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of asolectin liposomes.
Troubleshooting Unstable this compound Liposomes
This section addresses common issues encountered during the preparation and storage of this compound liposomes, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Liposome Aggregation/Flocculation | 1. Inappropriate Surface Charge: At neutral pH, liposomes may have a low surface charge, leading to aggregation. 2. High Liposome Concentration: Concentrated dispersions increase the likelihood of vesicle collision and fusion. 3. Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ can induce aggregation. 4. Improper Storage Temperature: Storing near the phase transition temperature can increase fusion. | 1. Incorporate Charged Lipids: Add a small percentage (5-10 mol%) of a charged lipid like phosphatidylglycerol (for negative charge) or DOTAP (for positive charge) to the this compound mixture to increase electrostatic repulsion. 2. Optimize Concentration: Prepare liposomes at the lowest effective concentration for your application. If a high concentration is necessary, consider surface modification. 3. Use Chelating Agents: If divalent cations are unavoidable, add a chelating agent like EDTA to the buffer. 4. Include PEGylated Lipids: Incorporate 2-5 mol% of a PEG-modified lipid (e.g., DSPE-PEG2000) to provide a steric barrier against aggregation.[1] |
| Significant Change in Vesicle Size Over Time | 1. Fusion of Liposomes: Smaller, less stable vesicles can fuse to form larger ones. 2. Osmotic Stress: A mismatch between the osmolarity of the internal and external aqueous phases can cause swelling or shrinking. | 1. Incorporate Cholesterol: Add cholesterol to the lipid formulation (e.g., at a 70:30 this compound:cholesterol molar ratio) to increase bilayer rigidity and reduce fusion.[2] 2. Extrusion: Use an extruder with a defined pore size (e.g., 100 nm) to create a more uniform and stable size distribution. 3. Isotonic Buffer: Ensure the buffer used for hydration and storage is isotonic with the solution used to encapsulate your molecule of interest. |
| Leakage of Encapsulated Material | 1. Low Bilayer Rigidity: this compound, with its mix of unsaturated phospholipids, can form relatively fluid membranes. 2. Inappropriate pH: Extreme pH values can lead to the hydrolysis of phospholipids, disrupting the bilayer.[3][4] 3. Temperature Fluctuations: Repeated freeze-thaw cycles can fracture the liposome membrane.[5][6] | 1. Optimize Cholesterol Content: Cholesterol is known to decrease membrane permeability.[7] Experiment with different this compound-to-cholesterol ratios to find the optimal balance for your application. 2. Maintain Neutral pH: Store liposomes in a buffer with a pH close to 7.0, unless your application requires otherwise.[6] 3. Avoid Freeze-Thawing: If not lyophilized, store liposomes at 4°C and avoid freezing.[6] For long-term storage, lyophilization is recommended.[5][8] |
| Lipid Peroxidation (Chemical Instability) | 1. Presence of Unsaturated Fatty Acids: this compound contains a significant amount of unsaturated phospholipids, which are prone to oxidation. 2. Exposure to Oxygen and Light: These are key initiators of lipid peroxidation. | 1. Add Antioxidants: Incorporate a lipid-soluble antioxidant like α-tocopherol (Vitamin E) into the lipid mixture during preparation.[9] 2. Use Degassed Buffers: Prepare all aqueous solutions using buffers that have been degassed to remove dissolved oxygen. 3. Inert Atmosphere: Handle the liposome preparation and storage under an inert gas like nitrogen or argon. 4. Protect from Light: Store liposome preparations in amber vials or protected from light. |
Frequently Asked Questions (FAQs)
Formulation and Composition
Q1: What is the optimal concentration of cholesterol to improve the stability of my this compound liposomes?
A1: The optimal concentration can vary, but a common starting point is a molar ratio of 70:30 (this compound:cholesterol).[2] Cholesterol increases the packing density of the phospholipid bilayer, which enhances rigidity and reduces both leakage and fusion.[7] It is recommended to test a range of concentrations to find the best ratio for your specific application.
Q2: My liposomes are aggregating. How can I prevent this?
A2: Aggregation can be prevented by increasing the repulsive forces between liposomes. This can be achieved by:
-
Electrostatic Stabilization: Including a small molar percentage of a charged lipid in your formulation.
-
Steric Stabilization: Incorporating a PEGylated phospholipid (e.g., DSPE-PEG2000). The polyethylene glycol chains create a protective layer that physically hinders liposomes from getting too close to each other.[1]
Q3: Can I use this compound for preparing pH-sensitive liposomes?
A3: Yes, this compound can be a component of pH-sensitive liposomes. These formulations typically include other lipids, such as phosphatidylethanolamine (PE) and a titratable amphiphile, that become unstable under acidic conditions, facilitating the release of the encapsulated contents.[10][11]
Storage and Handling
Q4: What is the best way to store this compound liposomes for long-term use?
A4: For long-term storage, lyophilization (freeze-drying) is the most effective method.[8][12] This process removes water, which is a key factor in both physical and chemical instability. It is crucial to use a cryoprotectant, such as sucrose or trehalose, to protect the liposomes during freezing and drying.[13][14] Lyophilized liposomes can be stored at -20°C or -80°C for extended periods.[5]
Q5: If I don't have access to a lyophilizer, what are the best conditions for short-term storage?
A5: For short-term storage (up to one week), keep the liposome suspension at 4°C in a sealed, light-protected container.[6][9] It is critical to avoid freezing the aqueous suspension, as the formation of ice crystals can disrupt the liposome structure and lead to leakage.[5][6]
Q6: How does pH affect the stability of this compound liposomes?
A6: The pH of the surrounding medium can significantly impact stability. Acidic or alkaline conditions can promote the hydrolysis of the ester bonds in phospholipids, leading to the degradation of the liposomes and leakage of their contents.[3][4] Generally, a neutral pH (around 7.0-7.4) is recommended for storage to maintain stability.[6]
Preparation and Sizing
Q7: My this compound liposome preparation is very cloudy and has a wide size distribution. How can I improve this?
A7: A cloudy appearance indicates the presence of large, multilamellar vesicles (MLVs). To obtain a more uniform and translucent preparation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), you can use:
-
Sonication: Using a probe or bath sonicator can break down large vesicles into smaller ones.[15]
-
Extrusion: Passing the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 or 200 nm) is a highly effective method for producing vesicles with a narrow size distribution.[15]
Experimental Protocols
Protocol 1: Preparation of Stable this compound-Cholesterol Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a standard method for producing LUVs with improved stability.
Materials:
-
This compound (from soybean)
-
Cholesterol
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (e.g., 70:30 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture (e.g., 40-50°C).
-
Gradually reduce the pressure to evaporate the chloroform, resulting in a thin, dry lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer, pre-warmed to the same temperature as the water bath, to the flask containing the lipid film.
-
Continue to rotate the flask in the water bath (without vacuum) for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension to the extruder.
-
Force the suspension through the membrane multiple times (e.g., 11-21 passes). This will reduce the size and lamellarity of the vesicles, resulting in a more translucent suspension of LUVs.
-
-
Storage:
-
Store the final liposome preparation at 4°C in a sealed vial, protected from light.
-
Protocol 2: Lyophilization of this compound Liposomes for Long-Term Storage
This protocol outlines the steps for freeze-drying liposomes to enhance their long-term stability.
Materials:
-
Prepared this compound liposome suspension
-
Cryoprotectant (e.g., sucrose or trehalose)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials
Procedure:
-
Addition of Cryoprotectant:
-
Dissolve the cryoprotectant (e.g., sucrose) in the liposome suspension to achieve a desired final concentration (a lipid-to-sugar mass ratio of 1:2 to 1:5 is a good starting point).
-
Gently mix to ensure the cryoprotectant is fully dissolved.
-
-
Freezing:
-
Aliquot the liposome-cryoprotectant mixture into lyophilization vials.
-
Freeze the samples. A rapid freezing rate, such as immersion in liquid nitrogen, often yields better results by forming smaller ice crystals.[13] Alternatively, use the controlled freezing ramp on the lyophilizer.
-
-
Primary Drying (Sublimation):
-
Place the frozen vials in the lyophilizer.
-
Set the shelf temperature and chamber pressure according to the lyophilizer's protocol to allow for the sublimation of ice. This is the longest phase of the process.
-
-
Secondary Drying (Desorption):
-
After primary drying is complete, gradually increase the shelf temperature while maintaining a low pressure to remove any residual, unfrozen water molecules.
-
-
Sealing and Storage:
-
Once the cycle is complete, backfill the chamber with an inert gas (e.g., nitrogen) and seal the vials.
-
Store the lyophilized liposomes at -20°C or -80°C.[5]
-
Visual Guides
Caption: Workflow for preparing stable this compound liposomes.
Caption: Troubleshooting logic for this compound liposome instability.
References
- 1. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cfsciences.com [cfsciences.com]
- 6. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 7. Quantitative determination of cholesterol in liposome drug products and raw materials by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyophilization of Liposomal Formulations: Still Necessary, Still Challenging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH sensitivity and plasma stability of liposomes containing N-stearoylcysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Enhancing the preservation of liposomes: The role of cryoprotectants, lipid formulations and freezing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pim-sympo.jp [pim-sympo.jp]
troubleshooting low encapsulation efficiency in asolectin vesicles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low encapsulation efficiency in asolectin vesicles.
Troubleshooting Guide: Low Encapsulation Efficiency
This guide addresses common issues and provides systematic solutions to improve the encapsulation efficiency of your active pharmaceutical ingredient (API) in this compound vesicles.
Question: My encapsulation efficiency is consistently low. What are the primary factors I should investigate?
Answer:
Low encapsulation efficiency in this compound vesicles can stem from several factors throughout the preparation process. A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are:
-
Lipid Film Formation: The quality and uniformity of the dried this compound film are critical for proper vesicle formation.
-
Hydration Process: The composition of the hydration buffer and the hydration parameters directly impact vesicle self-assembly and drug entrapment.
-
Sonication/Homogenization: The energy input during size reduction affects vesicle size, lamellarity, and integrity, all of which influence encapsulation.
-
Drug Properties and Drug-Lipid Interactions: The physicochemical properties of your drug and its interaction with the this compound bilayer are fundamental to successful encapsulation.
-
Purification Method: The technique used to separate unencapsulated drug from the vesicles can impact the final calculated encapsulation efficiency.
The following sections will delve into each of these areas with specific troubleshooting advice.
Question: How does the quality of the this compound film affect encapsulation efficiency, and how can I optimize it?
Answer:
An uneven or incomplete lipid film can lead to the formation of heterogeneous vesicles with poor drug entrapment.
Troubleshooting Steps:
-
Ensure Complete Solubilization: this compound should be completely dissolved in the organic solvent (e.g., chloroform/methanol mixture) before evaporation. If you observe any particulate matter, consider gentle warming or longer vortexing.
-
Slow and Even Evaporation: Use a rotary evaporator to form a thin, uniform film. Rapid evaporation can lead to a patchy film. Ensure the flask is rotating at a steady, moderate speed. For small volumes, manual rotation to coat the flask surface is also effective.
-
Thorough Solvent Removal: Residual organic solvent can interfere with vesicle formation and bilayer integrity, leading to drug leakage. Dry the film under a high vacuum for at least 2-4 hours, or preferably overnight, to ensure all solvent is removed.
Question: My hydration buffer is a standard saline solution. Could this be the cause of low encapsulation efficiency?
Answer:
Yes, the composition of the hydration buffer, particularly its pH and ionic strength, is a critical factor.[1][2][3][4]
Troubleshooting Steps:
-
Optimize pH: The pH of the hydration buffer can influence the charge of both the drug and the this compound lipids.
-
For ionizable drugs , adjust the buffer pH to a level where the drug has a charge opposite to that of the this compound vesicles (this compound is generally anionic) to promote electrostatic attraction.
-
For pH-sensitive drugs , ensure the buffer pH maintains the drug's stability.
-
-
Adjust Ionic Strength: High ionic strength can shield electrostatic interactions and reduce the encapsulation of charged drugs.[1][4][5]
-
Try decreasing the salt concentration of your hydration buffer (e.g., using a low-molarity buffer or a non-ionic solution like sucrose). This can be particularly effective for charged molecules.
-
Question: I am using sonication to reduce the size of my vesicles. Could this be damaging them and causing drug leakage?
Answer:
While sonication is effective for creating small unilamellar vesicles (SUVs), excessive or uncontrolled sonication can disrupt the vesicle bilayer, leading to the loss of encapsulated material.[6][7][8]
Troubleshooting Steps:
-
Control Sonication Time and Power: Start with short sonication pulses and low power settings. You can incrementally increase the duration and power while monitoring the vesicle size and encapsulation efficiency. Over-sonication can lead to the formation of very small, unstable vesicles or even micelles that cannot effectively retain the drug.
-
Maintain Low Temperature: Sonication generates heat, which can increase the fluidity of the lipid bilayer and cause drug leakage.[9] Perform sonication in an ice bath to maintain a low and consistent temperature.
-
Consider Alternative Size Reduction Methods: If sonication consistently leads to low encapsulation, consider alternative methods like extrusion. Extrusion through polycarbonate membranes of a defined pore size can produce vesicles with a more uniform size distribution and potentially higher encapsulation efficiency for some drugs.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I should expect for this compound vesicles?
A1: The encapsulation efficiency for this compound vesicles can vary widely depending on the encapsulated molecule and the preparation method, ranging from a few percent to over 50%.[10] For hydrophilic small molecules, efficiencies are often in the lower range (5-20%), while lipophilic drugs or molecules that interact favorably with the this compound bilayer can achieve higher efficiencies.
Q2: How does the concentration of this compound affect encapsulation efficiency?
A2: Generally, increasing the lipid concentration leads to a higher encapsulation efficiency.[11][12][13] This is because a higher lipid concentration results in a greater total internal volume of the vesicles available for encapsulating aqueous-soluble drugs. For lipophilic drugs, a higher lipid concentration provides more volume within the bilayer for the drug to partition into. However, there is often a saturation point beyond which further increases in lipid concentration do not significantly improve encapsulation.[12][14]
Q3: Can adding cholesterol to my this compound formulation improve encapsulation efficiency?
A3: The effect of cholesterol is complex and drug-dependent. Cholesterol increases the stability of the liposomal membrane and reduces its permeability, which can help to retain the encapsulated drug.[9][15] However, for some hydrophobic drugs, cholesterol can compete for space within the lipid bilayer, thereby decreasing the encapsulation efficiency.[15] It is recommended to test a range of this compound-to-cholesterol molar ratios to determine the optimal formulation for your specific drug.
Q4: What is the best method to separate unencapsulated drug from my this compound vesicles?
A4: The choice of separation method depends on the properties of your drug and vesicles. Common methods include:
-
Ultracentrifugation: This method pellets the vesicles, allowing the supernatant containing the free drug to be removed.[16][17][18] It is effective but may not be suitable for very small or low-density vesicles.
-
Size Exclusion Chromatography (SEC): Using a gel filtration column (e.g., Sephadex G-50), vesicles can be separated from smaller, free drug molecules based on size.[14] This method is gentle but can be time-consuming and lead to sample dilution.
-
Dialysis: Placing the vesicle suspension in a dialysis bag with an appropriate molecular weight cutoff (MWCO) allows the free drug to diffuse out into a larger volume of buffer.[14] This method is simple but slow and may not be suitable for drugs that can bind to the dialysis membrane.
Q5: How do I calculate the encapsulation efficiency?
A5: Encapsulation efficiency (EE%) is typically calculated using the following formula:
EE% = (Total Drug - Free Drug) / Total Drug * 100
-
Total Drug: The initial amount of drug added to the formulation.
-
Free Drug: The amount of drug measured in the supernatant or filtrate after separating the vesicles from the unencapsulated drug.
Alternatively, you can lyse the purified vesicles with a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated drug and measure its concentration directly. In this case, the formula is:
EE% = (Amount of Drug in Vesicles) / (Initial Amount of Drug) * 100
Quantitative Data Summary
The following tables summarize the general effects of key parameters on encapsulation efficiency based on literature for liposomes, which are expected to be applicable to this compound vesicles. Optimal values for this compound systems should be determined empirically.
Table 1: Effect of Lipid Concentration on Encapsulation Efficiency
| Lipid Concentration | General Effect on Encapsulation Efficiency | Rationale |
| Low | Tends to be lower | Fewer vesicles are formed, resulting in a smaller total internal volume to encapsulate the drug.[12] |
| High | Tends to be higher (up to a saturation point) | Increased number of vesicles and total internal volume, leading to greater entrapment of the drug.[11][12][13] |
Table 2: Effect of Hydration Buffer pH and Ionic Strength on Encapsulation Efficiency of Ionizable Drugs
| Buffer Condition | General Effect on Encapsulation Efficiency | Rationale |
| pH favoring opposite charge of drug and lipid | Increased | Enhanced electrostatic attraction between the drug and the lipid bilayer.[2] |
| High Ionic Strength | Decreased | Shielding of electrostatic interactions, reducing the attraction between the drug and the lipid bilayer.[1][4][5] |
| Low Ionic Strength | Increased | Promotes stronger electrostatic interactions between the charged drug and the lipid headgroups.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration
Materials:
-
This compound from soybean
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform:methanol 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, Tris buffer, or a sucrose solution with desired pH and ionic strength)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
Procedure:
-
Lipid Film Formation: a. Dissolve a known amount of this compound and the drug (if lipophilic) in the organic solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of this compound (if known, otherwise room temperature is often sufficient). d. Evaporate the solvent under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.[19][20]
-
Hydration: a. Add the hydration buffer (containing the drug if it is hydrophilic) to the flask with the dried lipid film.[19] The volume should be sufficient to achieve the desired final lipid concentration. b. Gently rotate the flask by hand or on the rotary evaporator (with the vacuum off) at a temperature above the lipid's phase transition temperature for 1-2 hours. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): a. To obtain smaller, more uniform vesicles, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Place the vesicle suspension in an ice bath and sonicate using a probe sonicator in short bursts until the suspension becomes translucent.[6][7][10][21]
-
Extrusion: Load the vesicle suspension into an extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of passes (e.g., 11-21 times).
-
Protocol 2: Determination of Encapsulation Efficiency by Ultracentrifugation
Materials:
-
This compound vesicle formulation
-
Ultracentrifuge and appropriate centrifuge tubes
-
Spectrophotometer or other analytical instrument for drug quantification
Procedure:
-
Take a known volume of the vesicle suspension and place it in an ultracentrifuge tube.
-
Centrifuge the sample at a high speed (e.g., 100,000 x g) for a sufficient time (e.g., 1-2 hours) to pellet the vesicles.[16][18] The exact speed and time will depend on the size and density of the vesicles and should be optimized.
-
Carefully collect the supernatant, which contains the unencapsulated (free) drug.
-
Measure the concentration of the drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the amount of free drug in the total volume of the original sample.
-
Calculate the encapsulation efficiency using the formula: EE% = (Total Drug - Free Drug) / Total Drug * 100
Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Logical relationships affecting encapsulation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Charged hybrid block copolymer-lipid-cholesterol vesicles: pH, ionic environment, and composition dependence of phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonication-Based Basic Protocol for Liposome Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsirjournal.com [jsirjournal.com]
- 11. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. 2.3.2. Determination of Entrapment Efficiency (EE%) [bio-protocol.org]
- 17. Optimization of Methods for Determination of the Encapsulation Efficiency of Doxorubicin in the Nanoparticles Based on Poly(lactic-co-glycolic acid) (PLGA) | Kovshova | Drug development & registration [pharmjournal.ru]
- 18. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. avantiresearch.com [avantiresearch.com]
- 21. mse.iastate.edu [mse.iastate.edu]
optimizing the lipid to protein ratio for asolectin reconstitution
Welcome to the technical support center for optimizing the lipid-to-protein ratio for asolectin reconstitution. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful incorporation of membrane proteins into this compound-based proteoliposomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it commonly used for reconstitution?
This compound is a natural mixture of phospholipids derived from soybeans. It is frequently used for preparing proteoliposomes because it provides a versatile and robust lipid environment that is suitable for a wide variety of membrane proteins.[1] Its composition mimics a more natural membrane environment compared to single-component lipid systems.
Q2: What is the lipid-to-protein ratio (LPR) and why is it a critical parameter?
The lipid-to-protein ratio (LPR) refers to the relative amount of lipid to protein in the reconstitution mixture, typically expressed as a weight-to-weight (w/w) or mole-to-mole ratio. This ratio is a critical parameter as it significantly influences:
-
Protein Incorporation Efficiency: The amount of protein that successfully integrates into the liposome bilayer.
-
Proteoliposome Size and Lamellarity: The dimensions and number of lipid bilayers in the resulting vesicles.[2]
-
Protein Function and Orientation: The biological activity and spatial arrangement of the reconstituted protein within the membrane.[3][4]
Optimizing the LPR is essential for achieving functionally active and structurally sound proteoliposomes for downstream applications.
Q3: How do I determine the optimal lipid-to-protein ratio for my protein?
The optimal LPR is protein-dependent and must be determined empirically. A common approach is to screen a range of LPRs and assess the reconstitution efficiency and functional activity of the protein at each ratio. For example, for photosynthetic reaction centers, a lipid/protein value of 1000:1 was found to be best for ligand-interaction experiments, while a 2000:1 ratio was better for complete protein incorporation.[2] It is advisable to start with ratios reported in the literature for similar types of proteins and then narrow down the optimal range.
Q4: What are the common methods for reconstituting proteins into this compound liposomes?
Several methods can be used for reconstitution, with the choice depending on the protein and experimental goals. Common strategies include:
-
Detergent-Mediated Reconstitution: This is the most widely used method. The protein and lipids are solubilized in a detergent to form mixed micelles. The detergent is then slowly removed, leading to the spontaneous formation of proteoliposomes.[5][6]
-
Mechanical Methods: Sonication or extrusion can be used to form proteoliposomes. For instance, mixing a protein in SMA-nanodiscs with pre-formed this compound liposomes followed by extrusion can incorporate the protein.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a mixture of protein and liposomes can facilitate protein insertion into the lipid bilayer.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Protein Incorporation | - Suboptimal lipid-to-protein ratio.- Inefficient detergent removal.- Protein aggregation. | - Test a wider range of LPRs (e.g., from 10:1 to 2000:1 w/w).[2][3][8]- Ensure complete detergent removal by using methods like dialysis, gel filtration, or bio-beads.[5]- Optimize incubation times and temperatures during reconstitution. |
| Loss of Protein Activity | - Incorrect protein folding or orientation.- Denaturation due to harsh reconstitution conditions (e.g., excessive sonication).- Inappropriate lipid environment. | - Vary the lipid composition; this compound can be supplemented with other lipids like cholesterol if required for function.[9]- Use a gentler reconstitution method, such as dialysis-based detergent removal.- Confirm protein orientation using functional assays or specific antibodies.[3][4] |
| Heterogeneous Proteoliposome Population (Size/Lamellarity) | - Inconsistent liposome preparation.- High protein concentration leading to aggregation or fusion. | - Use extrusion to create unilamellar vesicles of a defined size before adding the protein.- Adjust the LPR to a higher value to reduce the protein density in the membrane.[2]- Characterize vesicle size using techniques like dynamic light scattering (DLS). |
| Leaky Vesicles | - Residual detergent compromising membrane integrity.- High protein-to-lipid ratio causing defects in the bilayer. | - Verify complete detergent removal.[10]- Increase the LPR.- Perform a leakage assay using a fluorescent dye to assess vesicle integrity. |
Quantitative Data Summary
The following table summarizes various lipid-to-protein ratios used in this compound and other lipid reconstitution experiments.
| Lipid-to-Protein Ratio (w/w or mol/mol) | Protein/System | Observation/Outcome | Reference |
| 10:1 (w/w) | Na+/K+-ATPase | Successful incorporation into liposomes. | [3] |
| 20:1 (w/w) | Na+/K+-ATPase | Successful incorporation into liposomes. | [3] |
| 100:1 (w/w) | Di-tripeptide transport protein DtpT | Highest specific transport activity. | [8] |
| 200:1 (w/w) | Di-tripeptide transport protein DtpT | High specific transport activity. | [8] |
| 1000:1 (mol/mol) | Photosynthetic reaction centers | Optimal for ligand-interaction experiments. | [2] |
| 2000:1 (mol/mol) | Photosynthetic reaction centers | Optimal for complete protein incorporation. | [2] |
| 1:500 (mol/mol) | Influenza A M2 Protein | Used for efficient and largely unidirectional reconstitution. | [11] |
Experimental Protocols
Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into this compound Liposomes
This protocol is a generalized procedure based on the widely used detergent-mediated reconstitution method.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM, Triton X-100)
-
This compound (soybean phosphatidylcholine)
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4)
-
Detergent (e.g., n-octyl-β-D-glucoside (β-OG))
-
Dialysis tubing (e.g., 6-8 kDa MWCO) or Bio-Beads for detergent removal
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
This compound Liposome Preparation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a 100 nm polycarbonate membrane (at least 11 passes).
-
-
Solubilization and Mixing:
-
To the pre-formed this compound liposomes, add detergent (e.g., β-OG) to the point of saturation or complete solubilization. This can be monitored by measuring light scattering.
-
In a separate tube, have the purified membrane protein in its detergent solution.
-
Mix the solubilized protein with the detergent-saturated liposomes at the desired lipid-to-protein ratio.
-
Incubate the mixture for 1-2 hours at room temperature with gentle agitation to allow for the formation of mixed micelles.
-
-
Detergent Removal:
-
Transfer the mixture to a dialysis cassette and dialyze against a large volume of detergent-free reconstitution buffer at 4°C. Change the buffer every 12 hours for at least 48-72 hours to ensure complete detergent removal.
-
Alternatively, add Bio-Beads to the mixture and incubate with gentle rocking to adsorb the detergent.
-
-
Proteoliposome Recovery:
-
After detergent removal, the proteoliposomes will have formed spontaneously.
-
Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Resuspend the pellet in the desired buffer for downstream applications.
-
-
Characterization:
-
Determine the protein incorporation efficiency by running an SDS-PAGE of the supernatant and the resuspended pellet.
-
Assess the functional activity of the reconstituted protein using an appropriate assay.
-
Characterize the size distribution of the proteoliposomes using Dynamic Light Scattering (DLS).
-
Visualizations
Caption: Workflow for detergent-mediated reconstitution.
Caption: Troubleshooting decision tree for reconstitution.
References
- 1. New BD reaction format for expression of membrane proteins and direct preparation of this compound-based proteoliposomes | CellFree Sciences [cfsciences.com]
- 2. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol is required for the reconstruction of the sodium- and chloride-coupled, gamma-aminobutyric acid transporter from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Reconstitution of Membrane Proteins in Asolectin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reconstitution of membrane proteins in asolectin liposomes.
Troubleshooting Guides
Problem 1: Low Reconstitution Efficiency
Q: My protein is not incorporating efficiently into the this compound vesicles. What are the possible causes and solutions?
A: Low reconstitution efficiency is a frequent issue. Several factors related to the properties of this compound, the protein itself, and the chosen reconstitution method can contribute to this problem.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Liposome Preparation: The quality and characteristics of the this compound vesicles are critical for successful protein incorporation.
-
Solution: Ensure complete solubilization of the this compound film. Experiment with different liposome preparation methods such as sonication, extrusion, or freeze-thaw cycles to achieve a uniform population of vesicles.[1] Extrusion through polycarbonate filters can produce unilamellar vesicles of a defined size, which may improve reconstitution consistency.
-
-
Inappropriate Lipid-to-Protein Ratio (LPR): An incorrect LPR can lead to protein aggregation or the formation of empty liposomes.
-
Ineffective Detergent Removal: Residual detergent can interfere with the insertion of the protein into the lipid bilayer and can even solubilize the liposomes at high concentrations.[5]
-
Solution: Utilize methods like dialysis, gel filtration, or adsorbent beads (e.g., Bio-Beads) for thorough detergent removal.[6][7] The choice of method depends on the detergent's properties, such as its critical micelle concentration (CMC). For detergents with a high CMC, dialysis is often effective. For those with a low CMC, adsorbent beads may be more efficient.[6]
-
-
Protein Aggregation: The membrane protein may aggregate before it has a chance to insert into the liposomes.
-
Solution: Maintain the protein in a solubilized and stable state throughout the process. Ensure the detergent concentration in the protein solution is above its CMC. Adding glycerol (5-20%) to the buffer can also help to stabilize the protein.[8]
-
Troubleshooting Workflow for Low Reconstitution Efficiency
Caption: A flowchart for troubleshooting low membrane protein reconstitution efficiency.
Problem 2: Proteoliposome Aggregation and Instability
Q: My reconstituted proteoliposomes are aggregating or seem unstable over time. How can I resolve this?
A: Aggregation and instability of proteoliposomes can compromise downstream functional assays. This is often related to the heterogeneous nature of this compound and experimental conditions.
Possible Causes and Troubleshooting Steps:
-
Heterogeneous Vesicle Size: A wide distribution of vesicle sizes can lead to instability and aggregation.
-
Solution: Use extrusion to create liposomes with a more uniform size distribution.[1] Passing the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) can significantly improve homogeneity.
-
-
Incorrect Buffer Conditions: The pH and ionic strength of the buffer can influence the surface charge of both the liposomes and the protein, potentially leading to aggregation.
-
Solution: Optimize the pH and salt concentration of your storage buffer. A common starting point is a buffer at physiological pH (7.4) with 150 mM NaCl.[8]
-
-
Lipid Oxidation: this compound, being a natural mixture of lipids from soybean, contains unsaturated fatty acids that are prone to oxidation, which can alter membrane properties and lead to instability.[9]
-
Solution: Prepare liposomes using deoxygenated buffers and store them under an inert gas (e.g., argon or nitrogen). Adding an antioxidant like α-tocopherol to the lipid mixture can also mitigate oxidation.
-
-
High Protein Density: A very high concentration of protein in the liposome membrane can lead to aggregation.
-
Solution: Re-evaluate and potentially increase the lipid-to-protein ratio to reduce the protein density in the bilayer.
-
| Parameter | Recommendation for Improved Stability |
| Vesicle Homogeneity | Extrusion through 100 nm polycarbonate filters |
| Storage Buffer | pH 7.4, 150 mM NaCl (optimize as needed) |
| Oxidation Prevention | Use deoxygenated buffers, store under inert gas |
| Protein Density | Increase Lipid-to-Protein Ratio (LPR) |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for membrane protein reconstitution?
A: this compound is a crude mixture of phospholipids extracted from soybeans.[10] It typically contains phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and other lipids.[11] Its composition mimics the complexity of a natural cell membrane, which can be beneficial for the stability and function of some reconstituted membrane proteins. The varied lipid composition can provide a more "native-like" environment compared to synthetic lipids.
Q2: What is a good starting lipid-to-protein ratio (LPR) for my experiments?
A: The optimal LPR is highly dependent on the specific membrane protein being studied. However, a common starting point for many proteins is a weight ratio between 20:1 and 100:1 (lipid:protein).[2][4] For some applications, much higher ratios (e.g., 1000:1 or greater) may be necessary to ensure that most proteoliposomes contain only a single protein or to study lipid-protein interactions in a more isolated system.[3][12]
Q3: How can I determine the orientation of my reconstituted membrane protein in the this compound vesicles?
A: Determining the orientation of the reconstituted protein is crucial for many functional studies. A common method involves using a selective assay that can only detect protein domains exposed on the outer surface of the proteoliposomes. For example, you can use antibodies that bind to a specific extracellular epitope or measure enzymatic activity that depends on the accessibility of a substrate to a particular domain.[1] Protease protection assays can also be employed, where a protease is added to the outside of the vesicles, and the digestion pattern of the protein is analyzed.
Q4: What are the advantages and disadvantages of using this compound compared to defined synthetic lipids?
| Feature | This compound | Defined Synthetic Lipids |
| Composition | Heterogeneous mixture of natural lipids | Homogeneous, single lipid type or defined mixture |
| Cost | Generally less expensive | More expensive |
| "Native-like" Environment | Can provide a more biologically relevant environment | Less complex, may not fully support protein function |
| Reproducibility | Batch-to-batch variability can be a concern | High batch-to-batch consistency |
| Stability | Prone to oxidation due to unsaturated lipids | Can be more stable, especially saturated lipids |
Q5: Can I use cryo-electron microscopy (cryo-EM) to study my protein reconstituted in this compound liposomes?
A: Yes, cryo-EM can be a powerful technique to visualize your proteoliposomes and, in some cases, to determine the structure of the reconstituted membrane protein. It allows for the direct observation of the size and lamellarity of the vesicles and can confirm the incorporation of the protein into the bilayer.
Experimental Protocols
Detailed Methodology: Detergent-Mediated Reconstitution by Dialysis
This protocol is a general guideline and may require optimization for your specific protein.
-
Preparation of this compound Liposomes: a. Weigh out the desired amount of this compound powder and dissolve it in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent. d. Rehydrate the lipid film with the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs). e. For unilamellar vesicles, subject the MLV suspension to several freeze-thaw cycles (freezing in liquid nitrogen and thawing in a room temperature water bath) followed by extrusion through a 100 nm polycarbonate membrane at least 11 times.
-
Solubilization and Reconstitution: a. To the prepared liposome suspension, add the chosen detergent (e.g., n-octyl-β-D-glucopyranoside (OG) or Triton X-100) to a concentration that is sufficient to saturate the liposomes. This can be determined by monitoring the turbidity of the solution. b. In a separate tube, ensure your purified membrane protein is solubilized in a buffer containing the same detergent at a concentration above its CMC. c. Mix the detergent-saturated liposomes with the solubilized membrane protein at the desired lipid-to-protein ratio. Incubate the mixture on ice for 30-60 minutes with gentle agitation.
-
Detergent Removal by Dialysis: a. Transfer the lipid-protein-detergent mixture into a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10-14 kDa).[13] b. Place the dialysis cassette in a large volume of detergent-free buffer (e.g., 1 liter for a 1 mL sample) at 4°C.[13] c. Stir the dialysis buffer gently. Change the buffer every 12 hours for a total of 2-3 days to ensure complete removal of the detergent.
-
Characterization of Proteoliposomes: a. After dialysis, recover the proteoliposome suspension from the cassette. b. Characterize the proteoliposomes by dynamic light scattering (DLS) to determine the size distribution and by a protein assay (e.g., BCA) to confirm protein incorporation. c. Functional activity of the reconstituted protein should be assessed using an appropriate assay.
Reconstitution Workflow Diagram
Caption: A general workflow for membrane protein reconstitution in this compound liposomes.
References
- 1. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. A systematic study of liposome and proteoliposome reconstitution involving Bio-Bead-mediated Triton X-100 removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effects of α-eleostearic acid on this compound liposomes dynamics: relevance to its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Liposome, lyophilized | CellFree Sciences [cfsciences.com]
- 11. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Proteoliposomes for Studying Lipid-protein Interactions in Membranes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Asolectin Liposomes: A Technical Guide to Controlling Size and Lamellarity
Welcome to the Technical Support Center for Asolectin Liposome Preparation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the size and lamellarity of this compound liposomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental success.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges you may encounter during the preparation of this compound liposomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Polydisperse Size Distribution | - Incomplete hydration of the lipid film.- Insufficient energy input during size reduction (sonication or homogenization).- Incorrect extrusion parameters (e.g., too few passes, membrane rupture). | - Ensure the lipid film is thin and evenly distributed before hydration. Increase hydration time and agitate gently.[1]- Optimize sonication time and power, ensuring the sample is kept on ice to prevent degradation.[2][3]- For extrusion, increase the number of passes through the membrane (typically 11-21 passes are recommended).[2] Ensure the extruder is assembled correctly and the membrane is not compromised. |
| Liposome Size is Too Large | - Inadequate size reduction method.- Pore size of the extrusion membrane is too large.- Aggregation of liposomes post-preparation. | - Switch to a higher-energy size reduction method (e.g., from bath sonication to probe sonication or high-pressure homogenization).[4]- Use an extrusion membrane with a smaller pore size to achieve the desired liposome diameter.[5][]- Evaluate the buffer composition and pH; liposome aggregation can sometimes be mitigated by adjusting surface charge or including charged lipids in the formulation. |
| Formation of Multilamellar Vesicles (MLVs) Instead of Unilamellar Vesicles (SUVs or LUVs) | - The chosen preparation method naturally yields MLVs (e.g., thin-film hydration without a size reduction step).- Insufficient disruption of MLVs during sonication or extrusion. | - Employ a method known to produce unilamellar vesicles, such as the inverted emulsion method or microfluidics.[7][8][9]- Increase sonication time or power. For extrusion, ensure the process is carried out above the lipid's phase transition temperature (Tc) to facilitate vesicle rearrangement.[1][] |
| Low Encapsulation Efficiency | - The formation of MLVs can sometimes lead to lower encapsulation of hydrophilic drugs compared to LUVs with a large aqueous core.- Leakage of the encapsulated material during the size reduction process. | - Optimize for the formation of large unilamellar vesicles (LUVs) using techniques like extrusion.[1]- Sonication can sometimes be a harsh method; consider using extrusion, which is a gentler process.[4] |
| Difficulty Extruding the Liposome Suspension | - Lipid concentration is too high.- The initial liposome suspension contains very large MLVs that block the membrane.- The temperature is below the lipid's phase transition temperature (Tc). | - Dilute the liposome suspension. Generally, lipid concentrations below 20 mg/ml are easier to extrude manually.[10]- Pre-treat the MLV suspension by a few freeze-thaw cycles or brief bath sonication before extrusion.[4]- Ensure the extruder and liposome suspension are heated to a temperature above the Tc of this compound.[] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for controlling the size of this compound liposomes?
A1: Extrusion is widely regarded as the most effective method for controlling liposome size and achieving a narrow size distribution.[11] This technique involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[4][5] The resulting liposome size is typically close to the pore size of the membrane used.[1][]
Q2: How can I control the lamellarity of my this compound liposomes?
A2: Lamellarity, or the number of lipid bilayers, is primarily controlled by the preparation method.[12][13]
-
For Unilamellar Vesicles (UVs): Methods like sonication and extrusion of multilamellar vesicles (MLVs) are commonly used to produce small unilamellar vesicles (SUVs) and large unilamellar vesicles (LUVs), respectively.[1][10] The inverted emulsion method is also known to efficiently produce giant unilamellar vesicles (GUVs).[9] Microfluidic techniques also offer precise control over lamellarity, allowing for the formation of either unilamellar or multilamellar structures by adjusting parameters like the flow rate ratio.[7][8]
-
For Multilamellar Vesicles (MLVs): The thin-film hydration method without any subsequent size reduction step will naturally result in the formation of MLVs.[1]
Q3: What is the role of temperature during liposome preparation?
A3: Temperature is a critical parameter, particularly during hydration and extrusion. The process should be carried out at a temperature above the main phase transition temperature (Tc) of the lipid mixture. For this compound, which is a mixture of phospholipids, this ensures that the lipid bilayers are in a fluid state, making them more flexible and easier to form and resize into unilamellar vesicles.[][14][15]
Q4: How many passes are required during extrusion?
A4: While the optimal number can vary, a common recommendation is to pass the liposome suspension through the extruder membrane 11 to 21 times.[2] The first few passes are crucial for breaking down the initial MLVs, and subsequent passes ensure a more homogenous population of liposomes with a size distribution approaching the membrane's pore size.[10]
Q5: Which characterization techniques are essential for confirming liposome size and lamellarity?
A5:
-
Size: Dynamic Light Scattering (DLS) is the most common technique for measuring the average hydrodynamic diameter and polydispersity index (PDI) of a liposome population.[16][17]
-
Lamellarity and Morphology: Transmission Electron Microscopy (TEM), particularly cryo-TEM, is used to visualize the liposomes and directly observe their lamellarity and morphology.[12] 31P-Nuclear Magnetic Resonance (NMR) and Small-Angle X-ray Scattering (SAXS) are also powerful techniques for determining lamellarity.[12][13]
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed overview of standard procedures for preparing this compound liposomes with controlled size and lamellarity.
Caption: General workflow for this compound liposome preparation.
Protocol 1: Preparation of LUVs by Extrusion
This protocol details the thin-film hydration method followed by extrusion to produce Large Unilamellar Vesicles (LUVs) of a defined size.
Materials:
-
This compound from soybean
-
Chloroform or a chloroform/methanol mixture
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl)
-
Rotary evaporator
-
Mini-extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass round-bottom flask
Procedure:
-
Lipid Film Formation:
-
Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. This should result in a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[18]
-
-
Hydration:
-
Add the desired aqueous buffer to the flask containing the dried lipid film. The volume should result in a final lipid concentration suitable for extrusion (e.g., 10-20 mg/mL).
-
Hydrate the film by gentle agitation (e.g., vortexing or swirling) at a temperature above the Tc of this compound for 30-60 minutes. This will form a milky suspension of Multilamellar Vesicles (MLVs).[19]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.[2]
-
Heat the extruder to a temperature above the Tc of this compound.
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21). This ensures the final product is collected in the opposite syringe.[2][10]
-
The resulting suspension should appear less turbid, indicating the formation of smaller, unilamellar vesicles.
-
-
Storage:
-
Store the prepared liposomes at 4°C. Avoid freezing, as this can disrupt the vesicle structure.[19]
-
Troubleshooting Diagram: Achieving Desired Liposome Size
Caption: Decision tree for troubleshooting liposome size issues.
Quantitative Data Summary
The following table summarizes the expected outcomes of different size reduction techniques on liposome characteristics.
| Technique | Typical Size Range | Lamellarity | Polydispersity Index (PDI) | Key Considerations |
| Thin-Film Hydration (no sizing) | > 1 µm | Multilamellar (MLV) | High (> 0.5) | Starting point for other methods; low encapsulation for hydrophilic molecules.[1] |
| Bath Sonication | 50 - 100 nm | Mostly Unilamellar (SUV) | Moderate (0.2 - 0.4) | Suitable for small volumes; energy distribution can be uneven.[1] |
| Probe Sonication | 20 - 100 nm | Unilamellar (SUV) | Low to Moderate (0.1 - 0.3) | High energy input; potential for lipid degradation and probe contamination.[1][20] |
| Extrusion | 50 - 400 nm (depends on membrane) | Mostly Unilamellar (LUV) | Low (< 0.1) | Highly reproducible; provides excellent control over size.[4][][11] |
| High-Pressure Homogenization (HPH) | 50 - 200 nm | Unilamellar (SUV/LUV) | Low (< 0.2) | Scalable method; produces vesicles with good homogeneity.[20][4] |
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-sympo.jp [pim-sympo.jp]
- 3. cfsciences.com [cfsciences.com]
- 4. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrti.org [ijrti.org]
- 7. Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 8. Controlling lamellarity and physicochemical properties of liposomes prepared using a microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of the Lamellarity of Giant Liposomes Prepared by the Inverted Emulsion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liposomes.ca [liposomes.ca]
- 11. researchgate.net [researchgate.net]
- 12. Lamellarity Determination - CD Bioparticles [cd-bioparticles.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. mdpi.com [mdpi.com]
- 15. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 16. Biophysical characterization of this compound-squalene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 20. researchgate.net [researchgate.net]
Asolectin Purity & Variability Technical Support Center
Welcome to the technical support center for asolectin. This resource is designed for researchers, scientists, and drug development professionals who use this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound purity and lot-to-lot variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its composition variable?
This compound is a natural lipid mixture extracted from soybeans. It is not a single, pure compound but rather a complex blend of phospholipids, glycolipids, and neutral lipids. The exact composition can vary significantly from one batch (or lot) to another due to differences in the soybean source, harvesting time, and the extraction and purification processes used by the manufacturer. This inherent heterogeneity is a primary source of experimental inconsistency. The major components include phosphatidylcholine (lecithin), phosphatidylethanolamine (cephalin), and phosphatidylinositol.[1]
Q2: My experiment was working perfectly, but with a new lot of this compound, my results are inconsistent. Why?
This is a classic problem of lot-to-lot variability. Since the composition of this compound is not standardized, a new batch can have a different ratio of phospholipids or a different fatty acid profile.[2] These subtle changes can significantly impact the biophysical properties of membranes, liposomes, or reconstituted protein systems. For instance, alterations in lipid ratios can affect membrane fluidity, curvature, surface charge, and stability, leading to poor reproducibility in assays.[3][4][5]
Q3: What are the most common experimental problems caused by this compound variability?
-
Inconsistent Liposome Formation: Researchers may observe differences in the size, lamellarity, and stability of liposomes prepared from different this compound lots.[6]
-
Altered Membrane Protein Activity: When reconstituting membrane proteins, changes in the lipid environment can affect protein folding, stability, and function.
-
Variable Membrane Permeability: The permeability of this compound-based membranes can change between lots, affecting transport and leakage assays.[7]
-
Poor Reproducibility in Binding and Fusion Assays: Surface charge and lipid headgroup presentation can vary, impacting molecular interactions at the membrane surface.
Troubleshooting Guides
Problem 1: Inconsistent Liposome Characteristics (Size, Polydispersity, Stability)
If you are preparing liposomes and notice that a new batch of this compound yields vesicles with different sizes or lower stability, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent liposome properties.
Recommended Actions:
-
Analyze the this compound Lot: Perform a simple analysis like Thin-Layer Chromatography (TLC) to get a qualitative fingerprint of the phospholipid composition. Compare this to a previous lot that gave good results.
-
Characterize Vesicles: Use Dynamic Light Scattering (DLS) to quantitatively measure the size distribution and polydispersity index (PDI) of your liposomes. A significant shift in these parameters indicates an issue.
-
Adjust Protocol: Sometimes, minor adjustments to the preparation protocol, such as changing the sonication time or the number of extrusion cycles, can compensate for variations in the this compound.[8]
-
Contact Supplier: If the variability is too high and cannot be compensated for, contact the supplier for the lot's certificate of analysis or consider sourcing a more defined lipid mixture.
Data Presentation
Table 1: Typical Composition of Soybean this compound
The composition of this compound is highly variable. This table provides an approximate composition based on typical analyses. Always refer to the certificate of analysis for your specific lot if available.
| Component | Typical Percentage (%) | Key Role in Membranes |
| Phospholipids | ||
| Phosphatidylcholine (PC) | 20 - 30% | Major structural component, forms the bilayer |
| Phosphatidylethanolamine (PE) | 15 - 25% | Influences membrane curvature and fusion events |
| Phosphatidylinositol (PI) | 10 - 20% | Contributes to negative surface charge, cell signaling |
| Other Phospholipids | 5 - 10% | Minor components like Phosphatidic Acid (PA) |
| Fatty Acids | ||
| Saturated Fatty Acids | ~24% | Increase membrane rigidity |
| Mono-unsaturated Fatty Acids | ~14% | Provide fluidity |
| Poly-unsaturated Fatty Acids | ~62% | Greatly increase membrane fluidity and flexibility |
Source: Data compiled from supplier information.[1]
Experimental Protocols
Protocol 1: Quality Control of this compound by Thin-Layer Chromatography (TLC)
This protocol provides a rapid, qualitative assessment of the phospholipid composition of an this compound lot.
Objective: To visually compare the phospholipid profile of different this compound lots.
Materials:
-
TLC silica gel plates (e.g., Silica Gel 60)
-
This compound samples (dissolved in chloroform:methanol 2:1 v/v at 10 mg/mL)
-
TLC developing chamber
-
Mobile Phase: Chloroform:Methanol:Water (65:25:4 v/v/v)
-
Visualization Reagent: Molybdenum blue spray (for phospholipids) or Iodine vapor
-
Heat gun or oven
Procedure:
-
Activate the TLC plate by heating it at 110°C for 10-15 minutes. Let it cool.
-
Using a capillary tube, spot 5-10 µL of each this compound solution onto the baseline of the TLC plate, about 1.5 cm from the bottom. Include a spot from a previously successful lot as a reference.
-
Allow the spots to dry completely.
-
Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 15-20 minutes.
-
Place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
-
For visualization, either place the plate in a chamber with iodine crystals or spray it evenly with molybdenum blue reagent.
-
If using molybdenum blue, gently heat the plate with a heat gun. Phospholipids will appear as distinct blue spots.
-
Analysis: Compare the number, position (Rf value), and intensity of the spots between the new this compound lot and your reference lot. Significant differences indicate compositional variability.
Caption: A logical workflow for evaluating a new lot of this compound.
Protocol 2: Preparation and Characterization of this compound Liposomes
This protocol describes a standard method for preparing large unilamellar vesicles (LUVs) and assessing their quality.
Objective: To produce a homogenous population of this compound liposomes and characterize their size.
Materials:
-
This compound powder
-
Chloroform
-
Rotary evaporator
-
Hydration Buffer (e.g., PBS or HEPES buffer, pH 7.4)
-
Bath sonicator
-
Extruder device with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Film Hydration:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the flask and gently swirl to hydrate the lipid film. This will form multilamellar vesicles (MLVs). The solution will appear cloudy.[8]
-
-
Size Reduction (Sonication):
-
Submerge the flask in a bath sonicator and sonicate until the cloudy suspension becomes clearer.[8] This breaks down the large MLVs into smaller vesicles.
-
-
Extrusion (Homogenization):
-
For a uniform size distribution, pass the vesicle suspension through an extruder fitted with a 100 nm polycarbonate membrane.
-
Perform 11-21 passes through the membrane to generate LUVs. The solution should become significantly clearer.
-
-
Characterization:
-
Dilute a small aliquot of the final liposome suspension with buffer.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Acceptance Criteria: For many applications, a PDI value below 0.2 indicates a reasonably homogenous population of vesicles. Compare the mean diameter and PDI to results from a previous, successful batch.
-
Alternatives to this compound
If lot-to-lot variability of this compound is prohibitive for your application, consider using defined synthetic lipid mixtures. While more expensive, they offer complete control over composition and ensure high reproducibility.
| Alternative | Advantages | Disadvantages |
| Synthetic PC/PE/PI Mix | Defined composition, high purity, excellent reproducibility. | Higher cost, may not fully replicate the properties of natural extracts. |
| E. coli Polar Lipid Extract | A natural extract with a different, but consistent, composition. | Still a natural mixture, but often less variable than soy extracts. |
| Nanodiscs / Amphipols | Excellent for solubilizing single membrane proteins in a native-like environment.[9][10] | Requires specific protocols, not suitable for all membrane studies.[9][10] |
References
- 1. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 2. myadlm.org [myadlm.org]
- 3. Membrane fluidity changes of liposomes in response to various odorants. Complexity of membrane composition and variety of adsorption sites for odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of α-eleostearic acid on this compound liposomes dynamics: relevance to its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Cytochrome C on the Conductance of this compound Membranes and the Occurrence of Through Pores at Different pHs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cfsciences.com [cfsciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asolectin Membrane Properties and pH Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of pH on the properties of asolectin membranes.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the surface charge and stability of this compound liposomes?
A1: The pH of the surrounding solution significantly influences the surface charge of this compound membranes, which in turn affects their stability. This compound is a natural mixture of phospholipids, including acidic lipids.[1] As the pH increases, the polar head groups of these acidic lipids deprotonate, leading to a more negative surface charge.[1] This change in surface charge can be quantified by measuring the zeta potential. Generally, a more negative zeta potential leads to greater electrostatic repulsion between liposomes, reducing the likelihood of aggregation.[2][3] Conversely, at lower pH values, the surface charge becomes less negative, which can lead to instability and aggregation.[3][4]
Q2: What is the impact of pH on the electrical properties of this compound membranes, such as conductance and surface potential?
A2: The pH has a pronounced effect on the electrical characteristics of this compound membranes. Studies have shown that in the presence of molecules like cytochrome c, the conductance of this compound membranes increases with an increase in pH from 6.4 to 8.4.[1][5] This is hypothesized to be due to a weakening of hydrogen bonds between lipid heads at higher pH, allowing molecules to penetrate the membrane more easily.[1][5] The surface potential of this compound membranes also becomes more negative as pH increases due to the deprotonation of acidic phospholipids.[5]
Q3: Can pH influence the fluidity of this compound membranes?
A3: Yes, pH can modulate membrane fluidity. While direct studies on this compound are limited, research on other lipid membranes shows that pH can alter lipid packing and, consequently, membrane fluidity.[6][7] For instance, changes in pH can affect the conformation of membrane proteins and the ionization state of lipid headgroups, which can lead to changes in the overall order and dynamics of the lipid bilayer.[7] It is suggested that at very low pH, some lipid membranes can enter a more rigid gel phase.[8]
Q4: How can I prevent my this compound liposomes from aggregating when changing the pH?
A4: To prevent aggregation, it is crucial to maintain sufficient electrostatic repulsion between liposomes. This can be achieved by working at a pH where the this compound lipids carry a significant negative charge (typically neutral to alkaline pH).[3] If you must work at a lower pH, consider the following strategies:
-
Inclusion of Charged Lipids: Incorporating a higher percentage of negatively charged lipids can help maintain surface charge at lower pH values.
-
PEGylation: Modifying the liposome surface with polyethylene glycol (PEG) can provide steric hindrance, preventing aggregation regardless of surface charge.
-
Control of Ionic Strength: High concentrations of multivalent cations can shield the surface charge and induce aggregation, so it's important to control the ionic strength of your buffer.[3]
Troubleshooting Guides
Issue 1: this compound liposome suspension appears cloudy and aggregated after preparation or pH adjustment.
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The pH of the buffer may be near the isoelectric point of the this compound mixture, reducing surface charge and causing aggregation. Measure the pH and adjust it to a more alkaline value (e.g., 7.4 or higher) to increase electrostatic repulsion.[3][4] |
| High Ionic Strength | The presence of high concentrations of salts, especially divalent cations (e.g., Ca²⁺, Mg²⁺), can shield the surface charge and lead to aggregation.[3] Use a buffer with a lower ionic strength or add a chelating agent like EDTA.[3] |
| Improper Hydration | Incomplete hydration of the lipid film can result in large, multilamellar vesicles that are prone to aggregation. Ensure the hydration step is performed above the phase transition temperature of the lipids and with adequate agitation.[9] |
| Oxidation of Lipids | Unsaturated lipids in this compound are susceptible to oxidation, which can alter membrane properties and lead to aggregation. Prepare liposomes under an inert atmosphere (e.g., nitrogen or argon) and store them at low temperatures.[3] |
Issue 2: Inconsistent results in membrane permeability or protein interaction studies at different pH values.
| Possible Cause | Troubleshooting Step |
| pH-induced changes in membrane properties | The permeability and fluidity of the this compound membrane are pH-dependent.[1][10] Characterize the physical properties of your liposomes (e.g., size, zeta potential, and fluidity) at each pH value used in your experiments. |
| pH-dependent protein conformation/charge | The protein or molecule you are studying may change its conformation or charge with pH, affecting its interaction with the membrane.[1] Characterize your protein's properties at the different pH values. |
| Buffer effects | The type of buffer used can influence membrane properties.[3] Use the same buffer system across all experiments and ensure it has adequate buffering capacity at the desired pH range. |
Quantitative Data Summary
The following table summarizes the effect of pH on key properties of this compound membranes based on available literature.
| pH | Surface Charge Density (σ₀) (μC/cm²) | Surface Potential (φ₀) (mV) |
| 6.4 | -6.4 | -66 |
| 7.4 | -6.6 | -68 |
| 8.4 | -6.9 | -69 |
Data extracted from a study on this compound bilayer lipid membranes.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve this compound in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[11]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer of the desired pH to the flask. Hydrate the lipid film by vortexing or sonicating the mixture.[11][12] The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Size Extrusion (Optional): To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[11]
Protocol 2: Measurement of Zeta Potential to Assess Liposome Stability
-
Sample Preparation: Dilute the this compound liposome suspension in the buffer of the desired pH to an appropriate concentration for the instrument.
-
Instrument Setup: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential measurement module. Equilibrate the instrument to the desired temperature.
-
Measurement: Load the diluted liposome suspension into a disposable capillary cell and place it in the instrument.
-
Data Acquisition: Apply an electric field and measure the electrophoretic mobility of the liposomes. The instrument's software will calculate the zeta potential from this measurement.
-
Analysis: Repeat the measurement multiple times to ensure reproducibility. A zeta potential more negative than -30 mV or more positive than +30 mV generally indicates good stability against aggregation.[13]
Visualizations
References
- 1. Effect of Cytochrome C on the Conductance of this compound Membranes and the Occurrence of Through Pores at Different pHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Cytochrome C on the Conductance of this compound Membranes and the Occurrence of Through Pores at Different pHs | MDPI [mdpi.com]
- 6. Membrane fluidity, composition, and charge affect the activity and selectivity of the AMP ascaphin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of pH on membrane fluidity of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution pH Alters Mechanical and Electrical Properties of Phosphatidylcholine Membranes: Relation between Interfacial Electrostatics, Intramembrane Potential, and Bending Elasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane fluidity changes of liposomes in response to various odorants. Complexity of membrane composition and variety of adsorption sites for odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pim-sympo.jp [pim-sympo.jp]
- 12. cfsciences.com [cfsciences.com]
- 13. Effects of Different Factors on Zeta Potential of Medium-Chain Fatty Acid Liposomes [spkx.net.cn]
removing organic solvents from asolectin lipid films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with asolectin lipid films, specifically focusing on the critical step of organic solvent removal.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to completely remove organic solvents from my this compound lipid film?
Residual organic solvents, such as chloroform, can significantly alter the physical properties of the reconstituted lipid membrane.[1] This can lead to inconsistent experimental results, affecting membrane fluidity, permeability, and the overall stability of your liposomes. Therefore, ensuring minimal residual solvent is essential for the reproducibility and accuracy of your experiments.
Q2: What are the most common methods for removing organic solvents from a lipid film?
The most common methods are:
-
Nitrogen or Argon Streaming: This involves directing a gentle stream of an inert gas over the surface of the lipid solution to evaporate the bulk of the solvent.[1]
-
Rotary Evaporation: This technique uses a combination of rotation, gentle heating, and reduced pressure to increase the surface area and speed up the evaporation of the solvent.
-
Vacuum Desiccation: After the bulk solvent is removed, the lipid film is placed under a high vacuum for an extended period (e.g., overnight) to remove trace amounts of trapped solvent molecules.[1][2]
Q3: Is nitrogen streaming or rotary evaporation alone sufficient to remove all the solvent?
No, these methods are primarily for removing the bulk of the organic solvent.[1] Organic solvents can become trapped within the lipid film as it dries.[1] To ensure the removal of these residual amounts, a final step of drying under high vacuum is highly recommended.[1][3]
Q4: How can I tell if all the organic solvent has been removed?
Visually, the lipid film should appear as a dry, waxy, or powdery layer at the bottom of the flask. However, visual inspection is not enough to confirm the absence of trace solvents. For quantitative analysis, techniques like headspace gas chromatography (GC) are required to measure the concentration of residual solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The lipid film appears oily or has a strong solvent smell. | Incomplete solvent evaporation. | - Extend the drying time under nitrogen/argon stream or on the rotary evaporator.- Ensure the vacuum for desiccation is sufficiently high (<1000 mTorr).[1]- For small samples (~1 mL), dry under vacuum for at least 2-4 hours; larger samples may require overnight drying.[1] |
| The dried lipid film is difficult to rehydrate and does not detach from the flask. | - The lipid film is too thick or uneven.- Residual solvent is still present, interfering with hydration. | - When creating the film, rotate the flask to ensure a thin, even coating.- Ensure complete solvent removal by extending the vacuum drying time. Even small amounts of residual chloroform can hinder hydration. |
| The lipid solution becomes cloudy or forms aggregates immediately upon adding the aqueous buffer. | - The hydration buffer temperature is below the phase transition temperature (Tc) of the lipids.- The concentration of lipids is too high.- The pH of the buffer is causing lipid aggregation. | - Ensure the hydration buffer is pre-warmed to a temperature above the Tc of this compound.- Try hydrating with a larger volume of buffer to decrease the lipid concentration.- Check and adjust the pH of your buffer. |
| The lipid film looks perfect after drying, but clumps up when brought back to atmospheric pressure. | Condensation of atmospheric moisture onto the cold lipid film. | - After vacuum drying, purge the vacuum with an inert gas like nitrogen or argon instead of air to prevent moisture introduction.[1] |
| The rehydrated liposome solution is milky and shows a wide particle size distribution. | Formation of multilamellar vesicles (MLVs) with varying sizes is normal after initial hydration. | - For a more uniform size distribution (unilamellar vesicles), subject the hydrated liposome suspension to sonication or extrusion through polycarbonate membranes of a defined pore size.[4][5] |
Data Presentation
The efficiency of solvent removal is critical. The following table summarizes quantitative data on residual chloroform levels in lecithin lipid films after vacuum drying for different durations.
| Drying Method | Duration | Average Residual Chloroform (ppm) | Observations |
| Vacuum Drying | 10 min | ~10,000 | Highly variable results. |
| Vacuum Drying | 20 min | ~8,000 | Still highly variable and well above acceptable limits. |
| Vacuum Drying | 40 min | ~7,500 | Inconsistent and insufficient for complete removal. |
| Vacuum Drying | 60 min | ~7,100 | Rotary evaporation alone is not sufficient for consistent removal. |
| Vacuum Drying | Overnight (<100 Pa) | Often below acceptable limits* | More reliable, but still showed some variability with a few samples exceeding the threshold. |
| Solvent-Free Hydration | 6 hours at 60°C | Minimal (below acceptable limits) | A consistent method to prepare lipid suspensions without residual solvent. |
*Data adapted from a study on lecithin, a major component of this compound. The acceptable chloroform concentration according to ICH Q3C(R6) guidelines is 60 ppm.[2][6] This data highlights the unpredictability of vacuum drying for short durations and suggests that extended drying under high vacuum or alternative solvent-free methods are more reliable for achieving low residual solvent levels.[2][6]
Experimental Protocols
Protocol 1: Solvent Removal using Nitrogen/Argon Stream
-
Preparation: Place the round-bottom flask containing the this compound-organic solvent solution at an angle in a fume hood.
-
Gas Flow: Introduce a gentle stream of nitrogen or argon gas through a Pasteur pipette directed towards the surface of the liquid. The flow should be gentle enough to not splash the solution.
-
Rotation: Manually rotate the flask to ensure the lipid film is deposited evenly on the inner surface as the solvent evaporates.
-
Warming: The evaporation process will cause the flask to cool. You can gently warm the flask with your hand to facilitate evaporation.
-
Visual Confirmation: Continue until a dry, thin film is visible.
-
High Vacuum: Transfer the flask to a high vacuum line or a vacuum desiccator for a minimum of 2-4 hours (or overnight for larger samples) to remove residual solvent.[1]
Protocol 2: Solvent Removal using a Rotary Evaporator
-
Setup: Attach the round-bottom flask containing the this compound-organic solvent solution to the rotary evaporator.
-
Water Bath: Partially immerse the flask in a water bath set to a temperature appropriate for the solvent (e.g., 30-40°C for chloroform).
-
Rotation and Vacuum: Start the rotation of the flask and gradually apply a vacuum. The rotation creates a thin film of the lipid solution, increasing the surface area for evaporation.
-
Evaporation: The solvent will evaporate and be collected in the condenser trap. Continue until all the solvent has been removed and a dry lipid film is formed.
-
High Vacuum: After rotary evaporation, place the flask under a high vacuum for several hours to overnight to remove any remaining traces of the organic solvent.
Protocol 3: Hydration of the this compound Lipid Film
-
Pre-warm Buffer: Warm the desired aqueous buffer to a temperature above the phase transition temperature of this compound (approximately 50-60°C).
-
Addition of Buffer: Add the pre-warmed buffer to the flask containing the dry this compound film.
-
Hydration: Allow the lipid film to hydrate for at least 30 minutes at a temperature above the phase transition temperature. This can be done in a warm water bath.
-
Vortexing: After the initial hydration period, vortex the flask vigorously to detach the lipid film from the glass and form a milky suspension of multilamellar vesicles (MLVs).[4]
-
(Optional) Sizing: For a more uniform vesicle size, the MLV suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.[4][5]
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound liposomes.
Caption: Troubleshooting flowchart for this compound lipid film issues.
References
Technical Support Center: Asolectin and Asolectin Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of asolectin and its liposomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its typical composition?
This compound is a natural mixture of phospholipids extracted from soybeans. It is a complex mixture and its exact composition can vary. However, it generally consists of roughly equal parts of phosphatidylcholine (lecithin), phosphatidylethanolamine (cephalin), and phosphatidylinositol, along with smaller quantities of other phospholipids and polar lipids.[1] It is a valuable material for forming liposomes for research purposes, including drug delivery and membrane protein studies.[2][3]
Q2: How should I store powdered this compound?
Proper storage of powdered this compound is crucial to maintain its stability and prevent degradation. This compound is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to clumping and degradation.[4] It is also susceptible to oxidation due to its high content of unsaturated fatty acids.[5]
For optimal storage, keep powdered this compound in its original, tightly sealed container in a cool, dry, and dark environment.[4] To prevent oxidation and hydrolysis, it is recommended to dissolve the powder in a suitable organic solvent and store it under an inert gas like argon or nitrogen at -20°C in a glass container with a Teflon-lined cap.[5]
Q3: What is the recommended storage procedure for this compound liposomes?
The appropriate storage method for this compound liposomes depends on their form: lyophilized (freeze-dried) or rehydrated in an aqueous buffer.
-
Lyophilized Liposomes: These are more stable for long-term storage. While they are stable at room temperature or below, it is highly recommended to store them at -80°C upon arrival to ensure maximum stability.[6][7][8]
-
Rehydrated Liposomes: Once rehydrated, liposome suspensions are more prone to degradation. For short-term storage (up to one week), they can be kept at 4-8°C.[9][10] For longer-term storage (up to 3 months), it is recommended to aliquot the rehydrated liposomes into single-use volumes, flash-freeze them in liquid nitrogen, and then store them at -80°C.[6] Crucially, avoid repeated freeze-thaw cycles , as this can disrupt the liposome structure, leading to changes in size and leakage of encapsulated contents.[6][9][10]
Q4: Can I freeze my rehydrated this compound liposome suspension?
Freezing aqueous suspensions of liposomes is generally not recommended as the formation of ice crystals can damage or rupture the vesicles, altering their size distribution and causing the leakage of encapsulated materials.[9] However, if long-term storage is necessary, flash-freezing in liquid nitrogen followed by storage at -80°C is a viable option, though it's best to aliquot the suspension to avoid multiple freeze-thaw cycles.[6] The inclusion of cryoprotectants like sucrose or trehalose may also help maintain the physical integrity of the liposomes during freezing and thawing.[9][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound powder is clumpy or gummy. | - Improper storage in a humid environment.[4] - Exposure to moisture during handling.[5] | - Ensure the storage container is tightly sealed and stored in a desiccator or a low-humidity environment. - Allow the container to warm to room temperature before opening to prevent condensation.[5] - Minimize the time the container is open to the atmosphere.[4] |
| The solution remains milky or cloudy after liposome preparation (e.g., extrusion or sonication). | - The size of the liposomes is larger than the extruder membrane pore size, causing rupture.[12] - Incomplete hydration of the lipid film. - The operating temperature is below the phase transition temperature of the lipids.[12] | - Use a larger pore size filter for extrusion initially (e.g., 0.2 µm) before proceeding to smaller sizes.[12] - Ensure the lipid film is fully hydrated by vortexing and allowing adequate hydration time above the lipid's transition temperature.[10] - Perform hydration and extrusion/sonication steps at a temperature above the transition temperature of this compound.[12] |
| Low encapsulation efficiency. | - Leakage of the encapsulated material during preparation or storage. - Improper liposome formation. - The chosen preparation method is not optimal for the molecule being encapsulated. | - Optimize the preparation method; for instance, the ether injection method has been shown to be effective.[3] - Include cholesterol in the formulation to increase bilayer stability and reduce leakage.[11] - Ensure proper storage conditions are maintained to prevent leakage.[9] |
| Liposome size is not uniform (high polydispersity index). | - Inefficient size reduction method (e.g., insufficient sonication or extrusion cycles). - Aggregation of liposomes. | - Increase the number of extrusion cycles (e.g., 11 times) or the sonication time.[13] - Use a sonication bath to aid in the formation of smaller, more uniform liposomes.[12] - Ensure the buffer conditions (pH, ionic strength) are optimal to prevent aggregation. |
| Changes in liposome size or leakage of contents during storage. | - Physical instability due to improper storage temperature. - Hydrolytic degradation of the phospholipids.[9] - Fusion or aggregation of liposomes. | - Store rehydrated liposomes at 4-8°C for short-term use and avoid freezing.[9][10] - For longer storage, aliquot and flash-freeze at -80°C.[6] - Maintain the pH of the liposome suspension close to neutral (pH 7) to minimize hydrolysis.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration, Extrusion, and Sonication
This method involves dissolving the lipid in an organic solvent, creating a thin film by evaporating the solvent, and then hydrating the film to form liposomes.
-
Dissolution: Dissolve 10 g of this compound in 30 ml of chloroform in a round-bottom flask.[13]
-
Drying: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's interior. Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer to the flask to achieve a final lipid concentration of 10-100 mg/ml.[13] Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of this compound for 30-60 minutes. Occasional vortexing can aid hydration.[10] The resulting solution will appear milky.
-
Sonication (Optional): For smaller, more uniform liposomes, sonicate the suspension using a bath sonicator on ice until the milky appearance turns nearly transparent and yellowish.[6][13]
-
Extrusion: To obtain a more uniform size distribution, pass the liposome suspension through a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100-400 nm).[13] It is recommended to pass the suspension through the membrane 11 times for optimal results.[13]
Protocol 2: Preparation of this compound Liposomes by Ether Injection Method
This method is suitable for encapsulating drugs and involves injecting a lipid-ether solution into an aqueous phase.
-
Lipid and Drug Solution: Dissolve this compound and any other lipid components (e.g., cholesterol) in diethyl ether to form a clear solution. If encapsulating a drug, dissolve it in a suitable solvent (e.g., DMSO for erlotinib) and add it to the lipid-ether solution.[3]
-
Aqueous Phase: Prepare the aqueous phase, which may contain a surfactant like Tween 20 to aid in vesicle formation.[3]
-
Injection: Slowly inject the lipid-ether solution drop-wise into the aqueous phase while stirring at a constant speed (e.g., 600 rpm).[3]
-
Solvent Evaporation: Continue stirring to allow the diethyl ether to evaporate, leading to the formation of liposomes.
-
Purification: Remove any non-encapsulated material by methods such as dialysis or size-exclusion chromatography.
Visualized Workflows
Caption: A flowchart of the thin-film hydration method for preparing this compound liposomes.
Caption: A decision tree for troubleshooting common issues in this compound liposome preparation.
References
- 1. Soja-Phospholipide mixture of phospholipids | Sigma-Aldrich [sigmaaldrich.com]
- 2. Biophysical characterization of this compound-squalene liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. lecitein.com [lecitein.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. cfsciences.com [cfsciences.com]
- 7. CFS-PLE-ASL | this compound Liposomes (lyophilized) Clinisciences [clinisciences.com]
- 8. This compound Liposome, lyophilized | CellFree Sciences [cfsciences.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 11. Stability of liposomes on storage: freeze dried, frozen or as an aqueous dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pim-sympo.jp [pim-sympo.jp]
Validation & Comparative
Validating Membrane Protein Function: A Comparative Guide to Asolectin Liposomes
For researchers, scientists, and drug development professionals, the choice of a membrane mimetic system is critical for the functional validation of membrane proteins. Asolectin liposomes, derived from soybean phospholipids, have long served as a versatile and accessible option. This guide provides an objective comparison of this compound liposomes with alternative systems, supported by experimental data, to aid in the selection of the most appropriate environment for your membrane protein of interest.
This compound, a crude extract of soybean phospholipids, offers a lipid composition that, while not fully defined, provides a more "native-like" complexity that can be advantageous for the stability and function of some membrane proteins.[1] This complexity, however, can also introduce variability. This guide will delve into the performance of this compound liposomes in comparison to more defined synthetic lipid systems and other membrane mimetics like nanodiscs, focusing on key classes of membrane proteins: ion channels, G-protein coupled receptors (GPCRs), and transporters.
Comparative Analysis of Membrane Protein Function
The functional relevance of the lipid environment is underscored by studies showing that membrane fluidity and composition directly impact protein activity. For instance, the complexity of this compound liposomes leads to different membrane fluidity changes in response to odorants compared to simpler phosphatidylcholine (PC) liposomes, suggesting that the lipid environment influences the adsorption and effect of small molecules.[1]
Ion Channels
The function of ion channels is intimately linked to the physical properties of the surrounding lipid bilayer. The following table summarizes a direct comparison of the functional parameters of the mechanosensitive ion channel of small conductance (MscS) reconstituted in this compound liposomes versus the native bacterial membrane (giant spheroplasts).
| Parameter | This compound Liposomes | Giant Spheroplasts (Native Membrane) | Reference |
| MscS Gating Midpoint Tension (γ) | 6.3 ± 0.8 mN/m | 17.8 ± 2.2 mN/m | [2] |
| MscS Gating Area Change (ΔA) | 7-9 nm² | 7-9 nm² | [2] |
This data reveals that while the intrinsic property of the channel's gating area change remains consistent, the membrane tension required to activate the MscS channel is significantly lower in this compound liposomes compared to the native membrane.[2] This highlights how the physical properties of the this compound bilayer can directly influence the energetic requirements for channel gating.
Similarly, studies on human aquaporin-1 (hAQP1) have shown that the choice of reconstitution system affects its ion-channel properties. While exhibiting a unitary conductance of approximately 150 pS in Xenopus oocytes, this dropped to about 75 pS in this compound-based proteoliposomes and even lower, to 10 pS, in planar lipid bilayers.[3] These discrepancies are attributed to the differences in membrane composition and physical properties between these systems.[3]
G-Protein Coupled Receptors (GPCRs)
Validating the function of GPCRs often involves assessing ligand binding and G-protein coupling. While this compound liposomes have been used for such studies, the field has seen a significant shift towards the use of nanodiscs for providing a more controlled and native-like environment. Nanodiscs are small patches of lipid bilayer encircled by a membrane scaffold protein, which offer the advantage of presenting a soluble, monomeric receptor with both sides accessible.[4][5]
| Parameter | This compound Liposomes | Defined Lipid Nanodiscs (e.g., POPC/POPG) | Detergent Micelles | Reference |
| GPCR Activity | Can support function, but orientation can be an issue. | Generally higher activity and stability. Allows for systematic study of lipid effects. | Often lower activity compared to bilayer systems. | [4][6][7] |
| Ligand Binding | Can be measured, but heterogeneity of vesicle size and protein orientation can complicate assays. | Homogeneous population allows for more precise measurements. | Can be measured, but non-native environment may alter affinities. | [5][6] |
| G-Protein Coupling | Possible to measure, but requires co-reconstitution of G-protein. | More amenable to studying interactions with soluble G-proteins. | Often weak or absent. | [4] |
Studies have shown that GPCRs reconstituted in nanodiscs exhibit higher activity and stability compared to those in detergent micelles.[4] Furthermore, the defined lipid composition of nanodiscs allows for systematic investigation into the allosteric regulation of GPCRs by specific phospholipids, an endeavor that is challenging with the undefined mixture of this compound.[6]
Transporters
The function of membrane transporters is typically assessed by measuring the uptake or efflux of a specific substrate. Proteoliposomes, including those made from this compound, are a cornerstone for these assays as they provide a clear separation between the internal and external environments.
| Parameter | This compound Liposomes | Defined Synthetic Liposomes (e.g., POPC/POPS) | Reference |
| Substrate Transport Kinetics (e.g., Km, Vmax) | Can be reliably measured and often mirror those in cell systems. | Allows for the investigation of the role of specific lipids on transport activity. | [8] |
| Effect of Lipids on Function | The complex mixture can be beneficial for general stability but masks the effects of individual lipid species. | Enables the study of how specific lipids, like cholesterol, modulate transporter function. | [8] |
Reconstitution of transporters like the human D-glucose transporter and the nucleoside transporter hENT1 into liposomes has yielded kinetic parameters that are comparable to those measured in cellular systems, validating the use of proteoliposomes for functional studies.[8] The choice between this compound and defined synthetic lipids depends on the experimental question. This compound provides a robust, general-purpose membrane, while defined compositions are necessary to dissect the regulatory roles of specific lipids.[8]
Experimental Protocols
General Protocol for Reconstitution of a Membrane Protein into this compound Liposomes
This protocol outlines a common method for preparing proteoliposomes using the detergent removal technique.
Caption: Workflow for membrane protein reconstitution into this compound liposomes.
Methodology:
-
Liposome Preparation:
-
This compound from soybean is weighed and dissolved in an organic solvent such as chloroform.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
The lipid film is hydrated with an appropriate buffer, and the mixture is vortexed to form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[9]
-
-
Protein Solubilization:
-
The purified membrane protein of interest is solubilized in a buffer containing a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100).
-
-
Reconstitution:
-
The solubilized membrane protein is mixed with the prepared liposomes at a desired lipid-to-protein ratio.
-
The mixture is incubated to allow for the insertion of the protein into the lipid bilayer.
-
Detergent is gradually removed from the mixture. This can be achieved through dialysis, gel filtration, or by adding detergent-adsorbing beads (e.g., Bio-Beads).[10]
-
As the detergent is removed, the liposomes self-assemble with the incorporated membrane protein, forming proteoliposomes.
-
Functional Assay: Ion Channel Activity Measurement in Proteoliposomes
This protocol describes a common method for assessing the function of reconstituted ion channels using a radioactive flux assay.
Caption: Workflow for a radioactive ion flux assay with proteoliposomes.
Methodology:
-
Preparation of Proteoliposomes: Proteoliposomes containing the ion channel of interest are prepared as described above, with a specific internal buffer composition.
-
Assay Setup: The proteoliposomes are equilibrated in an external buffer. For potassium channels, this buffer would contain a radioactive isotope like ⁸⁶Rb⁺ as a tracer for K⁺.[11]
-
Initiation of Transport: Ion transport is initiated. This can be triggered by the addition of a specific channel activator (e.g., a ligand or a change in pH) or by establishing an electrochemical gradient across the liposome membrane (e.g., by creating a potassium concentration gradient and adding valinomycin to set a membrane potential).[11]
-
Time Course Measurement: At defined time intervals, aliquots of the reaction mixture are taken, and the transport is stopped (e.g., by rapid cooling or addition of an inhibitor).
-
Separation: The proteoliposomes are quickly separated from the external buffer containing the unincorporated radioactive isotope. This is typically done using small size-exclusion chromatography columns.[11]
-
Quantification: The amount of radioactivity that has been transported into the proteoliposomes is measured using a scintillation counter.
-
Data Analysis: The initial rate of ion flux is calculated from the time course of isotope uptake. This can be used to determine the channel's activity under different conditions and in the presence of potential modulators.
Signaling Pathways and Logical Relationships
The choice of a membrane mimetic system is a critical decision point in the experimental workflow for validating membrane protein function. The following diagram illustrates the logical considerations and branching pathways in selecting an appropriate system.
References
- 1. Membrane fluidity changes of liposomes in response to various odorants. Complexity of membrane composition and variety of adsorption sites for odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Energetics of gating MscS by membrane tension in azolectin liposomes and giant spheroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticle technologies for the study of G protein-coupled receptors in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 6. ALLOSTERIC REGULATION OF GPCR ACTIVITY BY PHOSPHOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlating ion channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
Asolectin vs. Synthetic Phospholipids: A Comparative Guide for Membrane Protein Studies
For researchers, scientists, and drug development professionals, the choice of a membrane mimetic is a critical decision that profoundly impacts the functional and structural integrity of reconstituted membrane proteins. Two common choices dominate the field: asolectin, a natural mixture of phospholipids, and synthetic phospholipids, which offer a defined chemical composition. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate system for your research needs.
At a Glance: Key Differences
| Feature | This compound | Synthetic Phospholipids |
| Composition | Complex mixture of phospholipids (PC, PE, PI, PA), fatty acids, and other lipids.[1] | Chemically defined, with specific headgroups and acyl chains. |
| Purity | Contains impurities and exhibits significant batch-to-batch variability. | High purity and consistency between batches. |
| Cost | Relatively low cost. | Significantly more expensive. |
| Control | Limited control over the lipid environment. | Precise control over lipid composition, allowing for the study of specific lipid-protein interactions.[2][3] |
| Phase Behavior | Broad phase transition due to heterogeneity.[1] | Sharp and well-defined phase transition temperature (Tm).[2] |
| Stability | Can be less stable due to the presence of unsaturated fatty acids and potential for oxidation.[1] | Stability can be tailored by choosing saturated or unsaturated acyl chains.[1] |
Performance in Membrane Protein Studies: A Data-Driven Comparison
The choice between this compound and synthetic phospholipids can significantly influence the activity and stability of reconstituted membrane proteins. While this compound's heterogeneity can sometimes mimic a native-like environment, the lack of definition can also introduce variability and hinder reproducibility.
| Parameter | This compound | Synthetic Phospholipids | Supporting Evidence |
| Protein Activity | Can support the function of a wide range of proteins due to its diverse lipid composition. However, activity levels can be inconsistent. | Allows for the optimization of activity by systematically varying lipid composition to identify specific lipid requirements.[2] For some proteins, a defined lipid environment is crucial for optimal function. | |
| Protein Stability | The complex lipid mixture can sometimes enhance stability for certain proteins. | Specific synthetic lipids or mixtures can be selected to maximize protein stability.[2] For instance, the addition of cholesterol or lipids with specific chain lengths can improve the stability of the reconstituted protein. | |
| Structural Studies | The heterogeneity of this compound can be a major drawback for high-resolution structural techniques like NMR and X-ray crystallography, as it can lead to sample heterogeneity. | The defined composition of synthetic lipids is highly advantageous for structural biology, leading to more homogenous and reproducible samples.[4] | |
| Reproducibility | Batch-to-batch variability can lead to poor reproducibility of experimental results. | High purity and defined composition ensure high reproducibility. |
Experimental Protocols
I. Liposome Preparation
A. This compound Liposome Preparation (Sonication Method) [5][6]
-
Hydration: Weigh 25 mg of this compound (L-α-phosphatidylcholine from soybean) and suspend it in 1 ml of the desired buffer (e.g., 50 mM KH2PO4-KOH, pH 8.0, 20 mM KCl).[5][6]
-
Homogenization: Vortex the suspension vigorously to create a milky, homogeneous mixture.
-
Nitrogen Purging: Purge the suspension with nitrogen gas to prevent lipid oxidation.[5]
-
Sonication: Sonicate the suspension on ice using a probe sonicator. A typical protocol is 6 minutes at 40% amplitude, with pulses of 15 seconds on and 15 seconds off.[5] Continue until the solution becomes optically clear, indicating the formation of small unilamellar vesicles (SUVs).[5]
B. Synthetic Phospholipid Liposome Preparation (Extrusion Method)
-
Lipid Film Formation: Dissolve the desired synthetic phospholipids (e.g., a 4:1 weight ratio of DMPC/DMPG) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[4]
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the wall. Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydration: Add the desired buffer (e.g., 10 mM HEPES, pH 7.5) to the flask and hydrate the lipid film by vortexing.[4] This will form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: Subject the MLV suspension to several (e.g., 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This helps to increase the lamellarity and homogeneity of the vesicles.
-
Extrusion: Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles of a relatively uniform size.
II. Membrane Protein Reconstitution (Detergent-Mediated)[7][8]
-
Protein Solubilization: Solubilize the purified membrane protein in a suitable detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), Triton X-100) at a concentration above its critical micelle concentration (CMC).
-
Liposome Preparation: Prepare either this compound or synthetic liposomes as described above.
-
Mixing: Mix the detergent-solubilized protein with the prepared liposomes at a desired lipid-to-protein ratio (LPR). The optimal LPR needs to be determined empirically for each protein.
-
Detergent Removal: Gradually remove the detergent from the protein-lipid-detergent mixture to allow the protein to insert into the liposome bilayer. Common methods for detergent removal include:
-
Dialysis: Dialyze the mixture against a detergent-free buffer for 24-48 hours with several buffer changes.[4]
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture to bind and remove the detergent.[7]
-
Size Exclusion Chromatography: Pass the mixture through a size exclusion column to separate the proteoliposomes from the detergent micelles.
-
-
Proteoliposome Characterization: After reconstitution, it is essential to characterize the proteoliposomes to determine the reconstitution efficiency, protein orientation, and functional activity.
Visualizing Experimental Workflows and Concepts
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for membrane protein reconstitution.
Caption: Decision tree for lipid system selection.
Conclusion
The choice between this compound and synthetic phospholipids is not a one-size-fits-all decision. This compound can be a cost-effective option for initial screening and for proteins that are robust and do not have specific lipid requirements. However, for studies that demand high reproducibility, precise control over the lipid environment, and for high-resolution structural work, synthetic phospholipids are the superior choice. By carefully considering the experimental goals and the specific needs of the membrane protein under investigation, researchers can select the optimal lipid system to ensure the generation of reliable and meaningful data.
References
- 1. phospholipid-research-center.com [phospholipid-research-center.com]
- 2. mdpi.com [mdpi.com]
- 3. Studying membrane protein-lipid specificity through direct native mass spectrometric analysis from tunable proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and liposome reconstitution of membrane proteins with their native lipids without the use of detergents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Asolectin vs. E. coli Polar Lipid Extract for Biphasic Systems
For researchers, scientists, and drug development professionals, the choice between asolectin and E. coli polar lipid extract is a critical decision in the creation of artificial membrane systems for applications ranging from drug delivery to the study of membrane proteins. This guide provides a comprehensive comparison of these two widely used lipid mixtures, supported by available experimental data and detailed protocols to inform your selection process.
This compound, a natural lipid extract from soybeans, and E. coli polar lipid extract, derived from the bacterium, offer distinct advantages and disadvantages based on their unique lipid compositions. While this compound provides a cost-effective solution with a lipid profile that can be advantageous for certain applications, E. coli polar lipid extract offers a composition that more closely mimics bacterial membranes, making it the preferred choice for studies involving prokaryotic membrane proteins.
At a Glance: Key Differences
| Feature | This compound (from Soybean) | E. coli Polar Lipid Extract |
| Primary Lipid Composition | Phosphatidylcholine (PC), Phosphatidylethanolamine (PE), Phosphatidylinositol (PI) | Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG), Cardiolipin (CL) |
| Source | Plant-based (Soybean) | Bacterial (E. coli) |
| Charge at Neutral pH | Predominantly zwitterionic with anionic components | Predominantly anionic |
| Mimics | Eukaryotic membranes (less specific) | Bacterial inner membranes |
| Cost | Generally lower | Generally higher |
| Variability | Can exhibit batch-to-batch variation | More defined composition, but can vary with supplier and extraction method |
Deep Dive: Composition and Properties
The fundamental differences in the performance of this compound and E. coli polar lipid extract stem from their distinct lipid profiles.
This compound: A Eukaryotic Mimic
This compound is a complex mixture of phospholipids extracted from soybeans. While the exact composition can vary, it is generally characterized by roughly equal proportions of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), with smaller amounts of other lipids like phosphatidic acid.[1][2][3] The presence of PC, a major component of eukaryotic cell membranes, makes this compound a suitable, low-cost option for creating model membranes that mimic general eukaryotic environments. The fatty acid composition of this compound is also diverse, containing a mix of saturated and unsaturated acyl chains.[1][2]
E. coli Polar Lipid Extract: A Bacterial Membrane Model
E. coli polar lipid extract is specifically formulated to replicate the lipid environment of the inner bacterial membrane. Its primary components are phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL).[4] The predominance of these anionic lipids gives liposomes and nanodiscs formed from this extract a net negative charge, which is crucial for the proper folding and function of many bacterial membrane proteins. The specific ratios of these lipids can vary between suppliers but are generally more consistent than the batch-to-batch variability of this compound.
Table 1: Typical Phospholipid Composition
| Phospholipid | This compound (Approximate %) | E. coli Polar Lipid Extract (Typical %) |
| Phosphatidylcholine (PC) | ~33% | Not present |
| Phosphatidylethanolamine (PE) | ~33% | 55-70% |
| Phosphatidylinositol (PI) | ~33% | Not present |
| Phosphatidylglycerol (PG) | Minor component | 15-25% |
| Cardiolipin (CL) | Minor component | 5-15% |
| Phosphatidic Acid (PA) | Minor component | Not a major component |
Performance in Key Applications
The choice between this compound and E. coli polar lipid extract significantly impacts the outcomes of common experimental techniques.
Liposome Formation and Stability
Both this compound and E. coli polar lipid extract are readily used to form liposomes for various applications, including drug delivery and as model membrane systems. The formation process for both typically involves dissolving the lipid in an organic solvent, creating a thin film, hydrating the film with an aqueous buffer, and then sizing the resulting vesicles by extrusion or sonication.
While direct comparative studies on the stability of liposomes made from these two extracts are limited, the lipid composition suggests potential differences. The higher proportion of unsaturated fatty acids in this compound may lead to more fluid and potentially less stable membranes compared to some preparations of E. coli polar lipids. However, the stability of any liposome formulation is highly dependent on factors such as preparation method, storage temperature, and the presence of additives like cholesterol.
Membrane Protein Reconstitution
The reconstitution of membrane proteins into artificial lipid bilayers is a critical technique for studying their structure and function. The choice of lipid environment is paramount for maintaining the protein's native conformation and activity.
E. coli Polar Lipid Extract for Bacterial Proteins: For researchers working with E. coli or other bacterial membrane proteins, the E. coli polar lipid extract is often the superior choice. The presence of PE, PG, and CL mimics the native environment of these proteins, which is often essential for their stability and function.[5][6] For example, the activity of the E. coli lactose permease has been shown to be dependent on the presence of PE.[5]
This compound for a General-Purpose Environment: this compound provides a more general lipid environment that can be suitable for a wider range of membrane proteins, particularly those from eukaryotic sources, or when a bacterial-specific lipid composition is not required.[7] Its lower cost also makes it an attractive option for initial screening experiments or when large quantities of proteoliposomes are needed. For instance, bacteriorhodopsin, a well-studied archaeal protein, has been successfully reconstituted into this compound vesicles, demonstrating its utility beyond eukaryotic systems.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key experiments using both lipid extracts.
Protocol 1: Liposome Preparation by Thin Film Hydration and Extrusion
This protocol can be adapted for both this compound and E. coli polar lipid extract.
Materials:
-
This compound or E. coli polar lipid extract
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., 10 mg) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired volume of hydration buffer pre-heated to above the lipid's phase transition temperature (room temperature is generally sufficient for both this compound and E. coli polar lipid extract).
-
Vortex the flask vigorously for several minutes to disperse the lipid and form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).
-
Equilibrate the extruder and the lipid suspension to a temperature above the lipid's phase transition temperature.
-
Pass the MLV suspension through the extruder 11-21 times to form unilamellar vesicles (LUVs) of a more uniform size.
-
-
Characterization:
-
The size distribution of the resulting liposomes can be determined by Dynamic Light Scattering (DLS).
-
Protocol 2: Membrane Protein Reconstitution into Proteoliposomes
This protocol outlines a general method for reconstituting a purified membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., DDM, OG)
-
Pre-formed liposomes (prepared as in Protocol 1)
-
Bio-Beads or dialysis cassette for detergent removal
-
Reconstitution buffer (compatible with the protein and liposomes)
Procedure:
-
Prepare Proteoliposomes:
-
Mix the solubilized membrane protein with the pre-formed liposomes at a desired lipid-to-protein ratio (e.g., 50:1 w/w).
-
Incubate the mixture for 30-60 minutes at a temperature that facilitates protein insertion without denaturation.
-
-
Detergent Removal:
-
Add Bio-Beads to the mixture and incubate with gentle agitation to adsorb the detergent. The amount of Bio-Beads and incubation time will depend on the detergent used.
-
Alternatively, place the mixture in a dialysis cassette and dialyze against a large volume of detergent-free buffer over an extended period, with several buffer changes.
-
-
Purification and Characterization:
-
Separate the proteoliposomes from unincorporated protein and empty liposomes by density gradient centrifugation.
-
Confirm protein incorporation and orientation using techniques such as SDS-PAGE, Western blotting, and functional assays.
-
Visualizing the Concepts: Diagrams
Conclusion: Making the Right Choice
The selection between this compound and E. coli polar lipid extract should be guided by the specific requirements of the experiment.
-
Choose E. coli polar lipid extract when:
-
Studying bacterial membrane proteins that require a native-like lipid environment for proper folding and function.
-
A more defined and consistent lipid composition is critical.
-
The anionic nature of the membrane is important for protein-lipid interactions.
-
-
Choose this compound when:
-
A general, cost-effective eukaryotic-like membrane mimic is sufficient.
-
Working with eukaryotic membrane proteins that are not sensitive to the specific lipid composition.
-
Conducting initial screening experiments before moving to more defined and expensive lipid mixtures.
-
By carefully considering the compositional differences and their implications for experimental outcomes, researchers can make an informed decision that enhances the reliability and relevance of their findings.
References
- 1. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 2. 大豆磷脂 mixture of phospholipids | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. E. coli Extract Polar powder Avanti Polar Lipids [sigmaaldrich.com]
- 5. The phospholipid requirement for activity of the lactose carrier of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and Functional Adaptability of Sucrose and Lactose Permeases from Escherichia coli to the Membrane Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional reconstitution of halorhodopsin. Properties of halorhodopsin-containing proteoliposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Permeability of Asolectin Bilayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the permeability characteristics of asolectin bilayers with other commonly used model lipid systems. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for researchers investigating membrane transport phenomena and for professionals in the field of drug development assessing compound permeability.
Understanding this compound Bilayers
This compound, a crude extract of soybean phospholipids, presents a biologically relevant model for cellular membranes due to its heterogeneous composition. It is primarily composed of phosphatidylcholine (PC), phosphatidylethanolamine (PE), and phosphatidylinositol (PI), along with smaller amounts of other phospholipids and polar lipids.[1][2][3] This mixture of lipids with varying head groups and acyl chain saturation results in biophysical properties that can mimic the complexity of natural cell membranes more closely than bilayers formed from a single synthetic lipid.
Permeability Characteristics: A Comparative Analysis
The permeability of a lipid bilayer is a critical factor in cellular transport and drug delivery, governing the passive diffusion of molecules across the membrane. Below is a comparative summary of the permeability coefficients (P) for various molecules across this compound and other well-defined lipid bilayers.
Table 1: Comparative Permeability Coefficients of Various Lipid Bilayers
| Permeating Molecule | Bilayer Composition | Permeability Coefficient (P) (cm/s) | Experimental Technique |
| Water (H₂O) | This compound | Data not readily available in comparative studies | - |
| POPC with 10 mol% Cholesterol | 15.7 ± 5.5 x 10⁻⁴ | GUV Microfluidics[4] | |
| DOPC | 1.58 x 10⁻² | Fluorescence Quenching[5] | |
| Egg PC | ~2.2 x 10⁻³ | Osmotic Swelling | |
| Urea | Artificial Lipid Bilayer (general) | 4 x 10⁻⁶ | Tracer Flux[6][7] |
| Human Red Blood Cell | 1.1 ± 0.2 x 10⁻⁵ | Tracer Efflux[7] | |
| Sodium Ions (Na⁺) | Crayfish Giant Axon | 1.92 x 10⁻⁸ (at pH 7) | Electrophysiology[8][9] |
| Potassium Ions (K⁺) | Crayfish Giant Axon | 1.33 x 10⁻⁵ (at pH 7) | Electrophysiology[8][9] |
| Chloride Ions (Cl⁻) | Crayfish Giant Axon | 1.49 x 10⁻⁶ (at pH 7) | Electrophysiology[8][9] |
| Glycerol | BLM with Cholesterol | Conductivity changes observed, P not quantified | Electrophysiology[10] |
Note: The permeability coefficients presented are collated from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols for Assessing Bilayer Permeability
Accurate assessment of bilayer permeability relies on robust experimental methodologies. The two most common techniques for creating and analyzing model lipid bilayers are the Black Lipid Membrane (BLM) method and the Giant Unilamellar Vesicle (GUV) assay.
Protocol 1: Black Lipid Membrane (BLM) for Ion Permeability Measurement
This method allows for the formation of a single planar bilayer across a small aperture, enabling direct electrical measurements of ion conductance and permeability.
Materials:
-
This compound solution (e.g., 20 mg/mL in n-decane)
-
Teflon cup or chamber with a small aperture (100-200 µm)
-
Ag/AgCl electrodes
-
Electrolyte solutions (e.g., KCl, NaCl) of desired concentrations
-
Low-noise current amplifier and data acquisition system
-
Faraday cage to shield from electrical noise
Procedure:
-
Chamber Setup: Assemble the two halves of the BLM chamber, separated by the Teflon partition containing the aperture.
-
Pre-treatment of Aperture: Carefully apply a small amount of the this compound/decane solution to the rim of the aperture using a fine brush or glass rod to create an annulus.
-
Filling the Chambers: Fill both chambers with the desired electrolyte solution, ensuring the liquid level is above the aperture.
-
Bilayer Formation (Painting Method):
-
Dip a small, clean brush into the this compound solution.
-
Gently "paint" the lipid solution across the aperture.
-
The painted film will spontaneously thin down to a bilayer, a process that can be monitored by observing the reflected light (it will appear black when the bilayer is formed) or by measuring the increase in electrical capacitance.
-
-
Electrical Measurement:
-
Place Ag/AgCl electrodes in each chamber, connecting them to the amplifier.
-
Apply a transmembrane voltage and measure the resulting ionic current.
-
The permeability can be calculated from the measured conductance, taking into account the ion concentrations and the applied voltage.
-
Protocol 2: Giant Unilamellar Vesicle (GUV) Assay for Water Permeability
GUVs are cell-sized vesicles that can be used to study the osmotic response of a bilayer to changes in the external solution.
Materials:
-
This compound in a chloroform/methanol mixture
-
Indium Tin Oxide (ITO) coated glass slides
-
Teflon chamber for electroformation
-
Function generator
-
Sucrose and glucose solutions of varying osmolalities
-
Fluorescent lipid dye (e.g., Rhodamine-PE) for visualization
-
Confocal or fluorescence microscope
Procedure:
-
Lipid Film Formation:
-
Spread a thin, even layer of the this compound solution onto the conductive side of two ITO slides.
-
Place the slides in a vacuum desiccator for at least one hour to ensure complete removal of the organic solvent.
-
-
Electroformation:
-
Assemble the two ITO slides with the lipid films facing each other, separated by a Teflon spacer to form a chamber.
-
Fill the chamber with a sucrose solution.
-
Connect the ITO slides to a function generator and apply a low-frequency AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid phase transition temperature. This process promotes the swelling and formation of GUVs.
-
-
Harvesting GUVs:
-
Gently aspirate the GUV-containing solution from the chamber using a wide-bore pipette tip to avoid rupturing the vesicles.
-
-
Osmotic Challenge:
-
Introduce the GUVs into a viewing chamber containing a solution of a different osmolality (e.g., a glucose solution).
-
Monitor the change in GUV volume over time using microscopy. Water movement across the bilayer in response to the osmotic gradient will cause the vesicles to swell or shrink.
-
-
Data Analysis:
-
The water permeability coefficient can be calculated from the initial rate of volume change, the vesicle surface area, the molar volume of water, and the osmotic gradient.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the permeability of a lipid bilayer using either the BLM or GUV technique.
Conclusion
This compound bilayers serve as a valuable and biologically relevant model system for studying membrane permeability. Their heterogeneous composition provides a more realistic representation of cellular membranes compared to single-component synthetic bilayers. However, this complexity can also lead to variability in experimental results. For quantitative and highly reproducible permeability studies, particularly for specific ions and small molecules, well-defined synthetic lipid systems such as POPC or DOPC, with or without cholesterol, offer a more controlled environment. The choice between this compound and a synthetic lipid system will ultimately depend on the specific research question, with this compound being more suitable for studies where mimicking the general properties of a biological membrane is paramount, and synthetic lipids being preferred for dissecting the specific roles of lipid composition and structure in permeability.
References
- 1. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 2. 大豆磷脂 mixture of phospholipids | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Membrane permeability to water measured by microfluidic trapping of giant vesicles - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Structural Determinants of Water Permeability through the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Urea Transport in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Urea Transporter Physiology Studied in Knockout Mice [frontiersin.org]
- 8. Control of ionic permeability by membrane charged groups: dependency on pH, depolarization, tetrodotoxin and procaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ionic permeability of K, Na, and Cl in crayfish nerve. Regulation by membrane fixed charges and pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of glycerol on the capacity and conductivity of lipid bilayer membranes] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Proteins in Asolectin Proteoliposomes
For Researchers, Scientists, and Drug Development Professionals
The reconstitution of purified membrane proteins into artificial lipid bilayers, such as asolectin proteoliposomes, provides a powerful in vitro system to study their function in a controlled environment, free from the complexities of native cell membranes.[1][2][3] this compound, a crude extract of soybean phospholipids, is a commonly used and economical lipid mixture for these reconstitution experiments due to its ability to support the function of a wide variety of membrane proteins.[4][5] This guide offers a comparative overview of key functional assays for three major classes of membrane proteins—ion channels, transporters, and enzymes—reconstituted in this compound proteoliposomes.
I. Functional Assays for Ion Channels
Ion channels are integral membrane proteins that facilitate the passive transport of ions across cellular membranes. Their function is characterized by ion selectivity, gating mechanisms, and conductance.[6] Two primary methods are employed to assess the function of ion channels reconstituted in proteoliposomes: patch-clamp electrophysiology and ion flux assays.
Comparison of Ion Channel Assays
| Assay Type | Principle | Key Parameters Measured | Throughput | Sensitivity | Advantages | Disadvantages |
| Patch-Clamp Electrophysiology | Direct measurement of ionic currents through single or multiple channels in a membrane patch.[7][8][9] | Single-channel conductance, open probability, ion selectivity, gating kinetics.[7] | Low | Very High (single-molecule level) | Provides detailed mechanistic insights into channel behavior.[7] | Technically challenging, low throughput, requires specialized equipment.[8] |
| Ion Flux Assays (Fluorescence-based) | Measurement of ion movement across the proteoliposome membrane using ion-sensitive fluorescent dyes.[10][11] | Ion permeability, channel activity (activation/inhibition).[10] | High | High | Amenable to high-throughput screening, less technically demanding than patch-clamp.[6][12] | Indirect measurement of channel activity, may not provide detailed kinetic information.[10] |
| Ion Flux Assays (Radiolabeled Tracers) | Measurement of the uptake or efflux of radioactive ions (e.g., 86Rb+ for K+ channels).[13] | Ion permeability, transport rates.[13] | Medium | High | High sensitivity, can be used for ions without suitable fluorescent probes.[14] | Requires handling of radioactive materials, discontinuous measurement.[13] |
Experimental Protocols
This protocol is adapted from methods used for recording single-channel currents from proteoliposomes.[7][8]
-
Proteoliposome Preparation: Reconstitute the purified ion channel into this compound liposomes using methods like detergent removal by dialysis or bio-beads.
-
Blister Formation: Dehydrate the proteoliposome suspension on a glass coverslip and subsequently rehydrate to form large unilamellar vesicles (blisters) suitable for patching.[8]
-
Giga-seal Formation: Using a glass micropipette filled with an appropriate recording solution, form a high-resistance (giga-ohm) seal with the membrane of a blister.[7]
-
Recording: Apply a defined voltage protocol and record the resulting ionic currents using a patch-clamp amplifier. Recordings can be made in cell-attached or excised-patch configurations.[9]
This protocol describes a common method for measuring ion flux using a pH-sensitive or ion-specific dye.[10]
-
Proteoliposome Preparation: Prepare proteoliposomes with an encapsulated fluorescent dye (e.g., ACMA for H+ flux, Fura-2 for Ca2+).
-
Establishment of Ion Gradient: Generate an ion gradient across the proteoliposome membrane (e.g., by diluting the proteoliposomes into a buffer with a different ion concentration).
-
Initiation of Transport: Initiate ion flux by adding an activating ligand or creating a membrane potential (e.g., using valinomycin for K+).
-
Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorometer. The rate of fluorescence change is proportional to the ion flux.[10]
Workflow for Ion Channel Functional Analysis
Caption: Workflow for ion channel functional analysis.
II. Functional Assays for Membrane Transporters
Membrane transporters mediate the movement of substrates across biological membranes. Their activity can be measured by monitoring the uptake or efflux of these substrates into or out of proteoliposomes.
Comparison of Transporter Assays
| Assay Type | Principle | Key Parameters Measured | Throughput | Sensitivity | Advantages | Disadvantages |
| Radiolabeled Substrate Uptake | Measurement of the accumulation of a radiolabeled substrate inside the proteoliposomes.[15][16] | Transport kinetics (Km, Vmax), substrate specificity, inhibition constants (Ki).[2] | Low to Medium | Very High | Direct measurement of transport, high sensitivity, applicable to a wide range of substrates.[15][17] | Requires radioactive materials, discontinuous measurement, potential for high background.[18] |
| Fluorescence-Based Assays | Use of fluorescent substrates or reporters to monitor transport activity in real-time.[19][20][21] | Transport kinetics, substrate specificity.[19] | High | High | Real-time measurement, amenable to high-throughput screening, avoids radioactivity.[21] | Limited by the availability of suitable fluorescent substrates or reporters.[17] |
Experimental Protocols
This protocol is a standard method for measuring transporter activity.[15][16]
-
Proteoliposome Preparation: Reconstitute the purified transporter into this compound liposomes.
-
Establishment of Driving Force: Create a chemical or electrochemical gradient to drive transport (e.g., an ion gradient for secondary active transporters).
-
Initiation of Uptake: Add the radiolabeled substrate to the external buffer to start the transport reaction.
-
Termination of Uptake: At specific time points, stop the transport by rapidly filtering the proteoliposomes and washing away the external radiolabeled substrate.
-
Quantification: Measure the radioactivity accumulated inside the proteoliposomes using a scintillation counter.
This protocol outlines a real-time fluorescence-based assay.[19][20]
-
Proteoliposome Preparation: Prepare proteoliposomes with an entrapped fluorescent reporter or use a fluorescently labeled substrate.
-
Establishment of Driving Force: As with the radiolabeled assay, establish the necessary driving force for transport.
-
Initiation of Transport: Add the substrate to the external buffer.
-
Fluorescence Measurement: Monitor the change in fluorescence in real-time using a fluorometer. The change in fluorescence corresponds to the transport of the substrate.
Signaling Pathway for a Secondary Active Transporter
Caption: Symport mechanism of a secondary active transporter.
III. Functional Assays for Membrane-Bound Enzymes
The activity of enzymes reconstituted in proteoliposomes can be assessed by monitoring the consumption of a substrate or the formation of a product.[22]
Comparison of Enzyme Assays
| Assay Type | Principle | Key Parameters Measured | Throughput | Sensitivity | Advantages | Disadvantages |
| Spectrophotometric/Fluorometric Assays | Continuous or endpoint measurement of the change in absorbance or fluorescence of a substrate or product.[23] | Michaelis-Menten kinetics (Km, kcat), enzyme inhibition.[24][25][26] | High | High | Real-time or endpoint measurements, amenable to high-throughput screening.[23] | Requires a chromogenic or fluorogenic substrate/product or a coupled enzyme assay. |
| Chromatographic Assays (e.g., HPLC) | Separation and quantification of substrates and products by chromatography. | Reaction kinetics, product identification. | Low | High | Allows for the direct quantification of non-chromogenic/fluorogenic substrates and products. | Low throughput, requires specialized equipment. |
| Isothermal Titration Calorimetry (ITC) | Measurement of the heat released or absorbed during the enzymatic reaction. | Thermodynamic parameters (ΔH, ΔS), binding affinity (Kd), stoichiometry. | Low | Medium | Provides a complete thermodynamic profile of the reaction. | Requires specialized and sensitive equipment, lower throughput. |
Experimental Protocol
This is a widely used method for determining enzyme kinetics.[23]
-
Proteoliposome Preparation: Reconstitute the purified enzyme into this compound proteoliposomes.
-
Assay Mixture Preparation: Prepare a reaction buffer containing the substrate and any necessary cofactors.
-
Initiation of Reaction: Add the proteoliposome suspension to the assay mixture to start the reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction velocity and determine the kinetic parameters by fitting the data to the Michaelis-Menten equation.[25][27]
Logical Relationship in a Coupled Enzyme Assay
Caption: A coupled enzyme assay workflow.
Considerations for Using this compound
While this compound is a versatile and widely used lipid mixture, it is important to be aware of its limitations:
-
Compositional Variability: As a natural extract, the exact lipid composition of this compound can vary between batches, potentially affecting the reproducibility of functional assays.[28]
-
Purity: this compound is a crude mixture and may contain non-lipid contaminants that could interfere with the function of the reconstituted protein.
-
Lipid Environment: While suitable for many proteins, the specific lipid composition of this compound may not be optimal for all membrane proteins, some of which may require specific lipids for full activity.[29]
For studies requiring a highly defined lipid environment or for proteins sensitive to lipid composition, the use of synthetic lipid mixtures is recommended.
This guide provides a framework for selecting and implementing appropriate functional assays for proteins reconstituted in this compound proteoliposomes. The choice of assay will depend on the specific protein of interest, the research question being addressed, and the available resources. By carefully considering the advantages and disadvantages of each method, researchers can obtain reliable and meaningful data on the function of their target membrane protein.
References
- 1. The high-throughput production of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteoliposomes as Tool for Assaying Membrane Transporter Functions and Interactions with Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Proteoliposomes reconstituted with human aquaporin-1 reveal novel single-ion-channel properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patch-clamp Recordings of the KcsA K+ channel in Unilamellar Blisters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence-based ion transport assays using Proteoliposomes [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Flux assays in high throughput screening of ion channels in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ION CHANNELS IN LIPOSOMES | Annual Reviews [annualreviews.org]
- 15. Liposome reconstitution and transport assay for recombinant transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 19. Proteoliposome-based in vitro transport assays [bio-protocol.org]
- 20. Fluorescence-Based Proteoliposome Methods to Monitor Redox-Active Transition Metal Transmembrane Translocation by Metal Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluorescence-Based Proteoliposome Methods to Monitor Redox-Active Transition Metal Transmembrane Translocation by Metal Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Enzymatic assays for studying intramembrane proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rsc.org [rsc.org]
- 24. Lessons on enzyme kinetics from quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review | MDPI [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Tolerance to Changes in Membrane Lipid Composition as a Selected Trait of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Natural and Synthetic Lipid Bilayers for Researchers and Drug Development Professionals
An objective analysis of the performance, properties, and experimental considerations of natural and synthetic lipid bilayers, providing researchers, scientists, and drug development professionals with the necessary information to select the appropriate model system for their specific research needs.
Lipid bilayers are fundamental structures in biology, forming the selectively permeable barrier that encloses cells and their organelles.[1][2] In research and drug development, both natural and synthetic lipid bilayers serve as indispensable models for studying cellular processes, drug-membrane interactions, and for the development of novel drug delivery systems.[1][3] The choice between a natural and a synthetic bilayer system is critical and depends on the specific requirements of the experiment, including the desired level of biological complexity, control over composition, and stability. This guide provides a comprehensive comparison of natural and synthetic lipid bilayers, supported by experimental data and detailed protocols.
Performance and Properties: A Head-to-Head Comparison
The functional differences between natural and synthetic lipid bilayers stem from their composition and origin. Natural lipid bilayers are derived from biological sources like egg yolk or bovine brain and contain a complex mixture of phospholipids, sterols, and embedded proteins.[4][5] In contrast, synthetic lipid bilayers are created in the laboratory from highly purified, chemically defined lipids, offering unparalleled control over their composition.[1][4]
Key Physicochemical Properties
The composition of a lipid bilayer dictates its physical and chemical characteristics, which in turn influence its biological function. Key parameters for comparison include phase transition temperature, permeability, fluidity, and stability.
| Property | Natural Lipid Bilayers | Synthetic Lipid Bilayers | Experimental Technique |
| Phase Transition Temperature (Tm) | Broad transition range due to heterogeneous lipid composition. Generally below 0°C for unsaturated lipids.[5] | Sharp, well-defined Tm dependent on the specific lipid composition. Saturated lipids have higher Tm.[1][6] | Differential Scanning Calorimetry (DSC) |
| Permeability | Higher permeability to small molecules due to lipid diversity and embedded proteins. Can be regulated by cholesterol.[6][7] | Lower permeability, providing a tighter barrier. Can be modulated by incorporating specific lipids or peptides.[1][8] | Fluorescence Leakage Assays |
| Fluidity | High fluidity due to a high content of unsaturated fatty acids, allowing for rapid lateral diffusion of lipids and proteins.[6][9] | Fluidity is precisely tunable by altering the ratio of saturated to unsaturated lipids and the inclusion of cholesterol.[1][6] | Fluorescence Recovery After Photobleaching (FRAP) |
| Stability | Less stable due to the presence of polyunsaturated fatty acids, which are prone to oxidation. Potential for viral or protein contamination.[4] | High stability and longer shelf-life. Free from biological contaminants. Polymerizable lipids can further enhance stability.[4][10] | Long-term storage and oxidation assays |
| Compositional Complexity | High complexity with a diverse array of lipids, sterols, and proteins, mimicking the native cellular environment.[6][11] | Defined composition with precise control over the types and ratios of lipids, allowing for systematic studies of lipid-protein interactions.[1][5] | Mass Spectrometry, Chromatography |
Experimental Protocols
The ability to form and characterize lipid bilayers in a controlled laboratory setting is crucial for their use as model systems. Below are detailed methodologies for key experiments.
Preparation of Supported Lipid Bilayers (SLBs) by Vesicle Fusion
This protocol describes the formation of a single lipid bilayer on a solid support, a widely used model for studying membrane phenomena.
Materials:
-
Small unilamellar vesicles (SUVs) of desired lipid composition in an appropriate buffer (e.g., Tris-HCl).
-
Hydrophilic substrate (e.g., mica, glass).
-
Incubation chamber.
Procedure:
-
Prepare a suspension of SUVs through methods such as sonication or extrusion.
-
Clean the hydrophilic substrate thoroughly. For mica, this is typically done by cleaving the surface to expose a fresh, atomically flat layer.
-
Incubate the substrate with the SUV suspension in an incubation chamber. The concentration of vesicles and the incubation time will depend on the lipid composition.
-
During incubation, the vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.[12]
-
After incubation, gently rinse the surface with buffer to remove any unfused vesicles.
-
The quality and continuity of the formed SLB can be characterized using techniques like Atomic Force Microscopy (AFM) or Fluorescence Microscopy.[13][14]
Characterization of Bilayer Fluidity using Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy technique used to quantify the two-dimensional lateral diffusion of molecules within a membrane.
Materials:
-
Lipid bilayer sample (e.g., GUVs, SLBs) containing a small percentage of fluorescently labeled lipid probes.
-
Confocal laser scanning microscope.
Procedure:
-
Identify a region of interest on the lipid bilayer.
-
Acquire a pre-bleach image of the region.
-
Use a high-intensity laser beam to photobleach the fluorescent probes in a defined spot within the region of interest.
-
Acquire a series of images at low laser intensity over time to monitor the recovery of fluorescence in the bleached spot.
-
The rate of fluorescence recovery is directly related to the lateral diffusion coefficient of the fluorescently labeled lipids, which provides a measure of the bilayer's fluidity.[15]
Signaling Pathways and Experimental Workflows
Lipid bilayers are not merely passive barriers; they are active participants in cellular signaling.[16][17] The composition and organization of lipids into microdomains, or "rafts," can modulate the activity of membrane-associated proteins and signaling cascades.[6][18]
Phosphatidylinositol Signaling Pathway
One of the most critical signaling pathways involving the lipid bilayer is the phosphatidylinositol pathway. This pathway regulates a multitude of cellular processes, including cell growth, proliferation, and survival.
Caption: The Phosphatidylinositol signaling pathway at the plasma membrane.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic comparison of natural and synthetic lipid bilayers.
Caption: A typical experimental workflow for comparing lipid bilayers.
Conclusion
The decision to use natural or synthetic lipid bilayers is a critical step in experimental design. Natural bilayers offer a high degree of biological relevance, closely mimicking the complexity of native cell membranes. However, this complexity comes at the cost of reduced control and stability. Synthetic bilayers, on the other hand, provide a highly controlled and stable platform, ideal for systematic studies of specific molecular interactions, but may lack the intricate biological context of their natural counterparts. By carefully considering the advantages and disadvantages of each system in the context of the research question, scientists and drug development professionals can select the most appropriate model to achieve their experimental goals.
References
- 1. Lipid bilayer - Wikipedia [en.wikipedia.org]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Artificial Lipid Membranes: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. phospholipid-research-center.com [phospholipid-research-center.com]
- 6. The Lipid Bilayer - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering Lipid Bilayer Membranes for Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fiveable.me [fiveable.me]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lipid bilayer characterization - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Lipid Bilayer | Lipid Bilayer Phospholipids | Lipid Bilayer Membranes - My Care Labs [mycarelabs.com]
- 17. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
A Researcher's Guide to Validating Protein Orientation in Asolectin Vesicles
For researchers, scientists, and drug development professionals, understanding the correct orientation of reconstituted proteins in asolectin vesicles is paramount for functional studies and drug interaction analyses. This guide provides a comprehensive comparison of the most common experimental methods used to validate protein orientation, complete with detailed protocols, quantitative performance data, and illustrative workflows.
The successful reconstitution of membrane proteins into artificial lipid bilayers, such as this compound vesicles, is a critical step in elucidating their structure-function relationships. However, the random insertion of proteins can lead to a mixed population of orientations, confounding experimental results. Therefore, rigorous validation of protein orientation is essential. This guide compares four widely used techniques: Protease Protection Assays, Site-Specific Labeling, Fluorescence Quenching Assays, and Activity Assays.
Comparative Analysis of Validation Methods
The choice of method for validating protein orientation depends on several factors, including the nature of the protein, the availability of specific reagents, and the desired level of quantification. The following table summarizes the key performance indicators for each technique.
| Method | Principle | Typical Accuracy | Relative Sensitivity | Estimated Time | Relative Cost | Key Advantages | Limitations |
| Protease Protection Assay | Digestion of externally exposed protein domains by a membrane-impermeable protease. | Semi-quantitative to Quantitative | Moderate | 4-6 hours | Low | Simple, does not require protein modification. | Potential for incomplete digestion or vesicle disruption; requires accessible cleavage sites. |
| Site-Specific Labeling | Covalent modification of specific amino acid residues with membrane-permeable and -impermeable labels. | Quantitative | High | 6-8 hours | Moderate to High | High specificity and quantitative accuracy. | Requires specific residues (e.g., cysteines) and careful selection of labels. |
| Fluorescence Quenching Assay | Quenching of a fluorescent probe attached to the protein by a membrane-impermeable quencher. | Quantitative | High | 2-4 hours | Moderate | Rapid and highly sensitive.[1][2] | Requires site-specific labeling with a fluorescent probe; potential for inner filter effects.[3] |
| Activity Assay | Measurement of a protein's biological activity that is dependent on the accessibility of a membrane-impermeable substrate or ligand. | Quantitative | High | Variable (depends on assay) | Variable | Directly measures the orientation of functional proteins. | Only applicable to proteins with measurable activity and membrane-impermeable substrates.[4] |
Experimental Workflows and Logical Comparisons
Visualizing the experimental process and the logical relationships between these methods can aid in selecting the most appropriate technique for your research needs.
References
- 1. Rapid Estimation of Membrane Protein Orientation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Estimation of Membrane Protein Orientation in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Determination of membrane protein orientation upon liposo... [degruyterbrill.com]
A Comparative Lipidomics Analysis of Asolectin from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
Asolectin, a crude extract of soybean phospholipids, is a widely utilized material in biomedical research, particularly for the reconstitution of membrane proteins and as a component in drug delivery systems. Its composition, however, is known to be variable, depending on the source and purification methods. This guide provides a comparative overview of the lipid composition of this compound from different commercial sources, supported by a generalized experimental protocol for its lipidomic analysis. Understanding this variability is crucial for ensuring experimental reproducibility and for the development of robust drug formulations.
I. Comparative Lipid Composition of this compound
The lipid composition of this compound can vary significantly between suppliers. While some suppliers provide a general description, others offer more detailed analyses of the phospholipid classes present in their products. The following table summarizes the available quantitative data on the composition of this compound from different sources. It is important to note that this data is compiled from individual supplier specifications and published literature, and does not represent a direct head-to-head comparative study.
| Lipid Class | Source 1: Avanti Polar Lipids (Soy Polar Extract) | Source 2: Sigma-Aldrich | General Composition (from literature) |
| Phosphatidylcholine (PC) | 45.7% | ≥20% | Roughly equal proportions of PC, PE, and PI |
| Phosphatidylethanolamine (PE) | 22.1% | Not specified | Roughly equal proportions of PC, PE, and PI |
| Phosphatidylinositol (PI) | 18.4% | Not specified | Roughly equal proportions of PC, PE, and PI |
| Phosphatidic Acid (PA) | 6.9% | Not specified | Minor component |
| Other Lipids | 6.9% (Unknown) | Not specified | Minor amounts of other phospholipids and polar lipids |
| Fatty Acid Composition | Not specified | ~24% saturated, ~14% mono-unsaturated, ~62% poly-unsaturated | Varies |
Note: The data from Avanti Polar Lipids is for their "Soy Polar Extract," which is derived from a total lipid extract and may have a different composition from products simply labeled "this compound".[1] The information for Sigma-Aldrich is based on their general description of soy phospholipids. The general composition is a recurring description in the literature for this compound.[2] Commercial soybean lecithin is a complex mixture containing approximately 65-75% phospholipids, with the remainder being triglycerides and other minor components.[3]
II. Experimental Protocol for Lipidomics Analysis of this compound
This protocol outlines a standard approach for the quantitative analysis of the lipid composition of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound sample
-
Chloroform, Methanol, Water (HPLC grade)
-
Internal standards (e.g., deuterated lipid standards for each lipid class)
-
Nitrogen gas for drying
2. Lipid Extraction (Bligh-Dyer Method): a. Weigh 1-5 mg of this compound into a glass tube. b. Add 1 mL of chloroform and 2 mL of methanol. Vortex thoroughly for 1 minute. c. Add 1 mL of chloroform. Vortex for 1 minute. d. Add 1 mL of water. Vortex for 1 minute. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new tube. g. Dry the extracted lipids under a stream of nitrogen gas. h. Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., 1 mL of methanol/chloroform 1:1, v/v) for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: A C18 reverse-phase column suitable for lipid analysis.
- Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
- Gradient: A suitable gradient from a low to a high percentage of mobile phase B to elute lipids of varying polarity.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 µL. b. Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipid classes.
- Scan Mode: Use a targeted approach such as Multiple Reaction Monitoring (MRM) for accurate quantification of known lipid species. A full scan mode can also be used for untargeted profiling.[4]
- Data Acquisition: Acquire data over a mass range of m/z 100-1500.
4. Data Analysis: a. Lipid Identification: Identify lipid species based on their retention time and specific precursor-product ion transitions (in MRM mode) or accurate mass and fragmentation patterns (in full scan mode) by comparing with lipid databases (e.g., LIPID MAPS).[5] b. Quantification: Quantify the identified lipids by integrating the peak areas and comparing them to the peak areas of the internal standards. c. Data Normalization: Normalize the data to the initial sample weight and the amount of internal standard added.
III. Visualizing the Experimental Workflow and Impact of Variability
The following diagrams illustrate the experimental workflow for this compound lipidomics and the potential impact of compositional variability on research outcomes.
Caption: Experimental workflow for the lipidomics analysis of this compound.
Caption: Impact of this compound supplier variability on research outcomes.
IV. Conclusion
The lipid composition of this compound is not standardized and exhibits considerable variation between suppliers. This variability can have a significant impact on experimental outcomes, particularly in studies sensitive to membrane composition, such as membrane protein reconstitution and liposomal drug delivery. Researchers should be aware of this potential source of variability and consider performing their own lipidomics analysis to ensure the consistency and reproducibility of their results. The provided protocol offers a robust framework for such an analysis. For critical applications, sourcing this compound from a supplier that provides detailed compositional analysis is highly recommended.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Sigma Aldrich Fine Chemicals Biosciences Soy Phospholipids, 50 g, Quantity: | Fisher Scientific [fishersci.com]
- 3. lecipro.com [lecipro.com]
- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing Lipid-Protein Interactions in Asolectin Membranes
For researchers, scientists, and drug development professionals, understanding the intricate dance between lipids and proteins within cell membranes is paramount. Asolectin, a natural mixture of phospholipids from soybean, provides a biologically relevant model system to probe these interactions. This guide offers a comprehensive comparison of key biophysical techniques used to assess lipid-protein interactions within this compound membranes, complete with experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
The selection of an appropriate method for studying lipid-protein interactions is critical and depends on the specific research question, the nature of the protein and lipid system, and the desired quantitative output. This guide will delve into four widely used techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Microscopy with Giant Unilamellar Vesicles (GUVs), and Co-sedimentation Assays.
Comparative Analysis of Techniques
To facilitate a clear and objective comparison, the following table summarizes the key characteristics, advantages, and limitations of each technique.
| Technique | Principle | Quantitative Output | Throughput | Sample Consumption | Key Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon protein binding to immobilized liposomes. | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) | Medium to High | Low | Real-time, label-free analysis of binding kinetics.[1][2][3][4][5][6][7][8] | Immobilization of liposomes can affect membrane properties; potential for non-specific binding.[2] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a protein to liposomes in solution.[9][10][11][12] | Equilibrium dissociation constant (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Low | High | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[9][10][11][12] | Requires large amounts of sample; sensitive to buffer mismatches; may not be suitable for very weak or very strong interactions.[13] |
| Fluorescence Microscopy (with GUVs) | Visualizes the binding of fluorescently labeled proteins to giant unilamellar vesicles.[14][15] | Qualitative assessment of binding; semi-quantitative analysis of protein density on the membrane. | Low | Low | Provides direct visualization of protein localization and membrane dynamics.[14][15] | Requires fluorescent labeling which may alter protein function; photobleaching can be an issue; quantification can be challenging.[16] |
| Co-sedimentation Assay | Separates liposome-bound proteins from unbound proteins by ultracentrifugation.[17][18][19][20] | Estimation of bound vs. free protein; can be used to estimate KD. | High | Medium | Simple, robust, and does not require specialized equipment beyond an ultracentrifuge.[20] | Endpoint assay; prone to artifacts from protein aggregation or non-specific pelleting.[20][21] |
Quantitative Data from Literature
The following table presents a summary of representative quantitative data for protein-lipid interactions, with a focus on studies utilizing this compound or similar complex lipid mixtures. Note: Direct comparative data for the same protein with this compound membranes across all four techniques is scarce in the literature. The presented data serves as a reference for the type of quantitative information each technique can provide.
| Technique | Protein | Lipid System | Key Findings (Quantitative) |
| SPR | Annexin V | Phosphatidylserine-containing liposomes | KD in the nanomolar range, demonstrating high affinity. |
| ITC | Cytochrome c | This compound vesicles | Binding is pH-dependent, with stronger interaction at lower pH. The binding constant (K) at pH 6.4 was found to be 3000 C·m⁻²·M⁻¹.[7] |
| Fluorescence Microscopy | Various peripheral proteins | GUVs of varying composition | Used to visualize lipid domain-specific binding and protein-induced membrane deformation. |
| Co-sedimentation Assay | α-Synuclein | Vesicles containing acidic phospholipids | Demonstrated preferential binding to negatively charged membranes. |
Experimental Workflows
To provide a clear understanding of the experimental process for each technique, the following diagrams illustrate the key steps involved.
Caption: Workflow for assessing protein-lipid interactions using SPR.
Caption: Workflow for assessing protein-lipid interactions using ITC.
Caption: Workflow for fluorescence microscopy with GUVs.
Caption: Workflow for the co-sedimentation assay.
Detailed Experimental Protocols
Here, we provide foundational protocols for each of the discussed techniques. These should be optimized based on the specific protein and experimental conditions.
This compound Liposome Preparation (General)
This compound from soybean is a complex mixture of phospholipids and is often used to create biomimetic membranes.
-
Lipid Film Formation: Dissolve this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional):
-
Small Unilamellar Vesicles (SUVs): Sonicate the MLV suspension.
-
Large Unilamellar Vesicles (LUVs): Extrude the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm).
-
Surface Plasmon Resonance (SPR)
This protocol outlines the basic steps for an SPR experiment to study protein binding to this compound liposomes.
-
Liposome Preparation: Prepare this compound LUVs as described above.
-
Chip Preparation: Use a sensor chip suitable for lipid analysis (e.g., an L1 chip).
-
Liposome Immobilization: Inject the this compound liposome suspension over the sensor chip surface. The liposomes will fuse and form a lipid bilayer.
-
Equilibration: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution at various concentrations over the immobilized liposome surface. This is the association phase.
-
Dissociation: Switch back to the running buffer to monitor the dissociation of the protein from the liposomes.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a high salt buffer or a mild detergent) to remove the bound protein and regenerate the liposome surface.
-
Data Analysis: Fit the resulting sensorgrams to an appropriate binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for conducting an ITC experiment.
-
Sample Preparation: Prepare the protein solution and the this compound liposome suspension in the same, extensively dialyzed buffer to minimize heats of dilution. Degas both solutions immediately before the experiment.
-
Loading the Calorimeter: Load the this compound liposome suspension into the sample cell and the protein solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the protein solution into the liposome suspension while monitoring the heat change.
-
Data Acquisition: Record the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot the integrated heat against the molar ratio of protein to lipid and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Fluorescence Microscopy with Giant Unilamellar Vesicles (GUVs)
This protocol describes the formation of GUVs and their use in fluorescence microscopy.
-
GUV Formation (Electroformation):
-
Spread a solution of this compound in chloroform onto conductive indium tin oxide (ITO) coated glass slides.
-
Dry the lipid film under vacuum.
-
Assemble a chamber with the two ITO slides separated by a spacer and fill it with a swelling buffer (e.g., a sucrose solution).
-
Apply an AC electric field to the ITO slides to induce the formation of GUVs.
-
-
Protein Labeling: Label the protein of interest with a suitable fluorescent dye (e.g., a fluorescently tagged antibody or a direct covalent label).
-
Incubation: Gently mix the prepared GUVs with the fluorescently labeled protein.
-
Imaging: Observe the GUVs using a confocal or total internal reflection fluorescence (TIRF) microscope.
-
Analysis: Analyze the images to determine the localization of the protein on the GUV membrane. Quantitative analysis of fluorescence intensity can provide an estimate of protein binding.
Co-sedimentation Assay
This is a straightforward method to qualitatively and semi-quantitatively assess protein-liposome binding.
-
Liposome and Protein Preparation: Prepare this compound LUVs and the protein of interest in a suitable buffer.
-
Incubation: Mix the protein with the liposomes at various concentrations and incubate to allow binding to reach equilibrium.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., >100,000 x g) to pellet the liposomes and any bound protein.
-
Separation: Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Analysis: Analyze the protein content in the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting.
-
Quantification: Use densitometry to quantify the amount of protein in each fraction to determine the percentage of bound protein. By varying the liposome concentration, a binding curve can be generated to estimate the KD.
Conclusion
The choice of technique for assessing lipid-protein interactions in this compound membranes is a critical decision that will shape the nature and quality of the resulting data. SPR and ITC offer robust quantitative data on binding kinetics and thermodynamics, respectively, but require specialized instrumentation. Fluorescence microscopy provides invaluable visual information on protein localization and membrane dynamics, while co-sedimentation assays offer a simple and accessible method for initial binding assessments. By understanding the principles, strengths, and limitations of each method, and by following carefully designed experimental protocols, researchers can effectively unravel the complexities of protein interactions within the dynamic environment of the cell membrane.
References
- 1. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rapidnovor.com [rapidnovor.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 6. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 7. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Probing the Thermodynamics of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 11. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Investigations of Membrane Protein Interactions in Cells Using Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Microscopy based on Single-Molecule Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Protein and Lipid Interactions Using Liposome Co-sedimentation Assays | Springer Nature Experiments [experiments.springernature.com]
- 18. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Liposome Co-sedimentation and Co-flotation Assays to Study Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Persistent contacts between Climp63 and microtubules cause mitotic defects and nuclear fragmentation [elifesciences.org]
Safety Operating Guide
Asolectin Disposal Protocol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of asolectin in a laboratory environment. Adherence to these procedures is critical for maintaining a safe workspace and ensuring environmental compliance.
Immediate Safety and Hazard Assessment
This compound, a mixture of phospholipids derived from soybeans, is generally not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.[1][2] However, it is crucial to handle it with standard laboratory precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[1]
-
Spill Response: In case of a spill, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable, closed container for disposal.[1]
-
Contamination: The primary disposal consideration depends on whether the this compound is pure, unused, or has been mixed with other chemical or biological agents.
Disposal of Unused or Pure this compound
For this compound that has not been contaminated with hazardous materials, the recommended procedure is straightforward.
Step 1: Containerization Place the unused this compound powder in a well-labeled, sealed container. Ensure the label clearly states "this compound Waste" and the date.
Step 2: Waste Stream Determination Dispose of the sealed container as non-hazardous solid waste. While this compound is not typically regulated as hazardous, it is best practice to offer surplus and non-recyclable solutions to a licensed disposal company.[1] Do not dispose of it in the regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.
Step 3: Contaminated Packaging Dispose of the original packaging or any contaminated gloves and wipes as you would the unused product itself.[1]
Disposal of this compound-Containing Solutions and Mixtures
If this compound has been used in a solution or is part of a mixture, the disposal method is dictated by the most hazardous component in that mixture.
Step 1: Hazard Identification Review all components of the solution or mixture. Consult the Safety Data Sheet (SDS) for each component to identify any hazardous materials (e.g., toxic solvents, heavy metals, or biologically active agents).
Step 2: Segregation of Waste Segregate the this compound-containing hazardous waste from other waste streams.[3] For instance, halogenated solvents should be collected separately from non-halogenated solvents.[4]
Step 3: Aqueous Solutions (Non-Hazardous) If this compound is in an aqueous solution with no other hazardous components, check the pH. Neutral solutions (typically pH 5-9) may be eligible for sewer disposal in limited volumes, but only if permitted by local regulations and your institution's EHS guidelines.[5] It is crucial to prevent the product from entering drains without prior authorization.
Step 4: Hazardous Solutions Collect all this compound mixtures containing hazardous chemicals in a designated, leak-proof, and properly labeled hazardous waste container.[6] The label must list all chemical constituents.
Step 5: Licensed Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal company.[7]
Disposal of Empty this compound Containers
Properly cleaned chemical containers can often be disposed of as non-hazardous waste.
Step 1: Triple Rinsing Rinse the empty this compound container three times with a suitable solvent (e.g., water or ethanol).[8][9]
Step 2: Rinsate Collection The first rinsate must be collected and disposed of as chemical waste, following the procedures for the substance itself.[6] Subsequent rinses may be permissible for drain disposal if the solvent is non-hazardous and allowed by local regulations.[8]
Step 3: Container Disposal After rinsing and air-drying, deface or remove the original label to prevent misuse.[9] The container can then typically be disposed of in the regular trash or recycling, based on institutional policy.
Quantitative Disposal Parameters
While this compound itself does not have specific quantitative disposal limits, general laboratory waste guidelines provide some thresholds. The applicability of these parameters depends on local regulations and the specific nature of the waste.
| Parameter | Guideline/Limit | Waste Stream | Source |
| pH of Aqueous Solution | 5 - 9 | Sewer Disposal (if permitted) | [5] |
| Volume Limit (Liquids) | < 5 gallons per discharge | Sewer Disposal (if permitted) | [5] |
| Volume Limit (Solids) | < 1 kilogram per discharge | Sewer Disposal (if permitted) | [5] |
| HMIS/NFPA Health & Fire Rating | 0 or 1 | Sewer Disposal (if permitted) | [5] |
Note: These are general guidelines. Always consult your institution's EHS department for specific disposal protocols.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart for this compound waste disposal decisions.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. This compound | C42H80NO8P | CID 5287971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 9. odu.edu [odu.edu]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Asolectin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Asolectin, a natural mixture of phospholipids derived from soybeans, is a common reagent in various biochemical and biophysical studies. While not classified as a hazardous substance, adherence to proper handling and disposal protocols is essential to maintain a safe and efficient workflow. This guide provides detailed information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE) for this compound
When handling this compound in a laboratory setting, a standard level of personal protective equipment is required to minimize exposure and prevent contamination. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety glasses or goggles | Should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). Required to protect against dust particles.[1][2][3][4] |
| Hands | Disposable nitrile gloves | Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[1][4] Hands should be washed and dried after handling.[1] |
| Respiratory | Dust mask (Type N95 or P1) | Recommended when handling the powdered form to avoid inhaling nuisance dust particles.[1] Not generally required if handled in a well-ventilated area or in solution.[1][2][3] |
| Body | Laboratory coat | Standard lab coat to protect skin and clothing from spills.[4] |
Operational Plan for Handling this compound
Following a systematic procedure for handling this compound ensures both safety and the integrity of the experiment.
Preparation and Weighing (Powder Form):
-
Ventilation: Always handle powdered this compound in a well-ventilated area or under a chemical fume hood to minimize dust inhalation.[1][5]
-
Don PPE: Before handling, put on the required personal protective equipment: a lab coat, safety glasses, and nitrile gloves.[4] If significant dust is anticipated, a dust mask should also be worn.[1]
-
Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust clouds by handling the powder gently.[1][5]
-
Cleanup: After weighing, clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with a HEPA filter.
Dissolving this compound:
-
Solvent Addition: In a suitable container, add the weighed this compound to the desired solvent.
-
Mixing: Depending on the experimental protocol, use appropriate methods for dissolution, such as stirring or sonication.
-
Storage: Store the this compound solution in a tightly sealed container in a cool, dry place, as it is sensitive to air and light.[5] Recommended storage temperature is 2-8 °C.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound waste is crucial to prevent environmental contamination and adhere to laboratory safety regulations.
Solid Waste (Unused this compound Powder, Contaminated Weigh Boats, etc.):
-
Collection: Collect all solid waste contaminated with this compound in a designated, sealed container.[1]
-
Labeling: Clearly label the waste container as "this compound Waste."
-
Disposal: Dispose of the sealed container through a licensed disposal company or according to your institution's hazardous waste management guidelines.[1] Do not mix with other waste streams.[6]
Liquid Waste (this compound Solutions, Rinsates):
-
Collection: Collect all liquid waste containing this compound in a separate, leak-proof container.
-
Labeling: Label the container with the contents, including the solvent used.
-
Disposal: Arrange for disposal through your institution's chemical waste program. Do not pour this compound solutions down the drain.[6]
Contaminated PPE:
-
Gloves: Remove and dispose of contaminated gloves in the appropriate laboratory waste bin.[1]
-
Lab Coats: If significant contamination of a lab coat occurs, it should be professionally laundered or disposed of as contaminated waste, following institutional guidelines.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
